Doxazosin hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAZIYFEPYHLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469077 | |
| Record name | Doxazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105314-71-4, 70918-01-3 | |
| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105314-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70918-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxazosin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxazosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXAZOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9EDC2483R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Doxazosin Hydrochloride in Cardiovascular Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of doxazosin hydrochloride, a quinazoline-derived alpha-1 adrenoceptor antagonist, with a focus on its implications for cardiovascular research. Doxazosin is a well-established therapeutic agent for hypertension and benign prostatic hyperplasia (BPH). Its cardiovascular effects, however, extend beyond simple vasodilation and encompass a complex interplay of signaling pathways, metabolic influences, and cellular processes. This document details the molecular mechanisms, summarizes key quantitative data from seminal studies, outlines relevant experimental protocols, and provides visual representations of the underlying biological processes.
Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
Doxazosin's primary mechanism of action is the competitive and selective inhibition of postsynaptic alpha-1 adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that are crucial in the regulation of vascular tone. There are three subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D, all of which are blocked by doxazosin.[2]
In the cardiovascular system, these receptors are densely located on vascular smooth muscle cells.[3] When stimulated by endogenous catecholamines like norepinephrine and epinephrine, they initiate a signaling cascade that leads to smooth muscle contraction and, consequently, vasoconstriction. By blocking these receptors, doxazosin prevents this signaling, resulting in the relaxation of both arterial and venous smooth muscle.[3][4] This leads to a decrease in total peripheral vascular resistance and a subsequent reduction in blood pressure.[1][5] This vasodilatory effect is the cornerstone of its antihypertensive action.[6]
Signaling Pathway
The binding of an agonist to the alpha-1 adrenergic receptor activates the Gq/11 family of G proteins. This activation, in turn, stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Doxazosin, by blocking the initial receptor activation, effectively inhibits this entire downstream cascade.
Quantitative Effects on Cardiovascular Parameters
The clinical effects of doxazosin on various cardiovascular parameters have been extensively studied, most notably in the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT).
Blood Pressure Reduction
Doxazosin has been shown to be as effective as other classes of antihypertensive agents, including diuretics, beta-blockers, ACE inhibitors, and calcium channel blockers, in lowering both systolic and diastolic blood pressure.[6]
| Study/Parameter | Doxazosin Group | Comparator Group (Chlorthalidone) | Outcome |
| ALLHAT: Systolic BP | Higher by an average of 3 mmHg | Lower by an average of 3 mmHg | Doxazosin was less effective in controlling systolic BP.[7] |
| Local Study (1997-1998) | 139/80 mmHg | 144/83 mmHg (ACE Inhibitor) | Equally well-controlled BP.[8] |
Effects on Lipid Metabolism
A notable feature of doxazosin is its generally favorable effect on plasma lipid profiles, which contrasts with some other antihypertensive classes like certain diuretics and beta-blockers that can have neutral or adverse effects.[9][10] Doxazosin has been shown to decrease total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[11][12][13]
| Study/Parameter | Baseline | Post-Doxazosin Treatment | Percent Change |
| Review of Clinical Data | - | - | Total Cholesterol: -0.8% to -8.9%[9] |
| - | - | LDL Cholesterol: -9.0% to -16.9%[9] | |
| - | - | Triglycerides: -5.0% to -17.4%[9] | |
| - | - | HDL Cholesterol: +0.7% to +13.0%[9] | |
| - | - | HDL/Total Cholesterol Ratio: +3.1% to +26.3%[9] | |
| Study in Hypertensive Patients | - | - | Significant reduction in TC, LDL-C, TG, VLDL-C.[12] |
| 25.6±0.6 nm | 25.9±0.4 nm | Significant increase in mean LDL particle diameter.[14] |
Cardiovascular Outcomes and Heart Failure Risk
The ALLHAT study provided critical insights into the long-term cardiovascular outcomes associated with doxazosin. While there was no significant difference in the primary outcome of fatal coronary heart disease or nonfatal myocardial infarction compared to the diuretic chlorthalidone, the doxazosin arm of the trial was stopped early.[4][7] This was due to a significantly higher incidence of combined cardiovascular disease events, driven primarily by a doubled risk of congestive heart failure.[1][4][7]
| Outcome | Doxazosin Group (4-year rate) | Chlorthalidone Group (4-year rate) | Relative Risk (RR) [95% CI] |
| Fatal CHD or Nonfatal MI | - | - | 1.03 [0.90-1.17][4] |
| All-Cause Mortality | 9.62% | 9.08% | 1.03 [0.90-1.15][4] |
| Stroke | - | - | 1.19 [1.01-1.40][4] |
| Combined CVD Events | 25.45% | 21.76% | 1.25 [1.17-1.33][4] |
| Congestive Heart Failure | 8.13% | 4.45% | 2.04 [1.79-2.32][4] |
Pleiotropic and Alpha-1 Receptor-Independent Effects
Beyond its primary mechanism, research has revealed that doxazosin exerts several effects on the cardiovascular system that appear to be independent of alpha-1 adrenergic receptor blockade.
Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration
Doxazosin has been shown to inhibit the proliferation and migration of human vascular smooth muscle cells (VSMCs).[15] This effect was observed in response to various mitogens, including platelet-derived growth factor (PDGF), and was found to have a median inhibitory concentration (IC50) of 0.3 to 1 microM.[15] Importantly, this anti-proliferative action was not reversed by pretreatment with an irreversible alpha-1 antagonist and was also observed in cells lacking alpha-1 receptors, indicating an independent mechanism.[15]
Induction of Apoptosis
Doxazosin has been demonstrated to induce apoptosis in several cell types, including cardiomyocytes.[16] This pro-apoptotic effect in cultured cardiomyocytes was dose- and time-dependent and was not blocked by adrenergic agonists or an irreversible alpha-1 antagonist, suggesting a mechanism distinct from its primary pharmacological action.[16] This finding has been hypothesized to contribute to the increased risk of heart failure observed in the ALLHAT trial.[17]
Effects on Other Signaling Pathways
Recent studies have suggested that doxazosin can modulate other signaling pathways. For instance, it has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) signaling in breast cancer cells. In the context of angiogenesis, doxazosin has been found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its downstream signaling pathways, including Akt and mTOR.[18]
Experimental Protocols
Assessment of Forearm Blood Flow by Venous Occlusion Strain-Gauge Plethysmography
This technique is a gold standard for assessing vascular function in vivo and has been used to study the effects of vasoactive drugs like doxazosin.
Principle: By temporarily occluding venous outflow from the forearm while allowing arterial inflow to continue, the rate of increase in forearm volume is proportional to the arterial blood flow.
Detailed Methodology:
-
Subject Preparation: The subject lies supine with the forearm to be measured supported at a level above the heart to ensure venous drainage.[19]
-
Cuff Placement: A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation. A second cuff is placed around the upper arm to induce venous occlusion.[20]
-
Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the widest part of the forearm.[19]
-
Measurement Cycle: The upper arm cuff is inflated to approximately 40 mmHg for 10 seconds to occlude venous return without affecting arterial inflow. This is followed by a 5-second deflation period to allow for venous emptying.[19]
-
Data Acquisition: During the 10-second occlusion, the change in forearm circumference is recorded by the strain gauge. The rate of this change is used to calculate forearm blood flow, typically expressed as mL per 100 mL of forearm tissue per minute.[20]
-
Drug Infusion (Optional): For pharmacological studies, drugs can be infused into the brachial artery to assess their local effects on vascular tone.
References
- 1. Doxazosin and congestive heart failure [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial - American College of Cardiology [acc.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Validation of Heart Failure Events in the Antihypertensive and Lipid Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) Participants Assigned to Doxazosin and Chlorthalidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxazosin: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxazosin and the ALLHAT study [medsafe.govt.nz]
- 8. academic.oup.com [academic.oup.com]
- 9. Review of the effects of doxazosin, a new selective alpha 1-adrenergic inhibitor, on lipoproteins in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 11. Effects of doxazosin on serum lipids: a review of the clinical data and molecular basis for altered lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of doxazosin on plasma lipid and lipoprotein levels in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plasma lipid lowering effects of doxazosin, a new selective alpha1 adrenergic inhibitor for systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxazosin reduces prevalence of small dense low density lipoprotein and remnant-like particle cholesterol levels in nondiabetic and diabetic hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxazosin inhibits proliferation and migration of human vascular smooth-muscle cells independent of alpha1-adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Doxazosin induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
Doxazosin Hydrochloride: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of doxazosin hydrochloride. The information is compiled to support research, development, and formulation activities involving this active pharmaceutical ingredient.
Molecular Structure and Identification
This compound is the salt form of doxazosin, a quinazoline derivative. It is a selective α1-adrenergic receptor antagonist.[1]
-
IUPAC Name: (4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl)(2,3-dihydro-1,4-benzodioxin-2-yl)methanone hydrochloride (1:1)[1]
-
CAS Number: 70918-01-3[1]
-
Synonyms: Doxazosin HCl, UK-33274[1]
Molecular Structure (2D Representation):
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 487.94 g/mol | [1][2][3] |
| Melting Point | 289-290 °C | [2][3] |
| pKa | 6.52 | [4] |
| Solubility | Water: Slightly soluble (0.8% at 25°C for mesylate salt) DMSO: Freely soluble (≥ 100 mg/mL) Methanol: Slightly soluble Ethanol: Slightly soluble | [2][5][6] |
| Appearance | White to off-white crystalline solid | [5] |
| Stability | Store dry, dark, and at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects primarily through the selective blockade of α1-adrenergic receptors. Additionally, it has been shown to modulate other signaling pathways, contributing to its broader pharmacological profile.
Primary Mechanism: α1-Adrenergic Receptor Antagonism
Doxazosin is a competitive α1-antagonist at the post-synaptic receptor.[7] In vascular smooth muscle, the binding of catecholamines (e.g., norepinephrine) to α1-adrenergic receptors triggers a signaling cascade that leads to vasoconstriction. Doxazosin competitively blocks these receptors, inhibiting this vasoconstrictor effect.[1][8] This results in the relaxation of both arterioles and veins, leading to a decrease in total peripheral resistance and a reduction in blood pressure.[7][9] In the prostate, this blockade relaxes the smooth muscle in the bladder neck and prostate, alleviating the symptoms of benign prostatic hyperplasia (BPH).[2][8]
Modulation of JAK/STAT Signaling
Recent studies have revealed that doxazosin can also suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[10] This pathway is integral to cellular processes like proliferation, differentiation, and apoptosis.[10] Doxazosin has been shown to inhibit the phosphorylation of JAK and STAT proteins, which in turn affects downstream signaling components such as PI3K, mTOR, and 70S6K.[10][11] This inhibition of the JAK/STAT pathway contributes to doxazosin's pro-apoptotic and anti-proliferative effects observed in various cancer cell lines.[10]
Experimental Protocols
The following sections detail standardized methodologies for determining the key chemical properties of this compound.
pKa Determination via Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent, typically a co-solvent system like water-methanol if aqueous solubility is low.
-
Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Instrument Calibration:
-
Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
-
Titration Procedure:
-
Transfer a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel equipped with a magnetic stirrer.
-
Add KCl solution to maintain ionic strength.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to remove dissolved CO₂.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point and stabilized in the basic range (e.g., pH 12-12.5).
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point.
-
Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.
-
Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol). The excess solid ensures that equilibrium with the solid phase is achieved.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed for a period to let the excess solid settle.
-
Separate the saturated supernatant from the undissolved solid using centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the concentration of the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12][14]
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve. This concentration represents the equilibrium solubility.
-
Melting Point Determination via Capillary Method
This method determines the melting range of a solid crystalline substance.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Use a calibrated melting point apparatus.
-
-
Measurement:
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (e.g., 10-20°C/min) to find an approximate range.
-
Accurate Determination:
-
Place the packed capillary tube into the heating block of the apparatus.
-
Heat rapidly to a temperature about 10-20°C below the expected melting point.
-
Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[15][16]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts completely (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
-
Purity Assessment:
-
A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities.
-
References
- 1. medkoo.com [medkoo.com]
- 2. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doxazosin [drugfuture.com]
- 4. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. bioassaysys.com [bioassaysys.com]
- 15. thinksrs.com [thinksrs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
The Cellular Pharmacodynamics of Doxazosin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin hydrochloride, a quinazoline-based compound, is a well-established α1-adrenergic receptor antagonist utilized primarily in the management of hypertension and benign prostatic hyperplasia (BPH).[1] Its mechanism of action in these conditions is attributed to the relaxation of smooth muscle in blood vessels and the prostate gland, respectively.[2] However, a growing body of in vitro research has unveiled a more complex pharmacodynamic profile for doxazosin, demonstrating its ability to induce apoptosis and modulate autophagy in various cellular models, particularly in cancer cell lines. These effects often occur through pathways independent of its α1-adrenoceptor blockade, suggesting potential applications for doxazosin in oncology and other therapeutic areas.[2][3][4]
This technical guide provides an in-depth exploration of the pharmacodynamics of this compound in cellular models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways influenced by this compound.
Core Pharmacodynamic Effects in Cellular Models
Induction of Apoptosis
Doxazosin has been shown to induce apoptosis in a variety of cell types, including prostate cancer cells (PC-3, BPH-1), breast cancer cells, and cardiomyocytes.[4][5][6] This pro-apoptotic activity is often dose- and time-dependent and can be mediated through multiple signaling cascades.
a. Death Receptor-Mediated Pathway: In prostate cancer cells, doxazosin activates the extrinsic apoptosis pathway.[5] Treatment with doxazosin leads to the upregulation of Fas/CD95 and the recruitment of Fas-associated death domain (FADD).[2][5] This assembly of the death-inducing signaling complex (DISC) results in the activation of caspase-8 and the subsequent cleavage of downstream effector caspases, such as caspase-3, ultimately leading to programmed cell death.[2][5]
b. Mitochondrial Pathway: Doxazosin also influences the intrinsic apoptosis pathway by altering the expression of Bcl-2 family proteins. Studies have shown that doxazosin can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-xL.[3][5] This shift in the Bax/Bcl-xL ratio promotes mitochondrial outer membrane permeabilization and the release of cytochrome c, a key event in the activation of the caspase cascade.
Modulation of Autophagy
Recent studies have highlighted the role of doxazosin in modulating autophagy, a cellular process of self-digestion and recycling of cellular components. In some cancer cell lines, doxazosin has been shown to induce cytotoxic autophagy, contributing to its anti-cancer effects.[3] In contrast, in hepatic stellate cells, doxazosin has been found to inhibit autophagy by activating the PI3K/Akt/mTOR signaling pathway.[7] This dual role suggests that the effect of doxazosin on autophagy is context-dependent and varies between different cell types and cellular environments. A key indicator of autophagy, the conversion of LC3-I to LC3-II, is often assessed to monitor this process.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various cellular studies on doxazosin.
Table 1: IC50 Values of Doxazosin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Duration (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 23.93 | 48 | [1] |
| BT549 | Triple-Negative Breast Cancer | 24.82 | 48 | [1] |
| 4T1 | Mouse Mammary Carcinoma | 7.73 | 48 | [1] |
| PC-3 | Prostate Cancer | ~25 | 24 | [3] |
| mCRPC PC3 | Metastatic Castration-Resistant Prostate Cancer | 25.42 ± 1.42 | 72 | [9] |
| A549 | Non-Small Cell Lung Cancer | >20 | 24 | [10] |
| PC3 | Prostate Cancer | >100 (for 80% inhibition) | 72 | [11] |
| HT1376 | Bladder Cancer | >100 (for 91% inhibition) | 72 | [11] |
Table 2: Effects of Doxazosin on Apoptosis-Related Protein Expression
| Cell Line | Protein | Effect | Fold Change | Treatment Conditions | Reference |
| PC-3 | Bax | Upregulation | 2.5-fold (12h), 3-fold (24h) | 25 µM Doxazosin | [3] |
| BPH-1 | Bax | Upregulation | 2.5-fold (24h) | 25 µM Doxazosin | [3] |
| PC-3 | Fas/CD95 | Upregulation | Not specified | 25 µM Doxazosin (6h) | [3] |
| PC-3 | Bcl-xL | Downregulation | Not specified | 25 µM Doxazosin (6h) | [3] |
| Ovarian Cancer Cells | p53 | Upregulation | Not specified | In vivo xenograft model | [12] |
| Ovarian Cancer Cells | c-Myc | Downregulation | Not specified | In vivo xenograft model | [12] |
| Ovarian Cancer Cells | Bax | Upregulation | Not specified | In vivo xenograft model | [12] |
| Ovarian Cancer Cells | Bcl-2 | Downregulation | Not specified | In vivo xenograft model | [12] |
Table 3: Effects of Doxazosin on PI3K/Akt/mTOR Signaling Pathway
| Cell Line | Protein | Effect of Doxazosin | Reference |
| LX-2 (Hepatic Stellate Cells) | p-PI3K | Activation (Increase) | [7] |
| LX-2 (Hepatic Stellate Cells) | p-Akt | Activation (Increase) | [7] |
| LX-2 (Hepatic Stellate Cells) | p-mTOR | Activation (Increase) | [7] |
| Ovarian Carcinoma Cells | PI3K phosphorylation | Downregulation | [13] |
| Ovarian Carcinoma Cells | Akt phosphorylation | Downregulation | [13] |
| Ovarian Carcinoma Cells | mTOR phosphorylation | Downregulation | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[15][16]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.[14]
Apoptosis Detection: Hoechst Staining
Principle: Hoechst 33342 is a fluorescent stain that binds to the minor groove of DNA. In apoptotic cells, the chromatin condenses and becomes fragmented, resulting in smaller, more brightly stained nuclei that can be visualized by fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips in a 6-well plate and treat with doxazosin as required.
-
Staining: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[3]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]
-
Hoechst Staining: Wash with PBS and incubate with Hoechst 33342 solution (10 µg/mL in PBS) for 15 minutes at room temperature in the dark.[3]
-
Visualization: Wash with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Analysis of Protein Expression: Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol for LC3-II (Autophagy Marker):
-
Cell Lysis: After treatment with doxazosin (with or without a lysosomal inhibitor like bafilomycin A1), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (and a loading control like β-actin or GAPDH) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The conversion of LC3-I to the lower molecular weight LC3-II is indicative of autophagy induction.[19]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by doxazosin in cellular models.
Caption: Doxazosin-induced apoptosis signaling pathways.
Caption: Doxazosin's effect on the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for studying doxazosin-induced apoptosis.
Conclusion
The pharmacodynamics of this compound in cellular models extend beyond its classical role as an α1-adrenergic receptor antagonist. In vitro evidence strongly supports its ability to induce apoptosis and modulate autophagy in various cell types, particularly cancer cells. These effects are mediated by complex signaling pathways, including the Fas death receptor and PI3K/Akt/mTOR pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted cellular effects of doxazosin. Further exploration of these non-canonical mechanisms of action may unveil novel therapeutic opportunities for this well-established drug.
References
- 1. Suppression of TNBC metastasis by doxazosin, a novel dual inhibitor of c-MET/EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Doxazosin, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Growth inhibitory effect of doxazosin on prostate and bladder cancer cells. Is the serotonin receptor pathway involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
Doxazosin Hydrochloride vs. Prazosin Hydrochloride: A Molecular and Pharmacological Comparison
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular, physicochemical, and pharmacological differences between doxazosin hydrochloride and prazosin hydrochloride. Both are alpha-1 adrenergic receptor antagonists, a class of drugs widely used in the management of hypertension and benign prostatic hyperplasia (BPH). While structurally similar, their distinct molecular features lead to significant differences in their pharmacokinetic and pharmacodynamic profiles, impacting their clinical application and therapeutic outcomes. This document delves into these core differences, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and providing visual representations of relevant biological pathways and experimental workflows.
Molecular Structure and Physicochemical Properties
The foundational differences between doxazosin and prazosin originate from their molecular structures. Both share a common quinazoline core and a piperazine ring, which are crucial for their antagonist activity at the alpha-1 adrenoceptor. However, the key distinction lies in the acyl group attached to the piperazine ring.
-
Prazosin hydrochloride features a furan-2-ylcarbonyl group.
-
This compound possesses a 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl group.[1]
This seemingly minor structural alteration has a profound impact on the physicochemical properties of the molecules, which in turn influences their absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of doxazosin and prazosin.
| Property | Doxazosin | Prazosin | Reference |
| Molecular Formula | C23H25N5O5 | C19H21N5O4 | [1][2] |
| Molecular Weight ( g/mol ) | 451.48 | 383.40 | [1][2] |
| Melting Point (°C) | 275-277 | 278-280 | [1][2] |
| pKa | 6.9 | 6.5 | [3] |
| LogP (Octanol/Water Partition Coefficient) | 3.1 | 1.8 | [3] |
| Water Solubility | Low | Slightly soluble | [3] |
Table 1: Physicochemical Properties of Doxazosin and Prazosin.
The larger and more complex benzodioxinyl moiety in doxazosin contributes to its higher molecular weight and increased lipophilicity (higher LogP value) compared to the furanoyl group of prazosin. This difference in lipophilicity is a critical determinant of their pharmacokinetic behavior.
Pharmacodynamics: Receptor Binding and Functional Activity
Both doxazosin and prazosin exert their therapeutic effects by selectively blocking alpha-1 adrenergic receptors. This antagonism inhibits the vasoconstrictive effects of catecholamines (e.g., norepinephrine), leading to peripheral vasodilation and a reduction in blood pressure. In the prostate, this action relaxes the smooth muscle of the bladder neck and prostatic urethra, alleviating the symptoms of BPH.
While both are potent alpha-1 antagonists, subtle differences in their affinity and selectivity for the various alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) have been investigated.
Receptor Binding Affinity
The affinity of a drug for its receptor is a key measure of its potency. This is often expressed as the inhibition constant (Ki) or the pA2 value. A lower Ki value and a higher pA2 value indicate greater binding affinity.
| Parameter | Doxazosin | Prazosin | Reference |
| pKi (α1A-adrenoceptor) | 8.9 | 9.2 | [4] |
| pKi (α1B-adrenoceptor) | 9.1 | 9.5 | [4] |
| pKi (α1D-adrenoceptor) | 8.8 | 9.1 | [4] |
| pA2 (Rabbit Aorta) | 8.68 | 9.47 | [1] |
Table 2: Comparative Receptor Binding Affinities of Doxazosin and Prazosin.
Radioligand binding studies have shown that both drugs have high affinity for all three alpha-1 adrenoceptor subtypes, with prazosin generally exhibiting slightly higher affinity than doxazosin.[1][4]
Experimental Protocol: Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity
A detailed methodology for determining the binding affinity of doxazosin and prazosin to alpha-1 adrenoceptors is outlined below. This protocol is based on competitive binding assays using a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of doxazosin and prazosin for alpha-1 adrenoceptor subtypes.
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D adrenoceptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-prazosin (a high-affinity alpha-1 antagonist).
-
Unlabeled competitors: this compound and prazosin hydrochloride.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture the transfected cells to confluence.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
Set up assay tubes containing a fixed concentration of [3H]-prazosin (typically at its Kd concentration).
-
Add increasing concentrations of the unlabeled competitor (doxazosin or prazosin) to the tubes.
-
Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine) to determine non-specific binding.
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetics: The Impact of Molecular Structure on ADME
The most significant clinical differences between doxazosin and prazosin stem from their distinct pharmacokinetic profiles, which are a direct consequence of their molecular structures.
Comparative Pharmacokinetic Data
| Parameter | Doxazosin | Prazosin | Reference |
| Bioavailability (%) | ~65 | ~60 | [3] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 2-3 | 1-3 | [3] |
| Plasma Half-life (t1/2) (hours) | 22 | 2-3 | [3][5] |
| Volume of Distribution (Vd) (L/kg) | 2.5 | 0.6 | [3] |
| Plasma Protein Binding (%) | ~98 | ~97 | [3] |
| Metabolism | Extensive hepatic (O-demethylation, hydroxylation) | Extensive hepatic (demethylation, conjugation) | [3] |
Table 3: Comparative Pharmacokinetic Parameters of Doxazosin and Prazosin.
The longer half-life of doxazosin is the most clinically relevant pharmacokinetic difference.[5] This allows for once-daily dosing, which can improve patient compliance compared to the multiple daily doses required for prazosin.[5] The higher lipophilicity of doxazosin contributes to its larger volume of distribution.
Experimental Protocol: Comparative Pharmacokinetic Study in an Animal Model
The following protocol outlines a typical experimental design for a comparative pharmacokinetic study of doxazosin and prazosin in a preclinical model.
Objective: To determine and compare the key pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2, Vd, CL) of doxazosin and prazosin following oral and intravenous administration.
Animals: Male Sprague-Dawley rats (or another suitable species).
Materials:
-
This compound and prazosin hydrochloride.
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
-
Intravenous and oral gavage administration equipment.
-
Blood collection supplies (e.g., heparinized tubes).
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals to the housing conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Divide the animals into four groups: Doxazosin IV, Doxazosin PO, Prazosin IV, and Prazosin PO.
-
Administer a single dose of the respective drug via the assigned route.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of doxazosin and prazosin in plasma.
-
Analyze the plasma samples to determine the drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration-time profiles for each group.
-
Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate the pharmacokinetic parameters.
-
For the PO groups, calculate Tmax, Cmax, and AUC.
-
For the IV groups, calculate t1/2, Vd, and clearance (CL).
-
Calculate the oral bioavailability (F) using the formula: F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV).
-
Alpha-1 Adrenoceptor Signaling Pathway
The binding of doxazosin or prazosin to alpha-1 adrenoceptors blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine. Understanding this pathway is crucial for comprehending their mechanism of action.
Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[6][7] Activation of this pathway leads to the following key events:
-
Activation of Phospholipase C (PLC): The activated Gq protein stimulates PLC.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6][7]
-
DAG-Mediated Activation of Protein Kinase C (PKC): DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[6][7]
The elevated intracellular calcium and activated PKC lead to the phosphorylation of various downstream targets, ultimately resulting in smooth muscle contraction. By blocking the initial binding of norepinephrine, doxazosin and prazosin prevent this entire cascade, leading to smooth muscle relaxation.
Conclusion
References
- 1. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pa2 determination | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. An open one-year comparison of doxazosin and prazosin for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxazosin--an alpha-1 receptor blocking agent in the long-term management of benign prostatic hyperplasia (Part One) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. neuron.mefst.hr [neuron.mefst.hr]
In-Vitro Effects of Doxazosin on Smooth Muscle Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro effects of doxazosin on the proliferation of smooth muscle cells (SMCs). Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist, is widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH)[1][2]. Beyond its established mechanism of action in relaxing smooth muscle, a growing body of evidence reveals its direct anti-proliferative and pro-apoptotic effects on SMCs from various tissues, including vascular and bladder smooth muscle[3][4][5]. Notably, these effects often occur through pathways independent of its α1-adrenergic receptor blockade, suggesting novel therapeutic applications[3][5].
This guide summarizes key quantitative data, details common experimental protocols for studying these effects, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Effects of Doxazosin on Smooth Muscle Cell Proliferation
Doxazosin has been shown to inhibit the proliferation of various types of smooth muscle cells in a dose-dependent manner. The following tables summarize the key quantitative findings from in-vitro studies.
Table 1: Inhibitory Concentration (IC50) of Doxazosin on Smooth Muscle Cell Proliferation
| Cell Type | Stimulus | Assay | IC50 (µM) | Reference |
| Human Vascular Smooth Muscle Cells (VSMCs) | Platelet-Derived Growth Factor (PDGF) | DNA Synthesis | 0.3 - 1 | [3] |
| Human Vascular Smooth Muscle Cells (VSMCs) | Epidermal Growth Factor (EGF) | DNA Synthesis | 0.3 - 1 | [3] |
| Human Vascular Smooth Muscle Cells (VSMCs) | Thrombin | DNA Synthesis | 0.3 - 1 | [3] |
| Human Vascular Smooth Muscle Cells (VSMCs) | Angiotensin II | DNA Synthesis | 0.3 - 1 | [3] |
| Human Bladder Smooth Muscle Cells (SMCs) | 10% Fetal Bovine Serum (FBS) | BrdU Uptake | ~10 (for ~50% inhibition) | [4] |
Table 2: Percentage Inhibition of Smooth Muscle Cell Proliferation by Doxazosin
| Cell Type | Stimulus | Doxazosin Concentration (µM) | Percent Inhibition | Reference |
| Human Vascular Smooth Muscle Cells (VSMCs) | 1 nM PDGF-AB | Not Specified | 70-80% (inhibition of cell number increase) | [3] |
| Human Bladder Smooth Muscle Cells (SMCs) | 10% Fetal Bovine Serum (FBS) | 10 | ~50% (BrdU uptake) | [4][5] |
| Human Bladder Smooth Muscle Cells (SMCs) | 10% Fetal Bovine Serum (FBS) | 25 | ~90% (BrdU uptake) | [4][5] |
| Human Coronary Artery Smooth Muscle Cells (CASMCs) | 20 ng/mL PDGF + 1 µmol/L Insulin | 10 | 88% (reduction of S-phase transition) | [6] |
| Human Coronary Artery Smooth Muscle Cells (CASMCs) | 10% FBS | 10 | 52% (reduction of S-phase transition) | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the in-vitro effects of doxazosin on smooth muscle cell proliferation.
Cell Culture and Treatment
-
Cell Lines: Primary human vascular smooth muscle cells (VSMCs), human coronary artery smooth muscle cells (CASMCs), or human bladder smooth muscle cells (SMCs) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or M199 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Quiescence: To synchronize the cells in the G0/G1 phase of the cell cycle, sub-confluent cells are serum-starved by incubation in a medium containing low serum (e.g., 0.4% FBS) for 24-48 hours prior to stimulation.
-
Doxazosin Treatment: Doxazosin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). Quiescent cells are pre-treated with various concentrations of doxazosin or vehicle control for a specified period (e.g., 30 minutes) before the addition of a mitogenic stimulus.
Cell Proliferation Assay (BrdU Incorporation)
The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is a direct measure of DNA synthesis and, consequently, cell proliferation.
-
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using a specific monoclonal antibody.
-
Protocol:
-
Seed smooth muscle cells in a 96-well plate and grow to sub-confluency.
-
Induce quiescence by serum starvation.
-
Pre-treat cells with doxazosin followed by stimulation with a mitogen (e.g., PDGF, FBS).
-
Add BrdU labeling solution to the culture medium and incubate for a defined period (e.g., 2-24 hours) to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA, typically using an acid solution (e.g., 1-2.5 M HCl), to expose the incorporated BrdU.
-
Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
-
For enzymatic detection, add a substrate solution and measure the absorbance using a microplate reader. For fluorescent detection, measure the fluorescence intensity.
-
The amount of BrdU incorporation is proportional to the number of proliferating cells.
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity of individual cells is measured as they pass through a laser beam. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Protocol:
-
Culture and treat smooth muscle cells with doxazosin and mitogens as described previously.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Treat the cells with RNase to degrade RNA, which can also be stained by propidium iodide.
-
Stain the cells with a propidium iodide solution.
-
Analyze the stained cells using a flow cytometer.
-
The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined. A block in the G1 to S transition will result in an accumulation of cells in the G0/G1 phase and a decrease in the S and G2/M phases[6].
-
Western Blot Analysis of Cell Cycle Regulatory Proteins
Western blotting is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as Retinoblastoma protein (Rb) and cyclin A.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
After treatment with doxazosin and mitogens, lyse the smooth muscle cells to extract the total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Rb, anti-phospho-Rb, anti-cyclin A).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
The intensity of the bands corresponds to the amount of the target protein. Doxazosin has been shown to inhibit the phosphorylation of Rb and the expression of cyclin A[4].
-
Signaling Pathways of Doxazosin's Anti-Proliferative Effects
The anti-proliferative effects of doxazosin on smooth muscle cells are multifaceted and often independent of its α1-adrenergic receptor antagonism[3]. The primary mechanism involves the induction of cell cycle arrest at the G1/S transition and the promotion of apoptosis.
Induction of G1/S Cell Cycle Arrest
Doxazosin inhibits the progression of smooth muscle cells from the G1 to the S phase of the cell cycle[6]. This is achieved by modulating the activity of key cell cycle regulatory proteins:
-
Inhibition of Retinoblastoma Protein (Rb) Phosphorylation: Doxazosin prevents the hyperphosphorylation of the Retinoblastoma protein (Rb)[4][6]. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry.
-
Downregulation of Cyclin A Expression: As a consequence of E2F inhibition, the expression of cyclin A, a key regulator of S-phase progression, is decreased[4].
Induction of Apoptosis
At higher concentrations, doxazosin can induce apoptosis, or programmed cell death, in smooth muscle cells[4]. This contributes to the overall reduction in cell number. The precise signaling pathways leading to apoptosis in smooth muscle cells are still under investigation but may involve caspase activation. In bladder smooth muscle cells, doxazosin concentrations of 25 µM or greater lead to an increase in the sub-G1 DNA content, which is indicative of apoptosis[4].
Conclusion
The in-vitro evidence strongly suggests that doxazosin possesses significant anti-proliferative effects on smooth muscle cells, which are mediated, at least in part, by the induction of cell cycle arrest and apoptosis. These actions appear to be independent of its well-characterized α1-adrenergic receptor antagonism. This technical guide provides a summary of the quantitative data, detailed experimental protocols, and an overview of the signaling pathways involved, offering a valuable resource for researchers and professionals in the field of drug development and vascular biology. Further investigation into the precise molecular targets of doxazosin could unveil new therapeutic strategies for diseases characterized by excessive smooth muscle cell proliferation.
References
- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxazosin inhibits proliferation and migration of human vascular smooth-muscle cells independent of alpha1-adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mitogenic signaling and induction of apoptosis in human bladder smooth muscle cells treated with doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. Doxazosin inhibits retinoblastoma protein phosphorylation and G(1)-->S transition in human coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxazosin Hydrochloride's Affinity for Alpha-1 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of doxazosin hydrochloride for the alpha-1 adrenergic receptor subtypes. Doxazosin, a quinazoline derivative, is a potent and non-selective antagonist of α1-adrenoceptors, a property that underpins its therapeutic efficacy in the management of hypertension and benign prostatic hyperplasia (BPH). This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to determine these properties, and the associated signaling pathways.
Quantitative Binding Affinity of Doxazosin
Doxazosin exhibits high affinity for all three subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D. The binding affinity is typically determined through in vitro radioligand binding assays, which quantify the ability of doxazosin to displace a radiolabeled ligand from the receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
The following table summarizes the binding affinity of doxazosin for the human α1A, α1B, and α1D adrenergic receptor subtypes. The data is derived from competitive binding studies using [3H]prazosin as the radioligand in Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtypes.
| Receptor Subtype | Log KD | Ki (nM) | Cell Line | Radioligand | Reference |
| α1A-adrenoceptor | -8.58 | 2.63 | CHO | [3H]prazosin | [1] |
| α1B-adrenoceptor | -8.46 | 3.47 | CHO | [3H]prazosin | [1] |
| α1D-adrenoceptor | -8.33 | 4.68 | CHO | [3H]prazosin | [1] |
Note: Log KD values were converted to Ki values for this table. The original study presented the data as Log KD.
These values confirm that doxazosin binds with high, nanomolar affinity to all three α1-adrenoceptor subtypes, without significant selectivity for any single subtype.[1][2] This non-selective profile is a key characteristic of its pharmacological action.
Experimental Protocols: Radioligand Binding Assay
The determination of doxazosin's binding affinity for α1-adrenergic receptor subtypes is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology based on common practices in the field.
Objective:
To determine the inhibitory constant (Ki) of doxazosin for the human α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the full-length human α1A, α1B, or α1D-adrenoceptor.
-
Radioligand: [3H]prazosin, a high-affinity α1-adrenoceptor antagonist.
-
Competitor: this compound.
-
Buffers and Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
-
Equipment:
-
Cell culture supplies
-
Microplate reader (for protein quantification)
-
Liquid scintillation counter
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters (pre-treated with a substance like polyethyleneimine to reduce non-specific binding)
-
Methodology:
-
Cell Culture and Membrane Preparation:
-
CHO cells expressing the specific α1-adrenoceptor subtype are cultured to an appropriate density.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains a fixed concentration of the radioligand ([3H]prazosin) and a fixed amount of the membrane preparation.
-
A range of concentrations of the unlabeled competitor (doxazosin) is added to the wells.
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a non-labeled antagonist (e.g., phentolamine) to saturate all specific binding sites.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is then counted using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of doxazosin is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of doxazosin.
-
A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of doxazosin that inhibits 50% of the specific binding of the radioligand).
-
The Ki value for doxazosin is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptotic Effects of Doxazosin in Prostate Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the apoptotic effects of doxazosin in prostate cancer cell lines. Doxazosin, a quinazoline-based α1-adrenoceptor antagonist, has been shown to induce apoptosis in both androgen-dependent and androgen-independent prostate cancer cells through pathways independent of its α1-adrenoceptor blocking activity.[1][2][3] This document summarizes key quantitative data, details common experimental protocols used to assess doxazosin's effects, and visualizes the signaling pathways involved.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of doxazosin on cell viability and apoptosis in various prostate cancer cell lines.
Table 1: IC50 Values of Doxazosin in Prostate Cancer Cell Lines
| Cell Line | Doxazosin Concentration (µM) | Incubation Time (hours) | Assay | Reference |
| PC-3 | 23.3 | Not Specified | Not Specified | [4] |
| PC-3 | 38.60 | 72 | MTT Assay | [4] |
| PC-3 | 25.42 ± 1.42 | 72 | CCK-8 Assay | [4][5] |
| DU-145 | 37.44 | 72 | MTT Assay | [4] |
| LNCaP | 17.2 | Not Specified | Not Specified | [4] |
| LNCaP | 28.11 | 72 | MTT Assay | [4] |
Table 2: Induction of Apoptosis by Doxazosin in Prostate Cancer Cell Lines
| Cell Line | Doxazosin Concentration (µM) | Incubation Time (hours) | Apoptosis Measurement | Key Findings | Reference |
| PC-3 | 15 | 24 | PARP Cleavage | Increased cleavage of PARP | [2] |
| PC-3 & BPH-1 | 25 | 24 & 48 | Hoechst Stain | Significant increase in apoptotic cells | [1] |
| PC-3 | 25 | 48 | TUNEL Assay | Increased percentage of apoptotic cells | [6] |
| PC-3 | Doxazosin alone | 72 | FACS | 10.99% mean apoptosis | [4][5] |
| PC-3 | Doxazosin + Abiraterone | 72 | FACS | 16.27% mean apoptosis | [4][5] |
| PC-3 & DU-145 | >10 | 48 | Cell Viability Assay | Significant loss of cell viability | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding doxazosin-induced apoptosis in prostate cancer cells.
Cell Viability Assays (MTT & CCK-8)
-
Purpose: To determine the dose-dependent effect of doxazosin on the viability of prostate cancer cells.
-
Methodology:
-
Prostate cancer cells (e.g., PC-3, DU-145, LNCaP) are seeded in 96-well plates at a specific density (e.g., 3,000-4,000 cells/well) and incubated for 24 hours.[4][5]
-
Cells are treated with a range of doxazosin concentrations (e.g., 0.1 to 100 µM) for a specified duration (e.g., 72 hours).[4][5][7]
-
For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[7]
-
For CCK-8 assays, a solution from the Cell Counting Kit-8 is added to each well.[4][5]
-
The formazan crystals are dissolved in a solubilization solution (for MTT), and the absorbance is measured at a specific wavelength using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
-
Apoptosis Assays
-
Purpose: To quantify the extent of apoptosis induced by doxazosin.
-
Methodologies:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Cells are treated with doxazosin and then fixed.
-
Fragmented DNA, a hallmark of apoptosis, is labeled with BrdU-dUTP by the enzyme terminal deoxynucleotidyl transferase.
-
The incorporated BrdU is then detected using an anti-BrdU antibody conjugated to a fluorescent dye.
-
The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy or flow cytometry.[2][6]
-
-
Hoechst Staining:
-
Doxazosin-treated cells are stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Apoptotic cells are identified by their condensed and fragmented nuclei, which appear as brightly stained bodies under a fluorescence microscope.[1]
-
-
PARP (Poly (ADP-ribose) polymerase) Cleavage Assay:
-
Cell lysates from doxazosin-treated and control cells are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with an antibody specific for PARP.
-
Cleavage of the 116 kDa PARP protein into an 89 kDa fragment by activated caspases is indicative of apoptosis.[2]
-
-
Flow Cytometry (FACS) with Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with doxazosin.
-
Cells are harvested and stained with FITC-conjugated Annexin V and PI.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent dye that stains the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
-
Western Blot Analysis
-
Purpose: To detect changes in the expression and activation of proteins involved in apoptotic signaling pathways.
-
Methodology:
-
Prostate cancer cells are treated with doxazosin for various time points.
-
Total cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Bax, caspase-8, caspase-3, FADD).[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.[1]
-
Caspase Activity Assays
-
Purpose: To measure the enzymatic activity of key executioner caspases (e.g., caspase-3) and initiator caspases (e.g., caspase-8).
-
Methodology:
-
Cell lysates from doxazosin-treated cells are prepared.
-
The lysate is incubated with a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8).
-
The cleavage of the substrate by the active caspase releases a chromophore or fluorophore.
-
The absorbance or fluorescence is measured over time to determine the caspase activity.[1][3][8]
-
Signaling Pathways and Visualizations
Doxazosin induces apoptosis in prostate cancer cells through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Doxazosin-Induced Death Receptor Pathway
Doxazosin has been shown to activate the extrinsic or death receptor-mediated apoptotic pathway.[1][9][10] This involves the upregulation of Fas/CD95 and the recruitment of the Fas-associated death domain (FADD) and procaspase-8 to form the death-inducing signaling complex (DISC).[1] This leads to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.[1][9]
Caption: Doxazosin-induced death receptor signaling pathway.
Involvement of the Mitochondrial Pathway
Doxazosin also modulates the intrinsic or mitochondrial apoptotic pathway. It has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-xL.[1][9] The increase in Bax can lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Doxazosin's influence on the mitochondrial apoptotic pathway.
TGF-β1 and DNA Damage Pathways
Some studies suggest that doxazosin's apoptotic effects are mediated through the activation of transforming growth factor-β1 (TGF-β1) signaling.[10][11] Additionally, in the androgen-dependent LNCaP cell line, doxazosin has been shown to bind to DNA and downregulate genes involved in DNA repair, such as XRCC5 and PRKDC, suggesting a DNA damage-mediated apoptotic mechanism.[12]
Caption: TGF-β1 and DNA damage pathways in doxazosin-induced apoptosis.
Experimental Workflow for Assessing Doxazosin's Apoptotic Effects
The following diagram outlines a typical experimental workflow for investigating the apoptotic effects of doxazosin in prostate cancer cell lines.
Caption: General experimental workflow for studying doxazosin's effects.
References
- 1. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. auajournals.org [auajournals.org]
- 4. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxazosin-induced clusterin expression and apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxazosin: a new cytotoxic agent for prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of anoikis by doxazosin in prostate cancer cells is associated with activation of caspase-3 and a reduction of focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Doxazosin induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxazosin Hydrochloride: A Technical Guide for Hypertension and BPH Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of doxazosin hydrochloride, a selective alpha-1 adrenergic receptor antagonist, for its research applications in hypertension and benign prostatic hyperplasia (BPH). This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and key experimental protocols for its investigation.
Introduction
This compound is a quinazoline-based compound widely used in the clinical management of hypertension and lower urinary tract symptoms (LUTS) associated with BPH.[1][2] Its therapeutic effects are primarily mediated through the blockade of alpha-1 adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[1][3] Beyond its established clinical use, doxazosin is a valuable tool in research for dissecting the roles of alpha-1 adrenergic signaling in various physiological and pathological processes.
Mechanism of Action
Doxazosin is a potent and selective antagonist of alpha-1 adrenergic receptors, with high affinity for all three subtypes: α1A, α1B, and α1D.[4][5]
-
In Hypertension: By blocking postsynaptic alpha-1 adrenergic receptors in vascular smooth muscle, doxazosin inhibits norepinephrine-induced vasoconstriction. This leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[1][4]
-
In Benign Prostatic Hyperplasia (BPH): Doxazosin relaxes the smooth muscle of the prostate gland and bladder neck, where alpha-1A adrenergic receptors are predominantly expressed. This reduces the dynamic component of bladder outlet obstruction, leading to an improvement in urinary flow and a reduction in the symptoms of BPH.[2][4]
Signaling Pathways
The primary signaling pathway affected by doxazosin is the Gq-coupled alpha-1 adrenergic receptor cascade. However, research has revealed its influence on other signaling pathways, suggesting a broader range of cellular effects.
Alpha-1 Adrenergic Receptor Signaling
Antagonism of the alpha-1 adrenergic receptor by doxazosin blocks the downstream signaling cascade initiated by catecholamines like norepinephrine. This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization and protein kinase C (PKC) activation leads to smooth muscle relaxation.
Other Implicated Signaling Pathways
Recent studies have suggested that doxazosin may have effects beyond alpha-1 adrenoceptor blockade, including the induction of apoptosis in prostate cells and effects on other signaling cascades. These are areas of active investigation.
Quantitative Data
Receptor Binding Affinity
Doxazosin exhibits high affinity for all three alpha-1 adrenergic receptor subtypes.
| Receptor Subtype | log KD | Reference |
| α1A-adrenoceptor | -8.58 | [6] |
| α1B-adrenoceptor | -8.46 | [6] |
| α1D-adrenoceptor | -8.33 | [6] |
Pharmacokinetic Parameters
The pharmacokinetic profile of doxazosin has been well-characterized in healthy volunteers and patient populations.
| Parameter | Value | Population | Reference |
| Immediate Release (IR) Formulation | |||
| Bioavailability | ~65% | Healthy Volunteers | [7] |
| Tmax (Time to Peak Concentration) | 2-3 hours | Healthy Volunteers | [8] |
| Elimination Half-life (t1/2) | ~22 hours (multiple doses) | Healthy Volunteers | [7] |
| Protein Binding | ~98.3% | Humans | [7] |
| Clearance (CL) | 1.0 - 2.0 mL/min/kg | Healthy Volunteers | [7] |
| Volume of Distribution (Vd) | 1.0 - 1.9 L/kg | Healthy Volunteers | [7] |
| Controlled Release (CR) Formulation | |||
| Cmax (4 mg dose) | 11.3 ± 5.6 ng/mL | Healthy Volunteers | [4] |
| Cmax (8 mg dose) | 22.49 ± 5.30 ng/mL | Healthy Volunteers | [4] |
| Tmax | 9.1 ± 4.7 hours | Healthy Volunteers | [4] |
Clinical Efficacy in Hypertension
Clinical trials have consistently demonstrated the efficacy of doxazosin in lowering blood pressure.
| Study | Dose | Mean Blood Pressure Reduction (Systolic/Diastolic) | Reference |
| Pooled analysis of placebo-controlled trials | 1-16 mg once daily | ~10/8 mmHg (standing) vs. placebo | [9] |
| General practice study (n=4027) | Mean maintenance dose: 3.1 mg/day | 22/15 mmHg after 10 weeks | [10] |
| GATES Study (add-on therapy) | 4-8 mg/day | -9.6 mmHg (standing DBP) vs. -2.5 mmHg with placebo | [11] |
Clinical Efficacy in BPH
Doxazosin has shown significant efficacy in improving urinary symptoms and flow rates in patients with BPH.
| Study | Dose | Key Efficacy Outcomes | Reference |
| Pooled placebo-controlled trials (n=609) | 4-8 mg | Improvement in maximum urinary flow rate of 2.3-3.3 mL/sec vs. 0.1-0.7 mL/sec with placebo | [9] |
| Long-term extension study | Mean daily dose: 4.0 mg (normotensive), 6.4 mg (hypertensive) | Significant increases in maximum (1.9 mL/sec) and average (1.0 mL/sec) urinary flow rates | [3] |
| MTOPS Trial (Combination with Finasteride) | 4-8 mg | Combination therapy significantly reduced the risk of overall clinical progression of BPH compared to either drug alone | [12] |
Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity
This protocol outlines a method to determine the binding affinity of doxazosin for alpha-1 adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the alpha-1 adrenoceptor subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in assay buffer.[13]
-
Competition Binding: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled alpha-1 antagonist (e.g., [³H]-prazosin) and increasing concentrations of unlabeled doxazosin.[6][13]
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).[13]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the doxazosin concentration to generate a competition curve. Calculate the IC50 value (the concentration of doxazosin that inhibits 50% of specific radioligand binding) and then determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Western Blot Analysis of Downstream Signaling
This protocol details a method to assess the effect of doxazosin on the phosphorylation of downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., vascular smooth muscle cells) and treat with doxazosin at various concentrations and time points. Include appropriate controls (e.g., vehicle-treated, agonist-stimulated).
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt, phospho-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the relative changes in protein phosphorylation.
In Vivo Studies in Animal Models
The SHR model is a widely used genetic model of essential hypertension.
Methodology:
-
Animal Acclimatization: Acclimate male SHRs to the housing conditions and handling procedures.
-
Drug Administration: Administer doxazosin or vehicle to the rats daily via an appropriate route (e.g., oral gavage, subcutaneous injection) for a specified duration.[15][16]
-
Blood Pressure Measurement: Monitor systolic and diastolic blood pressure and heart rate at regular intervals using a non-invasive tail-cuff method or via radiotelemetry for continuous measurement.
-
Tissue Collection and Analysis: At the end of the study, collect tissues of interest (e.g., aorta, heart, prostate) for further analysis, such as histology, gene expression, or protein analysis.[17][18]
This model mimics the hormonal induction of prostatic growth seen in BPH.
Methodology:
-
Model Induction: Induce BPH in adult male rats by daily administration of testosterone propionate for a specified period (e.g., 2-4 weeks).[19][20]
-
Drug Treatment: Concurrently or subsequently, treat the animals with doxazosin or vehicle.
-
Urodynamic Measurements: Assess urinary function by placing the rats in metabolic cages to measure parameters such as micturition frequency and voided volume.[20] More detailed urodynamic assessments, such as cystometry, can be performed under anesthesia to measure bladder pressure, capacity, and contractility.
-
Prostate Analysis: At the end of the study, excise and weigh the prostate glands. Perform histological analysis to assess changes in prostatic morphology and cell proliferation.
Conclusion
This compound is a well-established therapeutic agent for hypertension and BPH with a clearly defined primary mechanism of action. Its utility in research extends beyond its clinical applications, providing a valuable pharmacological tool to investigate the multifaceted roles of alpha-1 adrenergic signaling in health and disease. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the design and execution of their studies involving this important compound. Further investigation into the non-canonical signaling effects of doxazosin may reveal novel therapeutic applications and a deeper understanding of its cellular mechanisms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of time of administration on the pharmacokinetics and tolerance of doxazosin in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxazosin for benign prostatic hyperplasia: long-term efficacy and safety in hypertensive and normotensive patients. The Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Doxazosin: a study in a cohort of patients with hypertension in general practice--an interim report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled‐Release Doxazosin as Combination Therapy in Hypertension: The GATES Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxazosin in the treatment of benign prostatic hypertrophy: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Doxazosin Stimulates Galectin-3 Expression and Collagen Synthesis in HL-1 Cardiomyocytes Independent of Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostate apoptosis after doxazosin treatment in the spontaneous hypertensive rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of preweaning doxazosin treatment on adult pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of doxazosin on vascular collagen synthesis, arterial pressure and serum lipids in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of doxazosin on blood flow and mRNA expression of nitric oxide synthase in the spontaneously hypertensive rat genitourinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Testosterone-induced prostatic growth in the rat causes bladder overactivity unrelated to detrusor hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
The Alpha-1 Blocker's Hidden Talents: A Technical Guide to the Non-Adrenergic Effects of Doxazosin in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Doxazosin, a quinazoline-based compound, is a well-established α1-adrenergic receptor antagonist widely prescribed for hypertension and benign prostatic hyperplasia (BPH). However, a growing body of preclinical evidence has unveiled a fascinating and complex pharmacology for doxazosin that extends far beyond its adrenergic blockade. In a variety of experimental models, doxazosin exhibits potent non-adrenergic effects, including the induction of apoptosis, modulation of inflammatory responses, inhibition of angiogenesis, and regulation of autophagy. These off-target activities are primarily attributed to the quinazoline nucleus of the molecule and are independent of its interaction with adrenoceptors.[1] This guide provides an in-depth technical overview of these non-adrenergic actions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.
Pro-Apoptotic Effects of Doxazosin
A significant focus of research into the non-adrenergic effects of doxazosin has been its ability to induce apoptosis in various cell types, most notably in prostate cancer cells. This pro-apoptotic activity is a consistent finding across multiple studies and is considered a key mechanism for its potential anti-cancer properties.
Quantitative Data on Doxazosin-Induced Apoptosis
The following table summarizes the quantitative data from various experimental models demonstrating the pro-apoptotic effects of doxazosin.
| Cell Line/Model | Doxazosin Concentration | Treatment Duration | Endpoint | Result | Reference |
| PC-3 (Prostate Cancer) | 15 µM | 2 days | Apoptotic Cells | 11.6% (vs. 1.1% control) | [1] |
| SMC-1 (Prostate Smooth Muscle) | 15 µM | 2 days | Apoptotic Cells | 17.8% (vs. 1.8% control) | [1] |
| PC-3 & BPH-1 (Prostate Cells) | 25 µmol/L | 24 & 48 hours | Caspase-8 Activity | Significant increase | [2] |
| LNCaP (Prostate Cancer) | Not specified | 8 & 24 hours | Gene Deregulation | 70 and 92 genes deregulated, respectively | [3] |
| mCRPC PC3 (Prostate Cancer) | IC50 | Not specified | Cell Viability | IC50 = 25.42 ± 1.42 µM | [4] |
| HL-1 (Cardiomyocytes) | 0.1 µmol/L | 72 hours | Apoptosis | 24.53% (vs. 13.5% control) | [5] |
| HL-1 (Cardiomyocytes) | 10 µmol/L | 72 hours | Apoptosis | 36.84% (vs. 13.5% control) | [5] |
| HEK-hERG cells | 30 µM | 72 hours | Apoptotic Cell Death | 42.9 ± 5.1% | [6] |
Key Experimental Protocols
Cell Viability and Apoptosis Assays:
-
MTT Assay: To assess cell viability, cells such as PC-3 and BPH-1 are seeded in 96-well plates and treated with varying concentrations of doxazosin for specified durations (e.g., 24 hours).[2] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization buffer. The absorbance is then measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to untreated controls.
-
Hoechst Staining: To visualize apoptotic nuclei, cells are treated with doxazosin, washed, and then stained with Hoechst 33258 dye.[5] Apoptotic cells are identified by their condensed and fragmented nuclei under a fluorescence microscope.
-
Flow Cytometry for Apoptosis: Doxazosin-treated cells are harvested, washed, and fixed. The cells are then permeabilized and stained with a DNA-binding dye like propidium iodide. The DNA content is analyzed by flow cytometry to quantify the sub-G1 peak, which is indicative of apoptotic cells.[5][6]
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis, the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is employed.[5][6] Cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and biotin-dUTP, followed by visualization with streptavidin-HRP and a suitable substrate.
Western Blot Analysis:
-
To investigate the molecular mechanisms of apoptosis, protein expression levels of key apoptotic regulators are analyzed by Western blotting.[2][7] Cells are treated with doxazosin, and total protein lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., caspases, Bax, Bcl-xL, FADD). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.
Caspase Activity Assay:
-
To quantify the activity of executioner caspases, such as caspase-8, a colorimetric assay is used.[2] Cell lysates from doxazosin-treated cells are incubated with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA). The cleavage of the substrate by the active caspase releases the chromophore, and the absorbance is measured at 405 nm.
Signaling Pathways in Doxazosin-Induced Apoptosis
Doxazosin triggers apoptosis through multiple, interconnected signaling pathways.
Death Receptor-Mediated Pathway:
In prostate cancer cells, doxazosin has been shown to upregulate the expression of Fas/CD95 and Fas-associated death domain (FADD).[2][7] This leads to the recruitment of pro-caspase-8 to the death-inducing signaling complex (DISC), resulting in its activation.[2][7][8] Activated caspase-8 then initiates a downstream caspase cascade, including the activation of caspase-3, ultimately leading to apoptosis.[7] The involvement of this pathway is supported by findings that caspase-8 inhibitors can block doxazosin-induced apoptosis.[7]
Caption: Doxazosin-induced death receptor-mediated apoptosis.
TGF-β/Smad Signaling Pathway:
Doxazosin has been shown to activate the transforming growth factor-β1 (TGF-β1) signaling pathway in prostate cells.[7][9] This activation is an α1-adrenoceptor-independent mechanism. In a mouse model of testosterone propionate-induced prostate growth, doxazosin treatment led to the downregulation of TGF-β1, TGFBR2, and phosphorylated Smad2/3, while increasing the expression of E-cadherin.[9][10][11][12] This suggests that doxazosin can reverse the epithelial-mesenchymal transition (EMT), a process often associated with fibrosis and cancer progression, by modulating the TGF-β/Smad pathway.[9][10][11][12]
Caption: Doxazosin's modulation of the TGF-β/Smad pathway.
Anti-Inflammatory Effects
Doxazosin has demonstrated novel anti-inflammatory properties in various rodent models of inflammation.
Quantitative Data on Anti-Inflammatory Effects
| Model | Doxazosin Administration | Endpoint | Result | Reference |
| LPS-induced systemic inflammation (rodent) | 15 min prior to LPS challenge | TNF-α production | Inhibited | [13] |
| LPS-induced pulmonary inflammation (rodent) | 15 min prior to LPS challenge | MCP-1 production | Inhibited | [13] |
| Delayed-type hypersensitivity (rodent) | Day 6 and 7 prior to rechallenge | Footpad swelling | Inhibited | [13] |
| Essential hypertensive patients | 4 mg/day for 4 months | hs-CRP plasma levels | Significant decrease | [14] |
| Essential hypertensive patients | 4 mg/day for 4 months | Nitrites/nitrates | Significant increase | [14] |
Experimental Protocols for Inflammation Models
-
LPS-Induced Systemic Inflammation: Rodents are injected systemically with lipopolysaccharide (LPS) at a dose of 0.25 mg/kg. Doxazosin is administered 15 minutes prior to the LPS challenge. Blood samples are collected at 90 minutes post-challenge for the analysis of inflammatory cytokines like TNF-α.[13]
-
LPS-Induced Pulmonary Inflammation: LPS is instilled intranasally in rodents. Doxazosin is administered 15 minutes prior to LPS instillation. Four hours after the challenge, the lungs are harvested for the analysis of chemokines such as monocyte chemoattractant protein-1 (MCP-1).[13]
-
Delayed-Type Hypersensitivity: Mice are sensitized by an intravenous injection of sheep red blood cells. Seven days later, they are rechallenged in the footpad. Doxazosin is administered on days 6 and 7, just before the rechallenge. The thickness of the hind footpads is measured 15 minutes after the rechallenge to assess the inflammatory response.[13]
Anti-Angiogenic Effects
Doxazosin has been shown to possess anti-angiogenic properties by interfering with key signaling pathways involved in blood vessel formation.
Quantitative Data on Anti-Angiogenic Effects
| Cell Line/Model | Doxazosin Concentration | Endpoint | Result | Reference |
| A549 (NSCLC) | 6.3 µM - 37.5 µM | Cytotoxicity (SRB assay) | 13.1% to 98.2% toxicity | [15] |
| A549 (NSCLC) | 37.5 µM - 100.0 µM | Cell Survival (MTT assay) | 72.6% to 14.5% survival | [15] |
| HUVECs | Not specified | VEGF-mediated tube formation | Significant suppression (P < 0.01) | [16] |
| HUVECs | Not specified | FGF-2-mediated tube formation | Suppressed | [16] |
Experimental Protocols for Angiogenesis Assays
-
Endothelial Cell Tube Formation Assay: Human umbilical vein endothelial cells (HUVECs) are seeded on a basement membrane matrix, such as Matrigel, in the presence of pro-angiogenic factors like vascular endothelial growth factor (VEGF) or fibroblast growth factor-2 (FGF-2), with or without doxazosin.[16] The formation of capillary-like structures is observed and quantified under a microscope.
-
Cell Migration and Adhesion Assays: The effect of doxazosin on endothelial cell migration can be assessed using a Boyden chamber assay.[16] Cell adhesion assays are performed by coating plates with extracellular matrix proteins like fibronectin or collagen and measuring the number of adherent cells after treatment with doxazosin.[16]
Signaling Pathways in Doxazosin's Anti-Angiogenic Action
Doxazosin inhibits angiogenesis primarily by targeting the VEGFR-2 signaling pathway. It has been shown to inhibit the phosphorylation of VEGF receptor-2 (VEGFR-2) and downstream signaling molecules, including PI3K, Akt, and mTOR.[17][18] This leads to a reduction in the expression of hypoxia-inducible factor 1α (HIF-1α) and VEGF.[17][18]
Caption: Doxazosin's inhibition of the VEGFR-2 signaling pathway.
Induction of Autophagy
Recent studies have highlighted the ability of doxazosin to induce autophagy, a cellular self-degradation process, which can contribute to its anti-cancer effects.
Experimental Evidence for Autophagy Induction
In various cancer cell lines, including non-small cell lung cancer, pancreatic cancer, and glioblastoma, doxazosin has been shown to induce autophagy.[19][20] This effect was confirmed by the observation of increased LC3-II, an autophagy marker.[19] Importantly, the autophagy inhibitor 3-methyladenine (3-MA) was able to suppress the sensitizing effects of doxazosin to the anticancer drug osimertinib, indicating that autophagy plays a crucial role in this synergistic effect.[19] In hormone-resistant prostate cancer cells, doxazosin has been observed to cause cell death through autophagy (mitophagy).[21] Conversely, in a model of liver fibrosis, doxazosin was found to attenuate fibrosis by inhibiting autophagy in hepatic stellate cells via activation of the PI3K/Akt/mTOR signaling pathway.[22][23] This suggests that the role of doxazosin in modulating autophagy may be cell-type and context-dependent.
Caption: Context-dependent modulation of autophagy by doxazosin.
Conclusion
The experimental evidence compellingly demonstrates that doxazosin possesses a range of non-adrenergic biological activities with significant therapeutic potential. Its ability to induce apoptosis, exert anti-inflammatory and anti-angiogenic effects, and modulate autophagy, all independent of its α1-adrenoceptor blockade, opens up new avenues for its repositioning in oncology and other therapeutic areas. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the multifaceted pharmacology of this well-established drug. Future investigations should focus on elucidating the precise molecular targets of the quinazoline structure and translating these promising preclinical findings into clinical applications.
References
- 1. auajournals.org [auajournals.org]
- 2. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxazosin induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Doxazosin induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Doxazosin Attenuates Development of Testosterone Propionate-induced Prostate Growth by regulating TGF-β/Smad Signaling Pathway, Prostate-specific Antigen Expression and Reversing Epithelial-mesenchymal Transition in Mice and Stroma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Doxazosin Attenuates Development of Testosterone Propionate-induced Prostate Growth by regulating TGF-β/Smad Signaling Pathway, Prostate-specific Antigen Expression and Reversing Epithelial-mesenchymal Transition in Mice and Stroma Cells | CoLab [colab.ws]
- 13. Novel anti-inflammatory effects of doxazosin in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of doxazosin on C-reactive protein plasma levels and on nitric oxide in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxazosin inhibits vasculogenic mimicry in human non‑small cell lung cancer through inhibition of the VEGF‑A/VE‑cadherin/mTOR/MMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxazosin inhibits human vascular endothelial cell adhesion, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Doxazosin, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. physoc.org [physoc.org]
- 22. dovepress.com [dovepress.com]
- 23. Doxazosin Attenuates Liver Fibrosis by Inhibiting Autophagy in Hepatic Stellate Cells via Activation of the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Racemic Doxazosin and Its Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Doxazosin, a quinazoline derivative, is a widely prescribed alpha-1 adrenergic receptor antagonist for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1] Administered as a racemate, it consists of two enantiomers, (+)-(S)-doxazosin and (-)-(R)-doxazosin. Emerging preclinical evidence indicates significant stereoselectivity in the pharmacokinetic and pharmacodynamic properties of these enantiomers. This technical guide provides a comprehensive overview of the preclinical data comparing racemic doxazosin with its individual enantiomers, focusing on receptor affinity, functional activity, and pharmacokinetic profiles. Detailed experimental methodologies are provided, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in drug development.
Receptor Binding and Functional Activity
The therapeutic effects of doxazosin are primarily mediated through the blockade of alpha-1 adrenergic receptors, which are classified into α1A, α1B, and α1D subtypes. Preclinical studies have demonstrated enantioselective differences in the affinity and activity of doxazosin enantiomers for these receptor subtypes.
In Vitro Receptor Affinity and Antagonist Potency
Several studies have quantified the antagonist potency of doxazosin enantiomers in isolated tissue preparations, often expressed as pA2 or pKB values. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of antagonist affinity.
Table 1: Antagonist Potency (pA2/pKB Values) of Doxazosin Enantiomers at Alpha-1 Adrenoceptor Subtypes
| Enantiomer | Receptor Subtype | Tissue Preparation | Agonist | pA2/pKB Value (Mean ± SEM) | Reference |
| (+)-(S)-Doxazosin | α1D | Rat Aorta | Noradrenaline | 9.503 ± 0.051 | [2] |
| (-)-(R)-Doxazosin | α1D | Rat Aorta | Noradrenaline | 8.625 ± 0.053 | [2] |
| (+)-(S)-Doxazosin | α1A | Rabbit Prostate | Phenylephrine | Not significantly different from (-)-doxazosin | [2] |
| (-)-(R)-Doxazosin | α1A | Rabbit Prostate | Phenylephrine | Not significantly different from (+)-doxazosin | [2] |
| (-)-(R)-Doxazosin | Not specified | Rabbit Ear Artery | Noradrenaline | 7.91 ± 0.03 | [3] |
| (+)-(S)-Doxazosin | Not specified | Rabbit Ear Artery | Noradrenaline | 7.53 ± 0.05 | [3] |
| (-)-(R)-Doxazosin | Not specified | Rabbit Mesenteric Artery | Noradrenaline | 7.80 ± 0.05 | [3] |
| (+)-(S)-Doxazosin | Not specified | Rabbit Mesenteric Artery | Noradrenaline | 7.29 ± 0.07 | [3] |
| (-)-(R)-Doxazosin | Not specified | Rabbit Pulmonary Artery | Noradrenaline | 8.32 ± 0.06 | [3] |
| (+)-(S)-Doxazosin | Not specified | Rabbit Pulmonary Artery | Noradrenaline | 7.97 ± 0.07 | [3] |
These data indicate that (+)-(S)-doxazosin exhibits a significantly higher affinity for the α1D-adrenoceptor in rat aorta compared to (-)-(R)-doxazosin.[2] However, their binding affinities to the α1A-adrenoceptor in rabbit prostate are comparable.[2] In various rabbit arterial preparations, (-)-(R)-doxazosin consistently demonstrated higher pA2 values than (+)-(S)-doxazosin, suggesting greater antagonist potency at the alpha-1 adrenoceptors in these vascular beds.[3]
Functional Effects on Smooth Muscle
In functional assays, both enantiomers competitively inhibit vasoconstriction induced by noradrenaline in isolated rabbit arteries.[3] However, their potencies differ, with (-)-(R)-doxazosin being more potent in the ear, mesenteric, and pulmonary arteries.[3] Interestingly, in rat and rabbit heart tissues, the enantiomers produced opposite inotropic effects, with (+)-doxazosin having a negative inotropic effect and (-)-doxazosin having a positive inotropic effect, acting through a mechanism independent of alpha-1 adrenoceptors.[2]
Pharmacokinetic Profiles in Preclinical Models
Stereoselectivity is also evident in the pharmacokinetic properties of doxazosin enantiomers. Studies in rats have revealed significant differences in their absorption, distribution, metabolism, and excretion.
Pharmacokinetic Parameters in Rats
Following oral or intravenous administration of the individual enantiomers or the racemate to rats, the plasma concentrations of each enantiomer have been determined.
Table 2: Pharmacokinetic Parameters of Doxazosin Enantiomers in Rats
| Administration | Enantiomer | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Oral (Alone) | (-)-(R)-doxazosin | 3.0 | 110.5 ± 46.4 | - | [4] |
| Oral (in Racemate) | (-)-(R)-doxazosin | 6.0 (racemate) | 53.2 ± 19.7 | - | [4] |
| Oral | (+)-(S)-doxazosin | 3.0 or 6.0 (racemate) | No significant change | Always larger than (-)-(R)-doxazosin | [4] |
| Intravenous (Alone) | (+)-(S)-doxazosin | 3.0 | Lower than in racemate | Lower than in racemate | [4] |
| Intravenous (in Racemate) | (+)-(S)-doxazosin | 6.0 (racemate) | Higher than alone | Higher than alone | [4] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
These findings suggest a significant pharmacokinetic interaction between the enantiomers.[4] The Cmax of (-)-(R)-doxazosin is significantly higher when administered alone compared to when given as part of the racemate, suggesting competitive absorption.[4] Conversely, the AUC and Cmax of (+)-(S)-doxazosin are lower when given alone intravenously, and its clearance is higher, indicating that (-)-(R)-doxazosin may inhibit the elimination of (+)-(S)-doxazosin.[4]
Plasma Protein Binding
Both doxazosin enantiomers are highly bound to plasma proteins in rats, dogs, and humans.[5] In vitro studies using equilibrium dialysis have shown that (+)-doxazosin has a significantly higher protein binding capacity than (-)-doxazosin across these species.[5]
Table 3: Plasma Protein Binding of Doxazosin Enantiomers
| Species | Enantiomer | Protein Binding (%) |
| Rat, Dog, Human | (-)-doxazosin | 89.4 - 94.3 |
| Rat, Dog, Human | (+)-doxazosin | 90.9 - 95.4 |
In Vivo Pharmacodynamic Effects
The stereoselective pharmacology of doxazosin enantiomers translates to differential effects in vivo, particularly on blood pressure.
Effects on Blood Pressure in Conscious Rats
Long-term administration of racemic doxazosin in conscious rats leads to a significant hypotensive effect.[6] Studies investigating the individual enantiomers have revealed that both are necessary for the full hypotensive effect of the racemate.[6] While long-term administration of (+)-doxazosin alone significantly decreases blood pressure, the maximal decrease is smaller than that induced by the racemate.[7] Interestingly, long-term treatment with (-)-doxazosin alone did not produce a significantly different hypotensive effect compared to the solvent control.[7] This suggests a synergistic interaction between the two enantiomers in producing the overall hypotensive effect of racemic doxazosin.[6]
Signaling Pathways
Doxazosin exerts its effects by blocking the alpha-1 adrenergic receptor, a G protein-coupled receptor (GPCR) that is associated with the Gq heterotrimeric G protein.[2] The downstream signaling cascade involves the activation of phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][8] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[8]
Beyond the canonical Gq pathway, doxazosin has also been shown to inhibit EGFR and NF-kappaB signaling pathways, which may contribute to its pro-apoptotic effects in certain cancer cells.[8]
Experimental Protocols
Isolated Tissue Bath for Functional Assays (Schild Analysis)
This protocol is used to determine the antagonist potency (pA2 value) of doxazosin enantiomers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 4. karger.com [karger.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 8. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Doxazosin Hydrochloride Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, a quinazoline derivative, is a potent and selective alpha-1 adrenergic receptor antagonist.[1] It is widely utilized in clinical practice to treat hypertension and benign prostatic hyperplasia (BPH).[1][2] In the realm of in-vivo research, doxazosin serves as a critical tool for investigating the physiological roles of alpha-1 adrenergic receptors and for preclinical evaluation of its therapeutic potential in various disease models.
This document provides detailed application notes and standardized protocols for the preparation of doxazosin hydrochloride solutions for in-vivo studies. Adherence to these guidelines will ensure consistency, reproducibility, and accuracy in experimental outcomes.
Data Presentation
Doxazosin Solubility and Dosage
The following tables summarize key quantitative data for the preparation and administration of doxazosin solutions in in-vivo studies.
Table 1: Solubility of Doxazosin Salts
| Salt Form | Solvent | Solubility | Notes |
| Doxazosin Mesylate | Water | Slightly Soluble | A study reported dissolving doxazosin mesylate in ultrapure water to a concentration of 0.8 mg/mL for oral administration in rats. |
| Doxazosin Mesylate | Ethanol | Slightly Soluble | |
| Doxazosin Mesylate | Dimethyl sulfoxide (DMSO) | Freely Soluble | For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with an aqueous buffer. |
| Doxazosin Mesylate | Dimethylformamide (DMF) | Soluble | |
| Doxazosin Mesylate | Acetone | Very Slightly Soluble | |
| Doxazosin Mesylate | Methylene Chloride | Very Slightly Soluble |
Table 2: Reported In-Vivo Dosages and Administration Routes
| Animal Model | Administration Route | Dosage | Vehicle | Study Focus |
| Rat | Oral Gavage | 8 mg/kg/day | Ultrapure Water | Hypertension |
| Rat | Intravenous | Not specified | Not specified | Pharmacokinetics |
| Mouse | Intraperitoneal | Not specified | Sterile Saline or PBS (recommended) | General Protocol |
| Rat | Subcutaneous | Not specified | Not specified | Testosterone Regulation |
Experimental Protocols
Protocol 1: Preparation of Doxazosin Mesylate Solution for Oral Gavage in Rats
This protocol is based on a study investigating the long-term effects of doxazosin on blood pressure in conscious rats.
Materials:
-
Doxazosin mesylate powder
-
Ultrapure water
-
Sterile conical tubes or vials
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
pH meter (optional)
Procedure:
-
Calculate the required amount of doxazosin mesylate. Based on the desired concentration of 0.8 mg/mL, calculate the total mass of doxazosin mesylate needed for the total volume of the solution.
-
Weigh the doxazosin mesylate powder accurately using a calibrated balance.
-
Add the ultrapure water to a sterile container.
-
Slowly add the doxazosin mesylate powder to the water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Verify the final concentration.
-
Store the solution at 2-8°C, protected from light. Prepare fresh solutions regularly to ensure stability.
Protocol 2: Preparation of this compound Solution for Parenteral Administration (Intravenous or Intraperitoneal)
This protocol provides a general guideline for preparing doxazosin solutions for injection. The final concentration should be adjusted based on the specific experimental design and animal model.
Materials:
-
This compound powder
-
Sterile saline (0.9% sodium chloride) or Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO), if required for initial dissolution
-
Sterile, pyrogen-free vials
-
Syringes and sterile filters (0.22 µm)
-
Calibrated balance
Procedure:
-
Determine the appropriate vehicle. For aqueous-soluble salts like this compound, sterile saline or PBS are the preferred vehicles for parenteral administration.
-
Calculate the required amount of this compound.
-
Weigh the this compound powder accurately in a sterile environment.
-
Prepare the vehicle. Use sterile saline or PBS.
-
Dissolve the this compound.
-
Direct Dissolution: Slowly add the weighed powder to the vehicle in a sterile vial. Gently agitate or vortex until fully dissolved.
-
Dissolution with DMSO (if necessary): If higher concentrations are required that exceed the aqueous solubility, first dissolve the this compound in a minimal amount of sterile DMSO. Then, slowly add the sterile saline or PBS to the desired final volume. Ensure the final concentration of DMSO is low (typically <5-10%) to avoid toxicity.
-
-
Sterile filter the solution. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is critical for removing any potential microbial contamination.
-
Label the vial clearly with the compound name, concentration, vehicle, and date of preparation.
-
Store the solution appropriately, typically at 2-8°C and protected from light, unless stability data suggests otherwise.
Visualizations
Doxazosin Administration Workflow
Caption: Workflow for Doxazosin Solution Preparation and In-Vivo Administration.
Doxazosin Signaling Pathway
Caption: Doxazosin's Antagonistic Effect on the Alpha-1 Adrenergic Receptor Signaling Pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Doxazosin in Plasma Samples
Introduction
Doxazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist. It is widely prescribed for the treatment of hypertension and benign prostatic hyperplasia. Accurate and reliable quantification of doxazosin in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of doxazosin in plasma samples. The described methods are suitable for researchers, scientists, and professionals involved in drug development and clinical analysis.
Principle of the Method
The method involves the separation of doxazosin from plasma components using RP-HPLC. Plasma samples are first treated to remove proteins and potential interferences. The prepared sample is then injected into an HPLC system equipped with a C18 column. Doxazosin and an internal standard are separated using an isocratic or gradient mobile phase and detected by UV, fluorescence, or mass spectrometry. The concentration of doxazosin is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.
Choice of Analytical Technique
Several detection methods can be coupled with HPLC for doxazosin quantification.
-
HPLC with UV Detection: This is a common and accessible method. Detection is typically carried out at a wavelength of around 280 nm.[1]
-
HPLC with Fluorescence Detection: This method offers higher sensitivity and selectivity compared to UV detection.[2][3][4][5] Doxazosin is a fluorescent molecule, which makes this an excellent choice for detecting low concentrations in plasma.[2]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides the highest sensitivity and specificity, making it ideal for studies requiring very low limits of quantification.[6][7]
The choice of detector depends on the required sensitivity and the available instrumentation. For most pharmacokinetic studies in humans, fluorescence detection provides adequate sensitivity.[2][3][4][5]
Experimental Protocols
This section provides detailed protocols for sample preparation and HPLC analysis.
Protocol 1: Sample Preparation using Protein Precipitation
This is a simple and rapid method for sample clean-up.[2][4]
-
Reagents:
-
Methanol or Acetonitrile, HPLC grade.
-
Internal Standard (IS) working solution (e.g., Prazosin in methanol).
-
-
Procedure:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 600 µL of cold methanol or acetonitrile to precipitate plasma proteins.[2][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a specific volume (e.g., 20 µL) into the HPLC system.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
-
Reagents:
-
Procedure:
-
Pipette 500 µL of plasma sample into a glass tube.
-
Add 50 µL of the internal standard working solution and vortex.
-
Add 100 µL of 0.1 M Sodium Hydroxide to alkalinize the sample.
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.[3]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a specific volume (e.g., 50 µL) into the HPLC system.
-
HPLC and Mass Spectrometry Conditions
Below are typical chromatographic conditions that can be adapted based on the specific instrument and column used.
Chromatographic Conditions (HPLC-Fluorescence)
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | Methanol:Water containing 10 mM perchloric acid and 1.8 mM sodium heptane sulfonic acid (50:50, v/v)[3] |
| Flow Rate | 1.0 - 1.5 mL/min[1][3] |
| Injection Volume | 20 - 50 µL |
| Column Temperature | Ambient or 30°C |
| Fluorescence Detector | Excitation: 246 nm, Emission: 389 nm[5] |
| Internal Standard | Prazosin[2][5] or Propranolol[3] |
Chromatographic Conditions (LC-MS/MS)
| Parameter | Value |
| Column | C18 reversed-phase (e.g., XTerra MS C18, 50 mm x 2.1 mm, 3.5 µm)[6] |
| Mobile Phase | A: 2 mM Ammonium acetate in water; B: Acetonitrile (Gradient elution)[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| MRM Transitions | Doxazosin: (To be optimized); Internal Standard (e.g., Doxazosin D8): (To be optimized)[7] |
| Internal Standard | Doxazosin D8[7] |
Data Presentation
The following table summarizes the quantitative data from various published HPLC methods for doxazosin analysis in plasma.
| Parameter | Method 1 (HPLC-Fluorescence) | Method 2 (HPLC-Fluorescence) | Method 3 (LC-MS/MS) |
| Sample Preparation | Protein Precipitation with Methanol[2] | Liquid-Liquid Extraction with Ethyl Acetate[3] | Protein Precipitation with Methanol/Acetonitrile[6] |
| Internal Standard | Prazosin[2] | Propranolol[3] | Prazosin[6] |
| Linearity Range | 0.5 - 20 ng/mL[2] | 0.3 - 50 ng/mL[3] | 1 - 20 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2] | 0.3 ng/mL[3] | 1.2 ng/mL[6] |
| Recovery | >98%[2] | 87.0%[3] | >94%[6] |
| Intra-day Precision (%CV) | < 8%[2] | 0.84 - 5.94%[3] | < 7%[6] |
| Inter-day Precision (%CV) | < 8%[2] | 1.17 - 6.29%[3] | < 8%[6] |
| Intra-day Accuracy | < 7%[2] | (Not explicitly stated) | (Not explicitly stated) |
| Inter-day Accuracy | < 7%[2] | (Not explicitly stated) | (Not explicitly stated) |
Mandatory Visualization
Caption: Experimental workflow for doxazosin quantification in plasma.
Caption: Logic for selecting the appropriate HPLC detection method.
References
- 1. appconnect.in [appconnect.in]
- 2. academic.oup.com [academic.oup.com]
- 3. High-performance liquid chromatographic determination of doxazosin in human plasma for bioequivalence study of controlled release doxazosin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated RP-HPLC method for quantification of doxazosin in human plasma: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Doxazosin Hydrochloride in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation of doxazosin hydrochloride dosage for various animal research models. This document includes detailed protocols for drug preparation and administration, as well as a summary of reported dosages from preclinical studies in hypertension and benign prostatic hyperplasia (BPH).
This compound: Overview and Mechanism of Action
Doxazosin is a selective α1-adrenergic receptor antagonist.[1] Its mechanism of action involves the blockade of postsynaptic α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[2][3] In the context of BPH, doxazosin relaxes the smooth muscle of the prostate and bladder neck, thereby improving urinary flow and reducing the symptoms of urinary obstruction.[4]
Signaling Pathway of Doxazosin
Doxazosin competitively inhibits the binding of norepinephrine to α1-adrenergic receptors. This blockade prevents the activation of the Gq protein-coupled signaling cascade, which would otherwise lead to the activation of phospholipase C (PLC). The inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium from the endoplasmic reticulum is prevented, leading to smooth muscle relaxation.
Caption: Signaling pathway of doxazosin as an α1-adrenergic receptor antagonist.
Dosage Calculation for Animal Models
Allometric Scaling for Dose Conversion
Interspecies dose conversion is often based on body surface area (BSA) rather than body weight to achieve an equivalent dose. The following formula can be used to convert a dose from one species to another:
Doseanimal (mg/kg) = Dosehuman (mg/kg) x (Km,human / Km,animal)
Where Km is a conversion factor.
Table 1: Km Factors for Dose Conversion
| Species | Body Weight (kg) | Km Factor |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
Source: Adapted from FDA guidance documents.[5][6]
General Formula for Dose Calculation
The following formula is used to calculate the volume of drug solution to be administered:
Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Drug Solution (mg/mL) [7]
Reported Dosages of Doxazosin in Animal Models
The following tables summarize reported dosages of doxazosin in various animal models for hypertension and BPH research.
Table 2: Doxazosin Dosages in Rodent Models of Hypertension
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Subcutaneous (s.c.) | 0.1 mg/kg/day | 6 weeks | Reduced levels of S100A6 and atrial natriuretic factor peptides in the heart. | [8] |
| Conscious Sprague-Dawley Rats | Oral (p.o.) | 8 mg/kg/day | 12 weeks | Significant decrease in systolic, diastolic, and mean blood pressure. | [9] |
| Normotensive and Hypertensive Men (for comparison) | Oral (p.o.) | 1-16 mg/day | N/A | Effective in reducing blood pressure in hypertensive patients with minimal effect in normotensive individuals. | [7] |
Table 3: Doxazosin Dosages in Rodent Models of Benign Prostatic Hyperplasia (BPH)
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| N/A | N/A | N/A | N/A | Doxazosin improves urinary flow and bladder emptying by relaxing smooth muscle in the prostate and bladder neck. | [1] |
| Men with BPH (for comparison) | Oral (p.o.) | 4-8 mg/day | 6 months | Significant improvements in International Prostate Symptom Score (IPSS). | [10] |
Table 4: General Pharmacokinetic Parameters of Doxazosin in Different Species
| Species | Oral Bioavailability | Plasma Half-life | Plasma Protein Binding | Reference |
| Human | ~63% | ~22 hours | ~98.3% | [1][11] |
| Rat | ~50% | ~1.2 hours | ~95.3% | [11] |
| Mouse | Complete absorption | N/A | N/A | [11] |
| Dog | ~60% | ~5 hours | N/A | [11] |
Experimental Protocols
Preparation of this compound Solution
Doxazosin mesylate is sparingly soluble in aqueous buffers. For administration, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it with the aqueous buffer of choice, for instance, phosphate-buffered saline (PBS).[12]
Protocol for a 1 mg/mL Stock Solution:
-
Weigh the required amount of doxazosin mesylate powder.
-
Dissolve the powder in a minimal amount of DMSO.
-
Vortex until the powder is completely dissolved.
-
Bring the solution to the final desired volume with sterile PBS (pH 7.2). For example, to make a 1:1 solution of DMSO:PBS, use equal volumes of each.[12]
-
Store the stock solution at an appropriate temperature as per stability data. It is generally not recommended to store aqueous solutions for more than one day.[12]
Administration Protocols
Oral Gavage (Rat):
-
Ensure the animal is properly restrained.
-
Measure the correct volume of the doxazosin solution based on the animal's body weight and the desired dose.
-
Use a gavage needle of appropriate size for the rat.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
Subcutaneous (s.c.) Injection (Mouse/Rat):
-
Pinch the loose skin over the back or flank of the animal to form a tent.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the doxazosin solution.
-
Withdraw the needle and gently massage the injection site.
Experimental Workflow for Hypertension Induction and Treatment in Rats
This workflow outlines a general procedure for inducing hypertension in rats and subsequently treating them with doxazosin.
Caption: General experimental workflow for a hypertension study in rats.
Conclusion
The dosage of this compound in animal research models should be carefully calculated based on the specific research question, the animal model being used, and the route of administration. The provided tables and protocols serve as a guide for researchers to design and execute their studies effectively. It is crucial to consult relevant literature and adhere to institutional animal care and use guidelines.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. iscientific.org [iscientific.org]
- 5. mythreyaherbal.com [mythreyaherbal.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Doxazosin in benign prostatic hyperplasia: effects on blood pressure and urinary flow in normotensive and hypertensive men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of doxazosin on biosynthesis of S100A6 and atrial natriuretic factor peptides in the heart of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (−)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes: Investigating the Cellular Effects of Doxazosin Hydrochloride
Introduction
Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist, is clinically established for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Beyond its primary mechanism of action, a growing body of evidence reveals that doxazosin exerts significant biological effects on various cell types, independent of α1-adrenoceptor blockade.[3][4] These effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of autophagy, position doxazosin as a compelling candidate for drug repurposing, particularly in oncology.[5][6][7]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the multifaceted effects of doxazosin hydrochloride in a cell culture setting. The methodologies cover key assays to study apoptosis, angiogenesis, and autophagy, supported by quantitative data from published studies and visualizations of relevant signaling pathways.
General Guidelines for Cell Culture Studies
-
Preparation of this compound Stock Solution: this compound can be dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[8] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
Cell Lines: Doxazosin's effects have been documented in a variety of cell lines. Commonly used models include human prostate cancer cells (PC-3, DU-145), benign prostate epithelial cells (BPH-1), human umbilical vein endothelial cells (HUVECs), and cardiomyocyte cell lines (HL-1).[3][4][9][10]
-
Controls: Always include a vehicle control group treated with the same concentration of DMSO as the highest doxazosin dose used in the experiment.
Section 1: Analysis of Doxazosin-Induced Apoptosis
Doxazosin is a potent inducer of apoptosis in both benign and malignant prostate cells, as well as other cell types like cardiomyocytes.[3][9] The primary mechanism involves the activation of the death receptor-mediated pathway.[11][12]
Data Presentation: Effective Concentrations of Doxazosin for Inducing Apoptosis
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| PC-3 (Prostate Cancer) | 10 - 35 µmol/L | 24 - 48 hours | Significant loss of cell viability and apoptosis induction. | [4][11] |
| BPH-1 (Benign Prostate) | 10 - 35 µmol/L | 24 - 48 hours | Dose-dependent loss of viability; apoptosis confirmed. | [11] |
| HL-1 (Cardiomyocytes) | 0.1 - 40 µmol/L | 12 - 48 hours | Time- and dose-dependent increase in apoptosis. | [9][13] |
| DU-145 (Prostate Cancer) | >10 µm | 48 hours | Significant loss of cell viability. | [4] |
Experimental Protocols
Protocol 1.1: Cell Viability Assessment using MTT Assay This protocol determines the effect of doxazosin on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of doxazosin (e.g., 0-50 µM) and a vehicle control (DMSO).[11] Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 1.2: Visualization of Apoptotic Nuclei with Hoechst Staining This method allows for the direct visualization of apoptosis-associated nuclear changes (chromatin condensation and fragmentation).
-
Cell Culture: Plate cells on glass coverslips in 6-well plates (5x10⁴ cells/well) and treat with doxazosin (e.g., 1, 10, and 25 µmol/L) for 24-48 hours.[11]
-
Fixation: Wash cells with PBS and fix with 4% (w/v) paraformaldehyde for 15 minutes.[11]
-
Permeabilization & Staining: Wash with PBS and incubate with 10 µg/mL Hoechst 33342 stain in PBS containing 0.1% Triton X-100 for 10 minutes.[11]
-
Mounting & Visualization: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope with a UV filter. Cells with brightly stained, condensed, or fragmented nuclei are considered apoptotic.[11]
-
Quantification: Calculate the apoptotic index by counting the percentage of apoptotic cells in several random fields.
Protocol 1.3: Western Blot for Caspase Activation This biochemical assay confirms apoptosis by detecting the cleavage and activation of key executioner caspases.
-
Cell Lysis: Treat cells with doxazosin (e.g., 25 µM) for various time points (e.g., 0, 6, 12, 24 hours).[3] Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against cleaved caspase-8 and cleaved caspase-3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use β-actin or GAPDH as a loading control. An increase in the cleaved forms of caspases indicates apoptosis activation.[3]
Mandatory Visualization
Section 2: Evaluation of Anti-Angiogenic Properties
Doxazosin can inhibit angiogenesis, a critical process for tumor growth, by interfering with key signaling pathways in endothelial cells.[10][14] It has been shown to antagonize the effects of Vascular Endothelial Growth Factor (VEGF) by inhibiting the VEGFR-2 signaling cascade.[14][15]
Data Presentation: Doxazosin's Anti-Angiogenic Effects
| Cell Type | Assay | Concentration | Observed Effect | Reference |
| HUVEC | Tube Formation | Not specified | Suppression of VEGF-mediated tube formation. | [10] |
| HUVEC | Adhesion/Migration | Not specified | Abrogation of cell adhesion and migration. | [10] |
| Endothelial Cells | VEGFR-2 Signaling | Not specified | Inhibition of VEGFR-2, Akt, and mTOR phosphorylation. | [14][15] |
| Ovarian Cancer Xenograft | In vivo | Not specified | Reduced tumor growth and vascularization. | [15] |
Experimental Protocols
Protocol 2.1: Endothelial Cell Tube Formation Assay This in vitro assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs (1.5x10⁴ cells/well) onto the Matrigel-coated plate.
-
Treatment: Treat the cells with a pro-angiogenic factor like VEGF (e.g., 20 ng/mL) in the presence or absence of various concentrations of doxazosin.
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Visualization & Analysis: Visualize the formation of tube-like networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points using imaging software (e.g., ImageJ). A reduction in these parameters indicates an anti-angiogenic effect.[14]
Protocol 2.2: Western Blot for VEGFR-2 Pathway Proteins This protocol assesses doxazosin's impact on the key signaling molecules downstream of VEGFR-2 activation.
-
Cell Stimulation: Serum-starve HUVECs for 6-12 hours. Pre-treat with doxazosin for 1-2 hours.
-
VEGF Treatment: Stimulate the cells with VEGF (e.g., 20 ng/mL) for a short period (5-30 minutes) to induce receptor phosphorylation.
-
Lysis & Analysis: Lyse the cells and perform Western blotting as described in Protocol 1.3.
-
Immunoblotting: Use primary antibodies against the phosphorylated (active) forms of VEGFR-2, Akt (Ser473), and mTOR, as well as their total protein counterparts to assess specific inhibition of the pathway.[14]
Mandatory Visualization
References
- 1. Growth inhibitory effect of doxazosin on prostate and bladder cancer cells. Is the serotonin receptor pathway involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Doxazosin in Prostate and Bladder Cancers - UCL Discovery [discovery.ucl.ac.uk]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. auajournals.org [auajournals.org]
- 9. Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxazosin inhibits human vascular endothelial cell adhesion, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
Application Note: Spectrophotometric Analysis of Doxazosin Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxazosin, an alpha-1 adrenergic blocker, is widely used in the management of hypertension and benign prostatic hyperplasia.[1] Ensuring the purity and potency of doxazosin in bulk drug substances and pharmaceutical formulations is critical for its safety and efficacy. This application note details a simple, rapid, and accurate UV spectrophotometric method for the quantitative analysis of doxazosin. The described protocol is suitable for routine quality control and purity assessment.
This document provides a comprehensive protocol for the determination of doxazosin using UV spectrophotometry, including instrument parameters, solution preparation, and method validation. For a more detailed analysis of related substances and impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique.[2]
Principle of the Method
The quantitative determination of doxazosin is based on the measurement of its absorbance in the ultraviolet (UV) region. Doxazosin exhibits a characteristic absorption spectrum, and its concentration in a solution is directly proportional to its absorbance at a specific wavelength (λmax), as described by the Beer-Lambert law. By comparing the absorbance of a sample solution to that of a standard solution with a known concentration, the amount of doxazosin in the sample can be accurately determined.
Experimental Workflow
The general workflow for the spectrophotometric analysis of doxazosin is outlined below.
Caption: Workflow for Doxazosin Spectrophotometric Analysis.
Experimental Protocols
Materials and Equipment
-
Doxazosin Reference Standard (RS): USP Doxazosin Mesylate RS or equivalent.
-
Doxazosin Sample: Bulk powder or tablets.
-
Solvent: 0.1 N Hydrochloric Acid (HCl).[3]
-
Equipment:
-
UV-Visible Spectrophotometer (Double Beam)
-
Analytical Balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Sonicator
-
Instrument Parameters
The analysis is performed using a UV-Visible spectrophotometer with the following settings:
| Parameter | Setting |
| Wavelength Scan | 200 - 400 nm |
| Measurement Mode | Absorbance |
| Wavelength (λmax) | 245 nm[3] |
| Blank | 0.1 N HCl |
| Slit Width | 1.0 nm (or as per instrument recommendation) |
Preparation of Solutions
1.3.1 Preparation of Standard Stock Solution (1000 µg/mL) Accurately weigh about 100 mg of Doxazosin Mesylate Reference Standard and transfer it to a 100 mL volumetric flask.[3] Add approximately 70 mL of 0.1 N HCl and sonicate to dissolve. Dilute to the mark with 0.1 N HCl and mix well.
1.3.2 Preparation of Working Standard Solutions (for Linearity) From the Standard Stock Solution, prepare a series of working standard solutions with concentrations ranging from 2 to 14 µg/mL by appropriate dilution with 0.1 N HCl.[3]
1.3.3 Preparation of Sample Solution (Tablets)
-
Weigh and finely powder not fewer than 20 tablets.[3]
-
Accurately weigh a portion of the powder equivalent to a specific amount of doxazosin (e.g., 2 mg) and transfer it to a 100 mL volumetric flask.[3]
-
Add about 70 mL of 0.1 N HCl and sonicate for 15-30 minutes to ensure complete dissolution of the active ingredient.[4]
-
Dilute to volume with 0.1 N HCl, mix well, and filter the solution, discarding the first few mL of the filtrate.
-
The final concentration should be within the linear range of the method (e.g., by further dilution if necessary).
Analytical Procedure
-
Wavelength Selection: Scan a 10 µg/mL solution of doxazosin from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is approximately 245 nm.[3]
-
Calibration Curve: Measure the absorbance of each Working Standard Solution at 245 nm against the 0.1 N HCl blank. Plot a graph of absorbance versus concentration and determine the correlation coefficient.
-
Sample Analysis: Measure the absorbance of the prepared Sample Solution at 245 nm.
-
Calculation: Calculate the concentration of doxazosin in the sample solution using the regression equation from the calibration curve. The percentage purity or the amount of drug in the tablet can then be calculated.
Data Presentation and Method Validation
The developed spectrophotometric method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.
Linearity
The method demonstrates excellent linearity over the specified concentration range.
| Parameter | Result |
| Analyte | Doxazosin Mesylate |
| Linearity Range | 2 - 14 µg/mL[3] |
| Correlation Coefficient (R²) | ≥ 0.998[3] |
Accuracy (Recovery)
Accuracy was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120%).
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 101.93%[3] | 98.0% - 102.0% |
| 100% | 99.80%[3] | 98.0% - 102.0% |
| 120% | 98.74%[3] | 98.0% - 102.0% |
Precision
Precision is evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be within acceptable limits.
| Parameter | Acceptance Criteria |
| Repeatability (%RSD) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
Sensitivity
The limits of detection (LOD) and quantitation (LOQ) define the sensitivity of the method.
| Parameter | Value (µg/mL) |
| LOD | 0.1[1] |
| LOQ | 0.5[1] |
Advanced Purity Analysis: HPLC-UV
For a more comprehensive purity analysis, especially for the identification and quantification of related substances and impurities, a stability-indicating HPLC method is required. HPLC coupled with a photodiode array (PDA) detector allows for the separation of doxazosin from its degradation products and process-related impurities.[2] This technique offers higher specificity and sensitivity compared to direct spectrophotometry. The peak purity of doxazosin can be assessed by analyzing the UV spectrum across the chromatographic peak.[2]
Logical Relationship Diagram for Method Selection
Caption: Method Selection for Doxazosin Analysis.
Conclusion
The UV spectrophotometric method described is simple, accurate, precise, and sensitive for the routine analysis of doxazosin in bulk and tablet dosage forms.[3] The validation data confirms that the method is suitable for its intended purpose in a quality control environment. For the analysis of impurities and related substances, a more specific method like HPLC-UV is recommended.
References
Synthesis and Purification of Doxazosin Hydrochloride for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of doxazosin hydrochloride for laboratory applications. The procedures outlined are derived from established chemical literature and are intended to yield high-purity material suitable for research and development purposes.
Introduction
Doxazosin is a quinazoline compound that acts as a selective α1-adrenergic receptor antagonist. It is widely used in the treatment of hypertension and benign prostatic hyperplasia. For research and drug development, access to a reliable source of high-purity this compound is essential. This document describes two common synthetic routes and a robust purification protocol.
Synthetic Routes
There are two primary synthetic routes for the preparation of doxazosin. Route 1 is a classical approach, while Route 2 represents a more modern and industrially scalable method that often results in higher purity and yield.
Synthetic Scheme Overview
Experimental Protocols
Synthesis of Doxazosin Base (Route 1)
This protocol is adapted from the classical synthesis of doxazosin.[1][2][3]
Materials:
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline
-
N-(1,4-benzodioxan-2-carbonyl)piperazine
-
n-Butanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-2-chloro-6,7-dimethoxyquinazoline (e.g., 1.40 g, 5.84 mmol) and N-(1,4-benzodioxan-2-carbonyl)piperazine (e.g., 1.50 g, 6.04 mmol).
-
Add n-butanol (e.g., 20 mL) to the flask.
-
Heat the mixture to reflux and maintain for approximately 3.5 hours, with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to approximately 80°C.
-
Filter the hot solution to collect the precipitated solid.
-
Wash the solid with cold n-butanol (2 x 2.5 mL).
-
Dry the collected solid (doxazosin base) under vacuum.
Synthesis of Doxazosin Base (Route 2)
This protocol utilizes a coupling agent for a more efficient reaction.[1][4]
Materials:
-
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
-
Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dihydro-benzo[1][4]dioxine-2-carboxylic acid (e.g., 0.45 g, 2.5 mmol) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (e.g., 0.64 g, 2.2 mmol) in anhydrous THF (e.g., 33 mL).
-
Stir the mixture at room temperature (20-25°C) for 5-10 minutes until all solids are dissolved.
-
Add dicyclohexylcarbodiimide (DCC) (e.g., 0.54 g, 2.6 mmol) to the reaction mixture.
-
Continue stirring at room temperature for approximately 1.5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the DCU precipitate.
-
Wash the precipitate with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to yield the crude doxazosin base.
Purification of Doxazosin and Conversion to Hydrochloride Salt
This protocol describes the conversion of doxazosin base to its hydrochloride salt and subsequent purification by recrystallization.[2][4]
Materials:
-
Crude Doxazosin Base
-
Acetone
-
Hydrochloric Acid (concentrated or as a solution in a suitable solvent)
-
Methanol
Procedure:
-
Suspend the crude doxazosin base (e.g., 4.96 g, 0.011 mol) in acetone (e.g., 75 mL) in a flask and stir at room temperature (25°C) to form a slurry.
-
Cool the slurry to 10-15°C in an ice bath.
-
Slowly add a solution of hydrochloric acid dropwise until the pH of the mixture reaches 2-3.
-
Stir the mixture at 10-15°C for 10-15 minutes, and then continue stirring at room temperature for 2 hours.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold acetone.
-
Dry the solid under vacuum at 50-55°C to obtain crude this compound.
-
For further purification, suspend the crude this compound in methanol (e.g., 60 mL).
-
Heat the mixture to reflux for 1 hour.
-
Cool the slurry to room temperature.
-
Collect the purified this compound by filtration.
-
Wash the solid with a small amount of cold methanol.
-
Dry the final product under reduced pressure at 60°C. A high purity of >99.5% is expected.[2]
Data Presentation
Table 1: Summary of Quantitative Data
| Parameter | Route 1 | Route 2 | Purification |
| Starting Materials | 4-Amino-2-chloro-6,7-dimethoxyquinazoline, N-(1,4-benzodioxan-2-carbonyl)piperazine | 2,3-Dihydro-benzo[1][4]dioxine-2-carboxylic acid, 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | Crude Doxazosin Base |
| Solvent(s) | n-Butanol | Tetrahydrofuran | Acetone, Methanol |
| Key Reagent(s) | - | Dicyclohexylcarbodiimide (DCC) | Hydrochloric Acid |
| Reaction Temperature | Reflux | Room Temperature (20-25°C) | 10-15°C (HCl addition), Reflux (Recrystallization) |
| Reaction Time | ~3.5 hours | ~1.5 hours | ~2 hours (HCl salt formation), 1 hour (Recrystallization) |
| Typical Yield (Crude) | Variable | High | - |
| Purity (after purification) | >99.5% (by HPLC) | >99.5% (by HPLC) | >99.5% (by HPLC)[2] |
Analytical Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Methanol : Potassium Dihydrogen Orthophosphate buffer (pH 5.0) (60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient (or 35°C for enhanced reproducibility)[6] |
| Detection Wavelength | 251 nm[5] |
| Injection Volume | 10-20 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the potassium dihydrogen orthophosphate buffer and adjust the pH to 5.0 with a suitable base (e.g., sodium hydroxide solution). Filter the buffer and methanol through a 0.45 µm membrane filter before use. Mix in a 60:40 ratio (Methanol:Buffer).
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Dilute the stock solution to a suitable concentration range (e.g., 50-150 ppm).[5]
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the standard solution.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
-
Purity Calculation: The purity of the synthesized this compound is determined by comparing the peak area of the doxazosin peak in the sample chromatogram to the total area of all peaks, or by comparing it against the standard solution of known concentration. The expected retention time for doxazosin under these conditions is approximately 4.5 minutes.[5]
References
- 1. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 2. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
Application Notes and Protocols for Studying Alpha-1 Adrenoceptor Signaling Pathways Using Doxazosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin is a potent and selective antagonist of alpha-1 adrenoceptors, widely utilized in both clinical practice and biomedical research.[1] As a quinazoline derivative, it competitively blocks postsynaptic alpha-1 adrenergic receptors, leading to vascular smooth muscle relaxation and a subsequent decrease in peripheral vascular resistance.[1] Doxazosin is non-selective for the alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D), making it a valuable tool for studying the overall effects of alpha-1 adrenoceptor blockade.[2][3]
Alpha-1 adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily coupled to the Gq/11 family of G proteins.[4] Activation of these receptors by endogenous catecholamines, such as norepinephrine and epinephrine, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8][9] These signaling events regulate a wide array of physiological processes, including smooth muscle contraction, cell growth, and proliferation.
Beyond its canonical role as an alpha-1 adrenoceptor antagonist, doxazosin has been shown to exert effects through receptor-independent mechanisms. These include the induction of apoptosis in various cell types and the modulation of other signaling pathways such as JAK/STAT and TGF-β/Smad.[10][11][12] This multifaceted activity makes doxazosin a versatile pharmacological tool for dissecting complex cellular signaling networks.
These application notes provide a comprehensive guide for utilizing doxazosin to investigate alpha-1 adrenoceptor signaling pathways. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.
Data Presentation
Doxazosin Binding Affinities for Human Alpha-1 Adrenoceptor Subtypes
| Receptor Subtype | log KD | KD (nM) | Reference |
| α1A | -8.58 | 2.63 | [2] |
| α1B | -8.46 | 3.47 | [2] |
| α1D | -8.33 | 4.68 | [2] |
KD values were determined by [3H]prazosin whole-cell binding in CHO cells stably expressing the respective human adrenoceptor subtype.[2]
Signaling Pathways and Experimental Workflows
Canonical Alpha-1 Adrenoceptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of alpha-1 adrenoceptors and the point of inhibition by doxazosin.
Experimental Workflow for Assessing Doxazosin Activity
This workflow outlines the key experiments to characterize the effect of doxazosin on alpha-1 adrenoceptor signaling.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of doxazosin for a specific alpha-1 adrenoceptor subtype using a competitive binding assay with a radiolabeled antagonist, such as [3H]-prazosin.
Materials:
-
Cells or cell membranes expressing the alpha-1 adrenoceptor subtype of interest.
-
[3H]-prazosin (radiolabeled ligand).
-
Unlabeled doxazosin.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare a stock solution of doxazosin and perform serial dilutions in the binding buffer to create a range of concentrations.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding buffer.
-
A fixed concentration of [3H]-prazosin (typically at its KD value).
-
Varying concentrations of unlabeled doxazosin.
-
Cell membranes (protein concentration to be optimized, e.g., 20-50 µg per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]-prazosin as a function of the log concentration of doxazosin.
-
Determine the IC50 value (the concentration of doxazosin that inhibits 50% of the specific binding of [3H]-prazosin).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of doxazosin to inhibit agonist-induced increases in intracellular calcium, a key downstream event of Gq-coupled receptor activation.[8][13][14][15]
Materials:
-
Cells expressing the alpha-1 adrenoceptor subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Doxazosin.
-
Alpha-1 adrenoceptor agonist (e.g., phenylephrine or norepinephrine).
-
A fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).[8][13]
-
Black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Plating: Seed cells into the microplate and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate at 37°C for 45-60 minutes in the dark.
-
Pre-treatment with Doxazosin: Wash the cells with assay buffer and then add different concentrations of doxazosin to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the alpha-1 adrenoceptor agonist at a predetermined EC80 concentration into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of doxazosin.
-
Plot the percentage of inhibition of the agonist response versus the log concentration of doxazosin to determine the IC50 value.
-
Protocol 3: IP1 Accumulation Assay
This protocol measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq pathway activation.[5][6][7][16][17] The IP-One HTRF assay is a common method for this measurement.[5][6][16][17]
Materials:
-
Cells expressing the alpha-1 adrenoceptor subtype of interest.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation).[6]
-
Doxazosin.
-
Alpha-1 adrenoceptor agonist.
-
White, opaque 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into the microplate and culture overnight.
-
Pre-treatment with Doxazosin: Remove the culture medium and add different concentrations of doxazosin diluted in stimulation buffer.
-
Agonist Stimulation: Add the alpha-1 adrenoceptor agonist to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate (premixed in lysis buffer) to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
HTRF Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).[5]
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Generate a standard curve using the IP1 standards provided in the kit.
-
Convert the HTRF ratios of the samples to IP1 concentrations using the standard curve.
-
Plot the percentage of inhibition of the agonist-induced IP1 accumulation versus the log concentration of doxazosin to determine the IC50 value.
-
Protocol 4: Western Blotting for Phosphorylated ERK1/2
This protocol assesses the effect of doxazosin on the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a downstream effector that can be modulated by alpha-1 adrenoceptor signaling.[18][19][20][21][22][23][24]
Materials:
-
Cells expressing alpha-1 adrenoceptors.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of doxazosin for a specified time, with or without subsequent agonist stimulation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply ECL substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-t-ERK1/2 antibody.[18]
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample.
-
Compare the ratios across different treatment conditions to determine the effect of doxazosin on ERK1/2 phosphorylation.
-
References
- 1. Doxazosin Stimulates Galectin-3 Expression and Collagen Synthesis in HL-1 Cardiomyocytes Independent of Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. ahajournals.org [ahajournals.org]
- 10. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genesandcancer.com [genesandcancer.com]
- 12. Doxazosin Attenuates Development of Testosterone Propionate-induced Prostate Growth by regulating TGF-β/Smad Signaling Pathway, Prostate-specific Antigen Expression and Reversing Epithelial-mesenchymal Transition in Mice and Stroma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 20. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The alpha1-adrenergic receptor antagonist doxazosin inhibits EGFR and NF-kappaB signalling to induce breast cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Characterization of ERK Docking Domain Inhibitors that Induce Apoptosis by Targeting Rsk-1 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
Doxazosin Hydrochloride in Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research landscape for doxazosin hydrochloride in combination with other therapeutic agents. The information is intended to guide experimental design and protocol development for preclinical and clinical investigations.
I. Doxazosin in Combination for Benign Prostatic Hyperplasia (BPH)
The combination of doxazosin, an alpha-1 adrenergic receptor antagonist, and finasteride, a 5-alpha reductase inhibitor, has been extensively studied for the management of benign prostatic hyperplasia (BPH). This combination therapy targets both the dynamic (smooth muscle tone) and static (prostate size) components of bladder outlet obstruction.
A. Quantitative Data from Clinical Trials
The Medical Therapy of Prostatic Symptoms (MTOPS) trial is a landmark study that evaluated the long-term effects of doxazosin, finasteride, and their combination.[1][2]
| Outcome Measure | Placebo | Doxazosin | Finasteride | Combination Therapy |
| Risk Reduction in Overall Clinical Progression of BPH | - | 39% (P<0.001) | 34% (P=0.002) | 66% (P<0.001) |
| Risk Reduction in Acute Urinary Retention | - | Not Significant | Significant (P<0.001) | Significant (P<0.001) |
| Risk Reduction for Invasive Therapy | - | Not Significant | Significant (P<0.001) | Significant (P<0.001) |
| Improvement in AUA Symptom Score | - | Significant (P<0.001) | Significant (P=0.001) | Significant (P<0.001) |
Data from the MTOPS study.[1][2]
B. Signaling Pathway
The synergistic effect of doxazosin and finasteride in BPH can be attributed to their distinct but complementary mechanisms of action. Doxazosin relaxes the smooth muscle of the prostate and bladder neck, while finasteride reduces prostate volume. Recent studies also suggest an involvement of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway in the effects of doxazosin on prostate tissue.[3][4]
II. Doxazosin in Combination for Hypertension
Doxazosin is often used as an add-on therapy for hypertension that is not adequately controlled by other antihypertensive agents, such as beta-blockers.[5][6][7] This combination leverages different mechanisms to achieve blood pressure control.
A. Quantitative Data from Clinical Trials
The GATES (GITS Add-on Therapy Evaluation Study) assessed the efficacy of controlled-release doxazosin as an add-on therapy in patients with uncontrolled hypertension.
| Outcome Measure | Placebo Add-on | Doxazosin GITS Add-on | P-value |
| Change in Sitting Systolic BP (mmHg) | -8.5 | -20.9 | 0.001 |
| Change in Sitting Diastolic BP (mmHg) | -8.1 | -13.0 | 0.026 |
| Change in Standing Systolic BP (mmHg) | -11.5 | -22.0 | 0.011 |
| Responder Rate (%) | 10.7 | 37.3 | <0.001 |
Data from a randomized, placebo-controlled study. Responder rate defined as achieving target BP reduction.
B. Signaling Pathway
The combination of doxazosin and a beta-blocker targets two key components of the sympathetic nervous system's control of blood pressure. Doxazosin acts on alpha-1 adrenergic receptors in vascular smooth muscle to cause vasodilation, while beta-blockers primarily act on beta-1 adrenergic receptors in the heart to reduce cardiac output and inhibit renin release from the kidneys.
III. Doxazosin in Combination for Cancer Therapy (Preclinical Research)
Recent preclinical studies have explored the potential of doxazosin as an adjunct in cancer therapy, demonstrating synergistic cytotoxic effects with certain chemotherapeutic agents and targeted therapies.
A. Doxazosin and Chemotherapy in Prostate Cancer
Studies have shown that doxazosin can enhance the cytotoxic effects of drugs like adriamycin and etoposide in prostate cancer cell lines.[8]
Quantitative Data:
| Cell Line | Drug Combination | Effect |
| DU145, PC-3 | Doxazosin + Adriamycin | Synergistic Cytotoxicity |
| DU145, PC-3 | Doxazosin + Etoposide | Synergistic Cytotoxicity |
| DU145, PC-3 | Doxazosin + Paclitaxel | Antagonistic Effect |
Data from in vitro studies on prostate cancer cell lines.[8]
Signaling Pathway:
Doxazosin has been shown to induce apoptosis in prostate cancer cells through a death receptor-mediated pathway, involving the activation of caspases.[9][10][11] This pro-apoptotic effect may synergize with the DNA-damaging mechanisms of chemotherapeutic agents like adriamycin and etoposide.
B. Doxazosin and Abiraterone in Castration-Resistant Prostate Cancer (CRPC)
A recent in vitro study investigated the combination of doxazosin with abiraterone in metastatic CRPC (mCRPC) PC3 cells.[12]
Quantitative Data:
| Treatment Group | Mean Apoptosis Percentage (%) |
| Control | - |
| Doxazosin alone | 10.99 |
| Abiraterone alone | 4.79 |
| Doxazosin + Abiraterone | 16.27 |
Data from a study on mCRPC PC3 cells.[12]
C. Doxazosin and Osimertinib in Non-Small Cell Lung Cancer (NSCLC)
Preclinical research suggests that doxazosin can overcome resistance to the EGFR inhibitor osimertinib by inducing autophagy.
Signaling Pathway:
Doxazosin has been shown to inhibit vasculogenic mimicry in NSCLC cells by downregulating the VEGF-A/VE-cadherin/mTOR/MMP pathway.
IV. Experimental Protocols
A. Cell Viability Assays
1. MTT Assay [8][13][14][15][16]
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a desired density (e.g., 1x10^5 cells/well for DU145) and allow them to adhere overnight.
-
Treat cells with various concentrations of doxazosin, the combination drug, or vehicle control for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Trypan Blue Exclusion Assay [17][18][19][20][21]
This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Materials:
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Protocol:
-
Harvest cells and resuspend them in a single-cell suspension.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
B. Apoptosis Assay
FACS Analysis with Annexin V and Propidium Iodide (PI) Staining [22][23][24][25]
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) and membrane integrity.
-
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis in cells by treating with doxazosin, the combination drug, or a positive control.
-
Harvest approximately 1-5 x 10^5 cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
-
C. Western Blot Analysis
Detection of VEGF and mTOR [26][27][28][29][30]
This technique is used to detect and quantify specific proteins in a sample.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-VEGF, anti-mTOR, anti-phospho-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse treated and control A549 cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
D. Experimental Workflow for Preclinical Combination Studies
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. The long-term effect of doxazosin, finasteride, and combination therapy on the clinical progression of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxazosin Attenuates Development of Testosterone Propionate-induced Prostate Growth by regulating TGF-β/Smad Signaling Pathway, Prostate-specific Antigen Expression and Reversing Epithelial-mesenchymal Transition in Mice and Stroma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Combination of finasteride and doxazosin for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxazosin and propranolol Interactions - Drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. Doxazosin: a new cytotoxic agent for prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchhub.com [researchhub.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT viability assay [bio-protocol.org]
- 17. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 20. scientificlabs.co.uk [scientificlabs.co.uk]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 26. The mTOR/AP-1/VEGF signaling pathway regulates vascular endothelial cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 27. content-assets.jci.org [content-assets.jci.org]
- 28. ccrod.cancer.gov [ccrod.cancer.gov]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Doxazosin Administration in Conscious Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to the long-term administration of the alpha-1 adrenergic antagonist, doxazosin, in conscious rat models. The protocols detailed below are synthesized from multiple preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
Doxazosin is a quinazoline derivative that acts as a selective antagonist of alpha-1 adrenergic receptors. It is clinically used for the treatment of hypertension and benign prostatic hyperplasia (BPH). Preclinical long-term studies in conscious rat models are crucial for understanding its sustained pharmacodynamic and pharmacokinetic profiles, as well as its safety margins. These studies have provided valuable insights into its hypotensive efficacy, effects on the cardiovascular system, and potential for receptor regulation.
Core Concepts and Signaling Pathway
Doxazosin exerts its primary effect by blocking the binding of norepinephrine to alpha-1 adrenergic receptors on vascular smooth muscle. This inhibition leads to vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.
Caption: Doxazosin's mechanism of action.
Experimental Protocols
Animal Models
-
Strain: Sprague-Dawley (SD) rats are commonly used for general pharmacodynamic and pharmacokinetic studies.[1] For hypertension-specific research, Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) and normotensive Wistar-Kyoto (WKY) rats as controls are appropriate models.[2]
-
Age and Weight: Typically, adult rats are used. Specific age and weight should be recorded and consistent across experimental groups.
-
Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Doxazosin Administration
-
Formulation: Doxazosin mesylate is typically dissolved in a suitable vehicle, such as sterile water or saline.
-
Route of Administration: Oral gavage is a common route for mimicking clinical use.[1][3] Subcutaneous injections have also been used in some studies.[4]
-
Dosage and Duration: Dosages in long-term studies have ranged from 2 to 40 mg/kg/day.[2][4][5] The duration of administration can vary from several weeks to months, with studies reporting treatment periods of 15 days, 8 weeks, 12 weeks, and up to 24 months.[2][3][4][5]
Hemodynamic Monitoring in Conscious Rats
-
Methodology: Blood pressure and heart rate in conscious, unrestrained rats are best measured using a volume pressure recording system or telemetry.[1][3] This minimizes stress-induced artifacts.
-
Procedure:
-
Surgically implant the telemetry device or cuff for the volume pressure recording system according to the manufacturer's instructions.
-
Allow for a sufficient recovery period (e.g., one week) before the commencement of the study.
-
Record baseline hemodynamic parameters before the first dose of doxazosin.
-
Continue to monitor and record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate at regular intervals throughout the long-term administration period.
-
Caption: Experimental workflow for hemodynamic monitoring.
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected at predetermined time points after the last dose of doxazosin.
-
Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Analytical Method: Plasma concentrations of doxazosin and its enantiomers can be quantified using High-Performance Liquid Chromatography (HPLC).[1][3]
-
Parameters: Key pharmacokinetic parameters to be determined include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Data Presentation
Hemodynamic Effects of Long-Term Doxazosin Administration
| Parameter | Treatment Group | Dosage | Duration | Change from Baseline | Reference |
| Systolic Blood Pressure (SBP) | (±)doxazosin | 8 mg/kg/day | 12 weeks | ↓ 29.3% (maximal decrease 8h post-dose) | [1][3] |
| Diastolic Blood Pressure (DBP) | (±)doxazosin | 8 mg/kg/day | 12 weeks | Significantly decreased | [1][3] |
| Mean Blood Pressure (MBP) | (±)doxazosin | 8 mg/kg/day | 12 weeks | Significantly decreased | [1][3] |
| Heart Rate (HR) | (±)doxazosin | 8 mg/kg/day | Single dose | No significant effect | [1] |
Pharmacokinetic Parameters of Doxazosin in Rats
| Parameter | Value | Species/Strain | Route | Dosage | Reference |
| Oral Bioavailability | ~50% | Rat | Oral | N/A | [6][7] |
| Plasma Half-life | 1.2 hours | Rat | N/A | N/A | [6][7] |
| Plasma Protein Binding | 95.3% | Rat | N/A | N/A | [6][7] |
| Plasma Clearance | 30 ml/min/kg | Rat | N/A | N/A | [6][7] |
Plasma Concentrations After Long-Term Administration
| Compound | Dosage | Duration | Plasma Concentration (8h post-dose) | Reference |
| (-)doxazosin | 8 mg/kg/day | 12 weeks | 18.26 ± 3.55 ng/mL | [3] |
| (+)doxazosin | 8 mg/kg/day | 12 weeks | 177.11 ± 20.66 ng/mL | [3] |
| (±)doxazosin | 8 mg/kg/day | 12 weeks | 113.18 ± 13.21 ng/mL | [3] |
Toxicological and Other Findings
-
Carcinogenicity: Chronic dietary administration of doxazosin for up to 24 months in rats at doses up to 40 mg/kg/day showed no evidence of carcinogenic potential.[5]
-
Cardiotoxicity: An increased incidence of myocardial necrosis or fibrosis was observed in long-term (6-12 months) studies in some rat strains at high exposures.[5][8] However, no cardiotoxicity was seen in Wistar rats at exposures 15 times the human Cmax.[5]
-
Receptor Regulation: Long-term doxazosin treatment (12 weeks) in rats has been shown to cause an up-regulation in the mRNA expression levels of all three alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) in the prostate, kidney, heart, and aorta.[4][9]
-
Endocrine Effects: In vivo administration of doxazosin in rats has been found to decrease serum testosterone levels, potentially through a mechanism involving the testicular renin-angiotensin system.[10]
Logical Relationships
Caption: Relationship between experiments and outcomes.
Conclusion
The long-term administration of doxazosin in conscious rat models provides a robust platform for evaluating its sustained therapeutic effects and safety profile. The protocols and data presented herein offer a foundational guide for researchers. Key findings indicate that long-term doxazosin treatment effectively lowers blood pressure. It is important to consider potential cardiotoxic effects at high doses and the upregulation of alpha-1 adrenoceptor mRNA. These application notes should aid in the design of future preclinical studies investigating doxazosin and other alpha-1 adrenergic antagonists.
References
- 1. (−)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Doxazosin and soluble guanylate cyclase in a rat model of hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chronic administration of doxazosin on alpha1-adrenoceptors in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolism and kinetics of doxazosin in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Doxazosin treatment causes differential alterations of alpha 1-adrenoceptor subtypes in the rat kidney, heart and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo administration of doxazosin in rats highly decreases serum circulating levels of testosterone through a mechanism involving the testicular renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxazosin Hydrochloride: A Tool for Inducing Apoptosis in Cardiomyocyte Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin hydrochloride, a quinazoline-based compound, is widely recognized as a selective alpha-1 adrenergic receptor antagonist utilized in the clinical management of hypertension and benign prostatic hyperplasia. Emerging research, however, has unveiled a compelling off-target effect: the induction of apoptosis in various cell types, including cardiomyocytes.[1][2][3] This pro-apoptotic activity is notably independent of its alpha-1 adrenergic blockade, presenting a valuable pharmacological tool for investigating programmed cell death pathways in cardiac muscle cells.[1][2] This document provides detailed application notes and experimental protocols for researchers employing this compound to induce and study apoptosis in cardiomyocyte cultures.
The primary mechanism underlying doxazosin-induced cardiomyocyte apoptosis involves the inhibition of the human ether-a-go-go-related gene (hERG) potassium channels.[4][5] This action triggers a cascade of downstream signaling events, culminating in the activation of executioner caspases and the characteristic morphological and biochemical hallmarks of apoptosis. Understanding this mechanism is crucial for both basic research into cardiac cell death and for drug development professionals assessing the potential cardiotoxic effects of new chemical entities.
Mechanism of Action
Doxazosin's pro-apoptotic effect in cardiomyocytes is initiated by its binding to and inhibition of hERG K+ channels, a mechanism distinct from its well-known alpha-1 adrenoceptor antagonism.[4][5] This channel blockade is a critical initiating event that leads to the activation of downstream apoptotic signaling. One of the key players in this pathway is the activation of caspase-3, a central executioner caspase.[2][6] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.
Furthermore, studies have suggested the involvement of other signaling pathways that may act in concert with or parallel to the hERG channel inhibition. These include the modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival.[7][8][9] Inhibition of Akt signaling by doxazosin can promote apoptosis. Additionally, there is evidence for the involvement of the transforming growth factor-beta (TGF-β) signaling pathway and the upregulation of galectin-3, a beta-galactoside-binding lectin implicated in heart failure and fibrosis.[6][10] The interplay between these pathways in response to doxazosin in cardiomyocytes is an active area of investigation.
Data Presentation
The following tables summarize quantitative data from various studies on doxazosin-induced apoptosis in cardiomyocyte cultures. These values can serve as a starting point for experimental design.
Table 1: Effective Concentrations of Doxazosin for Inducing Cardiomyocyte Apoptosis
| Cell Line/Type | Concentration Range (µM) | Observation | Reference |
| HL-1 Cardiomyocytes | 0.1 - 50 | Dose-dependent increase in apoptosis | [3][11] |
| HL-1 Cardiomyocytes | 0.01 - 10 | Dose-dependent increase in galectin-3 and caspase-3 expression | [2] |
| Primary Neonatal Rat Cardiomyocytes | 1 - 50 | Decreased cell viability | [3] |
| Primary Human Adult Cardiomyocytes | 1 - 10 | Induction of apoptosis | [3] |
Table 2: Time-Course of Doxazosin-Induced Cardiomyocyte Apoptosis
| Cell Line/Type | Incubation Time (hours) | Doxazosin Concentration (µM) | Observation | Reference |
| HL-1 Cardiomyocytes | 12 - 72 | 0.1 - 40 | Time-dependent increase in apoptosis | [3] |
| HL-1 Cardiomyocytes | 12 | 0.01 - 10 | Increased caspase-3 expression | [2] |
| hERG-expressing HEK cells | 48 - 72 | 30 | Time-dependent increase in apoptosis | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess doxazosin-induced apoptosis in cardiomyocyte cultures.
Protocol 1: Cardiomyocyte Culture and Doxazosin Treatment
This protocol is based on the use of the HL-1 cell line, a widely used model for adult cardiomyocytes.
Materials:
-
HL-1 cardiomyocyte cell line
-
Claycomb Medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 0.1 mM norepinephrine, and 2 mM L-glutamine)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture flasks/plates pre-coated with fibronectin/gelatin
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture HL-1 cells in pre-coated flasks. Once confluent, detach cells using trypsin-EDTA and seed them onto pre-coated multi-well plates at a desired density (e.g., 1 x 10^5 cells/well for a 24-well plate).
-
Cell Adherence: Allow cells to adhere and grow for 24-48 hours in a humidified incubator.
-
Doxazosin Preparation: Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest doxazosin treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of doxazosin or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
-
Proceed to Apoptosis Assays: After the incubation period, proceed with the desired apoptosis detection methods.
Protocol 2: Hoechst 33342 Staining for Nuclear Morphology
This protocol allows for the visualization of nuclear condensation and fragmentation, which are characteristic features of apoptosis.[12]
Materials:
-
Doxazosin-treated and control cardiomyocytes on coverslips or in imaging plates
-
Hoechst 33342 solution (e.g., 10 mg/mL stock in water)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Fixation: After doxazosin treatment, gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of Hoechst 33342 by diluting the stock solution to 1-5 µg/mL in PBS. Add the staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.[13]
-
Final Washes: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips onto microscope slides with a drop of mounting medium or image the plates directly using a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained, and often fragmented nuclei, while normal cells will have larger, uniformly stained nuclei.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]
Materials:
-
Doxazosin-treated and control cardiomyocytes on coverslips or in imaging plates
-
Commercially available TUNEL assay kit (follow the manufacturer's instructions)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization: Fix the cells with 4% PFA as described in the Hoechst staining protocol. After washing, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[14]
-
TUNEL Reaction: Wash the cells with PBS. Proceed with the TUNEL reaction according to the kit's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture containing labeled dUTPs.[14]
-
Detection: After the labeling reaction and subsequent washes, detect the incorporated label. For fluorescently labeled dUTPs, this involves direct visualization. For biotin-labeled dUTPs, an additional step with fluorescently tagged streptavidin is required.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells.
-
Imaging: Analyze the samples using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence.
Protocol 4: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Materials:
-
Doxazosin-treated and control cardiomyocytes in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
MTT Addition: At the end of the doxazosin treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Protocol 5: Western Blot for Caspase-3 Activation
This protocol allows for the detection of cleaved (active) caspase-3.
Materials:
-
Doxazosin-treated and control cardiomyocytes
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Western Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against cleaved caspase-3, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the band corresponding to cleaved caspase-3 indicates apoptosis induction.
Conclusion
This compound serves as a valuable pharmacological agent for inducing apoptosis in cardiomyocyte cultures through a mechanism independent of its alpha-1 adrenergic receptor antagonism. By primarily targeting hERG potassium channels, it provides a specific tool to dissect the molecular pathways of programmed cell death in cardiac muscle cells. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize doxazosin in their studies of cardiomyocyte apoptosis. Careful experimental design, including appropriate dose-response and time-course analyses, is crucial for obtaining robust and reproducible results.
References
- 1. Doxazosin induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxazosin Stimulates Galectin-3 Expression and Collagen Synthesis in HL-1 Cardiomyocytes Independent of Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Doxazosin induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxazosin induces apoptosis of cells expressing hERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Doxazosin Stimulates Galectin-3 Expression and Collagen Synthesis in HL-1 Cardiomyocytes Independent of Protein Kinase C Pathway [frontiersin.org]
- 7. Phosphatidylinositol 3-Kinase/AKT Pathway Inhibition by Doxazosin Promotes Glioblastoma Cells Death, Upregulation of p53 and Triggers Low Neurotoxicity | PLOS One [journals.plos.org]
- 8. Phosphatidylinositol 3-Kinase/AKT Pathway Inhibition by Doxazosin Promotes Glioblastoma Cells Death, Upregulation of p53 and Triggers Low Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 3-Kinase/AKT Pathway Inhibition by Doxazosin Promotes Glioblastoma Cells Death, Upregulation of p53 and Triggers Low Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic inhibition of galectin‑3 improves cardiomyocyte apoptosis and survival during heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. flowcytometry-embl.de [flowcytometry-embl.de]
- 14. clyte.tech [clyte.tech]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Doxazosin Hydrochloride in Aqueous Solutions: A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of doxazosin hydrochloride in aqueous solutions. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided for key analytical procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My doxazosin solution is showing signs of degradation. What are the most likely causes?
A1: this compound is susceptible to degradation under certain conditions. The most common causes are exposure to acidic or alkaline environments and, to a lesser extent, oxidizing agents. It is relatively stable under thermal and photolytic stress.[1]
Q2: I'm observing a decrease in the concentration of my doxazosin stock solution over time. What storage conditions are recommended?
A2: For maximum stability in aqueous solutions, it is recommended to store doxazosin solutions in a cool, dark place. Doxazosin mesylate in a 1:1 solution of DMSO:PBS (pH 7.2) is not recommended for storage for more than one day.[2] Solid doxazosin mesylate should be stored at -20°C for long-term stability (≥4 years).[2]
Q3: I suspect my doxazosin solution has degraded. How can I confirm this and identify the degradation products?
A3: A stability-indicating HPLC method is the most reliable way to quantify doxazosin and separate it from its degradation products.[1] One of the major degradation products under acidic and alkaline conditions is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[1]
Q4: What is the solubility of doxazosin in aqueous solutions at different pH values?
A4: Doxazosin, being a weak base, exhibits pH-dependent solubility.[3] It is more soluble in acidic conditions and practically insoluble in the slightly acidic to neutral pH range.[4] Refer to Table 1 for specific solubility data.
Q5: I'm performing forced degradation studies on doxazosin. What conditions should I use?
A5: Forced degradation studies typically involve stressing the drug with acid, base, oxidation, heat, and light. Doxazosin shows significant degradation in acidic and alkaline conditions.[1] For detailed protocols, refer to the "Experimental Protocols" section.
Data Presentation
Table 1: Equilibrium Solubility of Doxazosin Mesylate in Various Aqueous Media
| Medium | pH | Solubility (mg/mL) |
| 0.01 M HCl | ~2 | > 1.0 |
| Phosphate Buffer | 4.5 | ~0.5 |
| Phosphate Buffer | 5.8 | < 0.1 |
| Phosphate Buffer | 7.2 | < 0.1 |
Data extracted from a study on doxazosin free-base and mesylate forms, indicating significantly higher solubility in acidic media.[4]
Table 2: Summary of Forced Degradation Studies of Doxazosin Mesylate
| Stress Condition | Conditions | % Degradation | Degradation Kinetics | Rate Constant (k) | Half-life (t½) | Shelf-life (t₀.₉) |
| Acid Hydrolysis | 1M HCl at 70°C for 45 min | ~14.56% | Zero-order | 0.45 mole liter⁻¹ minutes⁻¹ | 110.99 min | 22.19 min |
| Alkaline Hydrolysis | 1M NaOH at 70°C for 45 min | Not specified | First-order | 0.0044 min⁻¹ | 157.5 min | 23.88 min |
| Oxidative Stress | 10% H₂O₂ at 70°C for 15 min | Significant | Not determined | Not determined | Not determined | Not determined |
| Thermal Stress | 60°C for 3 days | Stable | Not applicable | Not applicable | Not applicable | Not applicable |
| Photolytic Stress | Sunlight for 3 days | Stable | Not applicable | Not applicable | Not applicable | Not applicable |
This table summarizes data from stability-indicating assay studies. Note that the degradation percentages and kinetic data can vary based on the specific experimental conditions.[1][4]
Experimental Protocols
Protocol 1: Determination of Doxazosin Solubility in Aqueous Buffers
This protocol is based on the shake-flask method, a common technique for determining equilibrium solubility.[5]
Materials:
-
This compound/mesylate powder
-
Buffer solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8)[6]
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for doxazosin quantification (e.g., HPLC-UV)
Procedure:
-
Prepare buffer solutions at the target pH values and pre-heat to 37 ± 1°C.[6]
-
Add an excess amount of doxazosin powder to a known volume of each buffer solution in triplicate.
-
Place the flasks in an orbital shaker set at 37 ± 1°C and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[5][7]
-
After incubation, check for the presence of undissolved solid to confirm saturation.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase of the analytical method.
-
Quantify the concentration of dissolved doxazosin using a validated analytical method.
-
Verify the pH of the saturated solution at the end of the experiment.[6]
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a typical procedure for inducing and analyzing acid-catalyzed degradation.
Materials:
-
This compound/mesylate stock solution (e.g., 1 mg/mL in methanol)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH) for neutralization
-
Water bath or incubator set to 70°C
-
Volumetric flasks
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare a solution of doxazosin in 1M HCl at a concentration of 100 µg/mL.[1]
-
Incubate the solution at 70°C.
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 45, 60 minutes).
-
Immediately neutralize the withdrawn aliquots with an equivalent volume and concentration of NaOH.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of doxazosin and detect any degradation products.
Visualizations
Signaling Pathway of Doxazosin Action
Doxazosin is a competitive alpha-1 adrenergic receptor antagonist.[8] It blocks the binding of norepinephrine to these receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate.[9][10]
Caption: Doxazosin blocks the alpha-1 adrenergic receptor signaling pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of doxazosin in an aqueous solution.
References
- 1. youtube.com [youtube.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. who.int [who.int]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
Technical Support Center: Overcoming Poor Doxazosin Hydrochloride Solubility In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vitro solubility of doxazosin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor solubility of this compound?
A1: this compound's poor aqueous solubility is primarily attributed to its classification as a Biopharmaceutics Classification System (BCS) Class II drug.[1] This means it possesses high permeability but low solubility. Its solubility is also highly pH-dependent, exhibiting lower solubility in neutral to alkaline environments.[1][2] Doxazosin as a free base is practically insoluble in water, which necessitates the use of its salt forms, like the mesylate or hydrochloride, to improve solubility.[1][2]
Q2: What are the common signs of poor this compound solubility in my in vitro experiments?
A2: You may be encountering solubility issues if you observe the following:
-
Precipitation: The compound precipitates out of solution upon preparation or during an experiment.
-
Inconsistent Results: High variability in data between replicate experiments.
-
Low Bioactivity: The observed biological effect is lower than expected, potentially due to insufficient compound in solution to interact with the target.
-
Cloudy Solutions: The solution appears hazy or cloudy, indicating the presence of undissolved particles.
Q3: What are the general strategies to improve the solubility of poorly soluble drugs like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications:[3][4]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3][4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.[6]
-
Modification of Crystal Habit: Using different polymorphs or amorphous forms can lead to higher solubility.[3]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable drugs like doxazosin, adjusting the pH of the medium can significantly increase solubility.[5]
-
Co-solvency: Using a mixture of solvents (co-solvents) can reduce the polarity of the aqueous environment, enhancing the solubility of hydrophobic drugs.[4][7]
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[3][8][9]
-
Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the drug and the solvent and by forming micelles.[7]
-
Troubleshooting Guide
Problem: this compound precipitates in my aqueous buffer (e.g., PBS pH 7.4).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH-dependent insolubility | Doxazosin's solubility is significantly lower at neutral to alkaline pH.[1][2] | Lowering the pH of the buffer (if experimentally permissible) should increase solubility. A study showed doxazosin has higher solubility in acidic conditions.[10] |
| Low intrinsic solubility | The concentration used exceeds the aqueous solubility of the drug. | Prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Doxazosin mesylate is soluble in DMSO at approximately 2 mg/mL.[11] |
| Buffer composition | Components of the buffer may be interacting with the drug, causing it to precipitate. | Try a different buffer system or simplify the buffer composition. |
Problem: I am observing low or inconsistent bioactivity in my cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient dissolved drug | The actual concentration of dissolved doxazosin is much lower than the nominal concentration. | Employ a solubility enhancement technique such as using co-solvents (e.g., a small percentage of DMSO or ethanol in the final medium) or complexation with cyclodextrins.[4][7][8] |
| Drug adsorption to plasticware | Hydrophobic compounds can adsorb to the surfaces of plastic labware. | Use low-adsorption plasticware or pre-treat the plasticware with a blocking agent like bovine serum albumin (BSA). |
| Precipitation over time | The drug may be precipitating out of the cell culture medium during the incubation period. | Visually inspect the wells for precipitation under a microscope. If precipitation is observed, consider reducing the final concentration or using a stabilized formulation. |
Experimental Protocols
1. Preparation of a Doxazosin Stock Solution using an Organic Solvent
This protocol is a standard method for preparing a high-concentration stock solution of a poorly water-soluble drug.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Doxazosin is freely soluble in DMSO.[12]
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Note: When diluting the DMSO stock in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.
-
2. Enhancing Doxazosin Solubility using Solid Dispersion with PEG 8000
This method improves the dissolution of doxazosin by dispersing it in a hydrophilic polymer.[13][14]
-
Materials:
-
Doxazosin mesylate
-
Polyethylene glycol 8000 (PEG 8000)
-
Methanol
-
Mortar and pestle
-
Vacuum oven
-
-
Protocol (Kneading Method): [13][14]
-
Accurately weigh doxazosin mesylate and PEG 8000 in a specific ratio (e.g., 1:3 w/w).
-
Place the mixture in a mortar.
-
Add a small amount of methanol to wet the powder mixture.
-
Knead the mixture for 30 minutes to form a paste.
-
Dry the paste in a vacuum oven for 24 hours to remove the methanol.
-
Pulverize the dried solid dispersion into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
The resulting solid dispersion powder can then be used for dissolution studies.
-
Quantitative Data Summary
| Solubility Enhancement Technique | Carrier/System | Solvent/Medium | Fold Increase in Solubility/Dissolution | Reference |
| Solid Dispersion | PEG 8000 | Aqueous buffer (pH 6.8) | Doxazosin mesylate solubility increased to 13.3 µg/mL.[13][14] | [13][14] |
| Liquisolid Compact | Neusilin US2 and Fujicalin SG (carriers), Aerosil 200 and Syloid 244 FP (coating materials) | Propylene glycol and water (2:1 v/v) | Liquisolid compact with Fujicalin SG and Aerosil 200 showed 78% drug release in 20 minutes.[15] | [10][15][16] |
| Nanosuspension | Polyvinyl pyrrolidone k 30, Poloxamer-407, Sodium Lauryl Sulphate | Water | 91% drug release after 20 minutes.[17] | [17][18] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | - | - | Solid SNEDDS showed 100% drug release after 20 minutes.[17] | [17] |
| pH Modification | Citric Acid | Simulated intestinal fluid | Addition of citric acid increased the drug release rate in simulated intestinal fluid.[19] | [19] |
Visualizations
Caption: Experimental workflow for addressing poor doxazosin solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems | ADMET and DMPK [pub.iapchem.org]
- 18. researchgate.net [researchgate.net]
- 19. pH-independent sustained release matrix tablet containing doxazosin mesylate: effect of citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Doxazosin Hydrochloride Degradation Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation kinetics of doxazosin hydrochloride under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied to study this compound degradation?
A1: Forced degradation studies for this compound typically involve acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability.[1][2][3] These studies help in the development of stability-indicating analytical methods.[1]
Q2: How does this compound degrade under different stress conditions?
A2: this compound shows significant degradation in acidic, alkaline, and oxidative conditions.[1][3] It is relatively more stable under thermal and photolytic stress.[1][3]
Q3: What is the kinetic order of this compound degradation in acidic and alkaline conditions?
A3: The degradation of doxazosin mesylate in 1M HCl solution at 70°C has been shown to follow zero-order kinetics.[1][3] In contrast, its degradation in 1M NaOH at 70°C demonstrates first-order kinetics.[1][3]
Q4: What analytical methods are commonly used to study this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for quantifying doxazosin and its degradation products.[2][4][5] These methods are chosen for their ability to separate the parent drug from its degradation products, making them stability-indicating.[1]
Troubleshooting Guides
Issue: Inconsistent degradation rates in acidic hydrolysis.
-
Possible Cause: Variation in temperature control.
-
Possible Cause: Inaccurate concentration of the acid.
-
Possible Cause: Issues with the analytical method.
-
Troubleshooting Tip: Verify the system suitability parameters of your HPLC/UPLC system, including retention time, peak area, and tailing factor, to ensure consistent performance.[1]
-
Issue: No significant degradation observed under photolytic stress.
-
Possible Cause: Insufficient light exposure.
-
Troubleshooting Tip: Ensure the sample is exposed to a sufficient overall illumination, for instance, ≥210 Wh/m² with UV radiation at 320–400 nm in a suitable photostability chamber.[1] The duration of exposure is also critical.
-
-
Possible Cause: Doxazosin's inherent stability to light.
-
Troubleshooting Tip: While doxazosin is relatively stable to light, some degradation should be observed.[1][3] If none is seen, consider increasing the exposure time or light intensity, but be aware that the drug is generally more stable under these conditions compared to hydrolytic or oxidative stress.
-
Issue: Poor separation of degradation products from the parent peak in HPLC.
-
Possible Cause: Inappropriate mobile phase composition.
-
Troubleshooting Tip: Adjust the mobile phase composition. For doxazosin and its degradation products, various mobile phases have been successfully used, such as acetonitrile/water/glacial acetic acid/diethylamine (65:35:1:0.02) or a gradient elution with an aqueous phosphate buffer and a mixture of methanol, water, and acetonitrile.[6][5]
-
-
Possible Cause: Incorrect column selection.
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of doxazosin mesylate in methanol at a concentration of 1 mg/mL.[1]
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.5M, 1M, or 1.5M HCl to a final concentration of 100 µg/mL. Heat the solutions at 70°C for specified time intervals (e.g., 30, 45, or 60 minutes).[1] After heating, cool the samples and neutralize them with an equivalent amount of NaOH.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.5M, 1M, or 1.5M NaOH to a final concentration of 100 µg/mL. Heat the solutions at 70°C for specified time intervals.[1] After heating, cool and neutralize with an equivalent amount of HCl.
-
Oxidative Degradation: Dilute the stock solution with 3%, 5%, or 10% hydrogen peroxide to a final concentration of 100 µg/mL and keep at room temperature for specified durations.[1]
-
Thermal Degradation: Expose a solid sample of this compound or a solution to dry heat (e.g., 60°C or 105°C) for several days.[2][5]
-
Photolytic Degradation: Expose a methanolic solution of this compound (e.g., 1 mg/mL) to UV radiation (e.g., at 254 nm or in a photostability chamber) for a defined period.[1][5]
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
Quantitative Data Summary
Table 1: Summary of this compound Degradation Kinetics under Stress Conditions.
| Stress Condition | Reagent/Condition | Temperature | Kinetic Order | Rate Constant (k) | Half-life (t₀.₅) | Shelf-life (t₀.₉) | Reference |
| Acidic Hydrolysis | 1M HCl | 70°C | Zero-order | 0.45 mole liter⁻¹ minutes⁻¹ | 110.99 min | 22.19 min | [1] |
| Alkaline Hydrolysis | 1M NaOH | 70°C | First-order | 0.0044 min⁻¹ | 157.5 min | 23.88 min | [1] |
| Alkaline Hydrolysis | Basic medium | 80°C | - | 3 x 10⁻⁵ min⁻¹ | - | - | [8] |
Visualizations
Caption: Experimental workflow for this compound degradation studies.
Caption: Effect of stress conditions on this compound stability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Doxazosin in Cellular Assays
Welcome to the technical support center for researchers utilizing doxazosin in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize the known off-target effects of doxazosin, ensuring the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for doxazosin?
A1: Doxazosin is a selective antagonist of α1-adrenergic receptors (α1-ARs).[1][2][3][4] It competitively and reversibly binds to these G protein-coupled receptors, inhibiting the vasoconstrictive effects of catecholamines like norepinephrine. This leads to vascular smooth muscle relaxation and a subsequent reduction in blood pressure.[1] There are three main subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. Doxazosin exhibits high affinity for all three subtypes.[5]
Q2: What are the major known off-target effects of doxazosin observed in cellular assays?
A2: The most significant off-target effect of doxazosin observed in vitro is the induction of apoptosis in various cell types, including prostate cancer cells, cardiomyocytes, and glioblastoma cells.[6][7] This pro-apoptotic effect is notably independent of its α1-adrenoceptor antagonism.[6][7] Other reported off-target effects include inhibition of the p38/MK2 protein-protein interaction, potential inhibition of quinone reductase 2, and agonist activity at the GPR139 receptor.
Q3: At what concentrations are the off-target apoptotic effects of doxazosin typically observed?
A3: The pro-apoptotic effects of doxazosin are generally observed in the micromolar (µM) range. For instance, IC50 values for the reduction of cell viability in various prostate cancer cell lines range from approximately 17 µM to 39 µM.[8] It is crucial to perform a dose-response curve for your specific cell line to determine the precise concentration at which these off-target effects become prominent.
Q4: How can I differentiate between on-target α1-adrenoceptor blockade and off-target effects in my experiments?
A4: To distinguish between on-target and off-target effects, several experimental controls are recommended:
-
Use of other α1-AR antagonists: Compare the effects of doxazosin with other α1-AR antagonists that may or may not share its off-target effects. For example, some studies have shown that while doxazosin and prazosin are pro-apoptotic, terazosin and 5-methylurapidil are not.
-
Rescue experiments: Attempt to rescue the observed phenotype by co-incubating with an α1-AR agonist. If the effect is on-target, the agonist should reverse it.
-
Use of α1-AR null cell lines: If available, utilize cell lines that do not express α1-adrenoceptors. An effect observed in these cells is likely an off-target effect.
-
Inhibitors of off-target pathways: If a specific off-target pathway is suspected (e.g., caspase-8 mediated apoptosis), use a specific inhibitor (e.g., Z-IETD-FMK for caspase-8) to see if it blocks the effect of doxazosin.[7][9]
Q5: What are the key signaling pathways involved in doxazosin-induced off-target apoptosis?
A5: Several signaling pathways have been implicated in the α1-adrenoceptor-independent apoptosis induced by doxazosin:
-
Death Receptor-Mediated Pathway: Doxazosin has been shown to upregulate Fas (CD95) and Fas-associated death domain (FADD), leading to the activation of caspase-8 and the downstream executioner caspase-3.[6][7]
-
TGF-β/Smad Signaling: In prostate cancer cells, doxazosin can activate the transforming growth factor-β1 (TGF-β1) signaling pathway, which is known to induce apoptosis.[6][10][11][12]
-
PI3K/Akt Pathway Inhibition: Doxazosin can inhibit the PI3K/Akt survival pathway, leading to the activation of pro-apoptotic proteins and cell cycle arrest.[13][14][15][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high levels of cell death in my assay. | The concentration of doxazosin used may be inducing off-target apoptosis. | Perform a dose-response experiment to determine the IC50 for cell viability in your specific cell line. Use concentrations below the threshold for apoptosis if you are studying α1-AR antagonism. |
| Inconsistent results between experiments. | Doxazosin solution instability or cellular passage number variation. | Prepare fresh stock solutions of doxazosin in a suitable solvent (e.g., DMSO) and store them properly. Ensure consistent cell passage numbers and confluency for all experiments. |
| Unable to distinguish on-target from off-target effects. | Lack of appropriate experimental controls. | Implement the control strategies outlined in FAQ Q4, such as using other α1-AR antagonists, rescue experiments with agonists, or specific inhibitors for suspected off-target pathways. |
| My results suggest involvement of a specific apoptotic pathway, but I'm not sure how to confirm it. | Need for specific pathway inhibitors or readouts. | Use specific inhibitors for key signaling molecules (e.g., caspase-8 inhibitor Z-IETD-FMK).[7][9] Perform western blots to analyze the activation state of key proteins in the suspected pathway (e.g., cleaved caspase-3, phosphorylated Akt). |
Quantitative Data Summary
Table 1: Doxazosin Binding Affinities (pKi/pA2) for α1-Adrenoceptor Subtypes
| Receptor Subtype | Reported pKi / pA2 Value | Reference |
| α1A-adrenoceptor | 8.58 (log KD) | [5] |
| α1B-adrenoceptor | 8.46 (log KD) | [5] |
| α1D-adrenoceptor | 8.33 (log KD) | [5] |
| α1A-adrenoceptor (rabbit prostate) | Same as (+)doxazosin | [17] |
| α1D-adrenoceptor (rat aorta) | 8.625 ± 0.053 ((-)doxazosin) | [17] |
| α1D-adrenoceptor (rat aorta) | 9.503 ± 0.051 ((+)doxazosin) | [17] |
Table 2: IC50 Values for Doxazosin-Induced Off-Target Effects
| Cell Line | Effect | IC50 Value (µM) | Reference |
| PC3 (prostate cancer) | Reduction in cell viability | 25.42 ± 1.42 | [8] |
| LNCaP (prostate cancer) | Reduction in cell viability | 17.2 | [8] |
| DU-145 (prostate cancer) | Reduction in cell viability | 37.44 | [8] |
| C6 (glioblastoma) | Induction of cell death | Data not quantified | [13][15] |
| U138-MG (glioblastoma) | Induction of cell death | Data not quantified | [13][15] |
| Vascular Smooth Muscle Cells | Inhibition of DNA synthesis | 0.3 - 1 |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[18][19][20][21]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Doxazosin stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of doxazosin in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of doxazosin. Include a vehicle control (medium with the same concentration of DMSO used for the highest doxazosin concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3 Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.[22][23][24][25][26]
Materials:
-
Treated and untreated cell lysates
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA)
-
DTT (dithiothreitol)
-
Cell Lysis Buffer
-
Microplate reader
Procedure:
-
Induce apoptosis in your cells with doxazosin at the desired concentration and for the appropriate time. Include an untreated control.
-
Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume to 50 µL with chilled Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the doxazosin-treated samples with the untreated control.
Inhibition of Caspase-8 to Confirm Apoptotic Pathway
This protocol provides a general workflow for using a caspase-8 inhibitor.[9][27][28][29]
Materials:
-
Cells of interest
-
Doxazosin
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK)
-
Appropriate assay for measuring apoptosis (e.g., Annexin V staining, caspase-3 activity assay)
Procedure:
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with the caspase-8 inhibitor (e.g., 20 µM Z-IETD-FMK) for 1-2 hours before adding doxazosin. Include a control group without the inhibitor.
-
Treat the cells with doxazosin at a concentration known to induce apoptosis.
-
Incubate for the desired duration.
-
Assess the level of apoptosis using your chosen method.
-
A significant reduction in apoptosis in the presence of the caspase-8 inhibitor would confirm the involvement of the extrinsic apoptotic pathway.
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of doxazosin.
Caption: Off-target apoptotic signaling of doxazosin.
Caption: Workflow for cell viability (MTT) assay.
References
- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. About doxazosin - NHS [nhs.uk]
- 5. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Doxazosin Attenuates Development of Testosterone Propionate-induced Prostate Growth by regulating TGF-β/Smad Signaling Pathway, Prostate-specific Antigen Expression and Reversing Epithelial-mesenchymal Transition in Mice and Stroma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Phosphatidylinositol 3-Kinase/AKT Pathway Inhibition by Doxazosin Promotes Glioblastoma Cells Death, Upregulation of p53 and Triggers Low Neurotoxicity | PLOS One [journals.plos.org]
- 14. Phosphatidylinositol 3-Kinase/AKT Pathway Inhibition by Doxazosin Promotes Glioblastoma Cells Death, Upregulation of p53 and Triggers Low Neurotoxicity | PLOS One [journals.plos.org]
- 15. Phosphatidylinositol 3-Kinase/AKT Pathway Inhibition by Doxazosin Promotes Glioblastoma Cells Death, Upregulation of p53 and Triggers Low Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphatidylinositol 3-Kinase/AKT Pathway Inhibition by Doxazosin Promotes Glioblastoma Cells Death, Upregulation of p53 and Triggers Low Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. researchhub.com [researchhub.com]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. aurorabiolabs.com [aurorabiolabs.com]
- 24. resources.novusbio.com [resources.novusbio.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. mpbio.com [mpbio.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. bdbiosciences.com [bdbiosciences.com]
- 29. invivogen.com [invivogen.com]
Technical Support Center: Doxazosin Dosage Optimization in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing doxazosin dosage to minimize hypotension in animal studies.
Troubleshooting Guide
Q1: My animals are experiencing a significant drop in blood pressure after the first dose of doxazosin. What should I do?
A1: This "first-dose phenomenon" is a known side effect of alpha-1 adrenergic antagonists like doxazosin, leading to postural hypotension.[1][2] To mitigate this, it is crucial to start with a very low initial dose and gradually titrate upwards.[1] Administering the first dose at a time when the animal is less active (e.g., during the light cycle for nocturnal animals) and ensuring easy access to food and water can also help. Continuous monitoring of blood pressure after the initial doses is highly recommended.
Q2: I am observing persistent hypotension in my animals even after the initial doses. How can I adjust my protocol?
A2: If hypotension persists, consider the following adjustments:
-
Dose Reduction: The most straightforward approach is to reduce the dose.
-
Dose Titration: Implement a slower dose escalation schedule, allowing the animals more time to acclimate to each dose level before increasing it.[1]
-
Route of Administration: The route of administration can influence the pharmacokinetic profile of the drug. Oral administration, for example, may lead to a slower absorption and a less pronounced peak plasma concentration compared to intravenous or intraperitoneal injections, potentially reducing the hypotensive effect.
-
Formulation: Consider using an extended-release formulation of doxazosin if available for your animal model. Extended-release formulations are designed to provide stable drug concentrations and have been shown to decrease the incidence of orthostatic hypotension in clinical settings.[1]
-
Hydration Status: Ensure the animals are adequately hydrated, as dehydration can exacerbate hypotensive effects.[3]
Q3: Can the animal's stress level influence the hypotensive effect of doxazosin?
A3: Yes, stress can significantly impact cardiovascular parameters. Handling and procedural stress can cause transient hypertension, which might mask or alter the true hypotensive effect of doxazosin. It is advisable to allow for an acclimatization period after any procedures and to handle the animals in a calm and consistent manner. Using telemetry for blood pressure monitoring can minimize handling stress.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of doxazosin-induced hypotension?
A4: Doxazosin is a selective alpha-1 adrenergic receptor antagonist.[4] It blocks the binding of norepinephrine to these receptors on vascular smooth muscle, leading to vasodilation (relaxation of blood vessels). This vasodilation reduces peripheral vascular resistance, resulting in a decrease in blood pressure.[4][5]
Q5: What are the typical signs of hypotension in rodents?
A5: Signs of hypotension in rodents can be subtle and may include decreased activity, lethargy, piloerection, and a hunched posture. In severe cases, you might observe a loss of righting reflex or even collapse. Continuous blood pressure monitoring is the most reliable way to detect hypotension.
Q6: How does the duration of doxazosin treatment affect the hypotensive response?
A6: Studies in rats have shown that a single high dose of doxazosin can cause a significant decrease in systolic blood pressure.[6][7] However, with long-term administration, a more potent and sustained hypotensive effect can be observed.[6][7] This suggests that the cardiovascular system may not develop complete tolerance to the hypotensive effects of doxazosin.
Q7: Are there differences in the hypotensive effects of doxazosin between different animal species?
A7: Yes, there can be significant interspecies differences in drug metabolism, receptor sensitivity, and cardiovascular physiology. Therefore, the optimal dose of doxazosin will likely vary between species. For example, a study in beagle dogs showed consistent falls in systolic pressure with a 0.5 mg/kg daily oral dose with minimal changes in heart rate.[8] It is crucial to perform a dose-finding study in the specific species and strain you are using.
Q8: What is the recommended starting dose for doxazosin in rats for non-hypotensive studies?
A8: For studies where hypotension is an undesirable side effect, it is recommended to start with a low dose and carefully titrate upwards. Based on available literature, a starting dose of 0.1 mg/kg in rats has been used in studies investigating non-cardiovascular effects.[9] However, the optimal dose will depend on the specific research question and the desired level of alpha-1 adrenergic receptor blockade.
Data Presentation
Table 1: Doxazosin Dosage and Hypotensive Effects in Animal Models
| Animal Model | Route of Administration | Dose | Observed Effect on Blood Pressure | Reference |
| Sprague-Dawley Rat (conscious) | Oral | 8 mg/kg (single dose) | Significant decrease in Systolic Blood Pressure (SBP) by 11.9% after 4 hours. No significant effect on Diastolic (DBP) or Mean Arterial Pressure (MBP). | [6][7] |
| Sprague-Dawley Rat (conscious) | Oral | 8 mg/kg/day (12 weeks) | Significant decrease in SBP, DBP, and MBP, with a maximal SBP decrease of 29.3% at 8 hours after the last dose. | [6][7] |
| Spontaneously Hypertensive Rat | Subcutaneous | 0.1 mg/kg/day (6 weeks) | Used in a study focusing on cardiac effects, suggesting this dose may be tolerated without severe hypotension being the primary focus. | [9] |
| Beagle Dog (chronic perinephritic hypertension) | Oral | 0.5 mg/kg/day (10 days) | Consistent daily falls in systolic pressure with minimal changes in heart rate. | [8] |
| Anesthetized Sprague-Dawley Rat | Intravenous | Dose-response study | Pretreatment with enalaprilat shifted the dose-response curve for the hypotensive effect of doxazosin to the left, indicating synergism. | [10] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Oral Doxazosin Administration in Rats
Objective: To determine the maximum tolerated dose (MTD) and a suitable therapeutic dose of doxazosin that does not cause significant hypotension.
Materials:
-
Doxazosin mesylate
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (appropriate size for rats)
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff plethysmography)
-
Male Sprague-Dawley rats (8-10 weeks old)
Methodology:
-
Animal Acclimatization: Acclimatize rats to the housing conditions and handling for at least one week. If using tail-cuff plethysmography, acclimate the animals to the restraining device and procedure for several days before the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 0.1, 0.5, 1, 2.5, and 5 mg/kg doxazosin). A group size of 6-8 animals is recommended.
-
Baseline Measurement: Record baseline blood pressure and heart rate for all animals before drug administration.
-
Drug Preparation and Administration: Prepare fresh solutions of doxazosin in the chosen vehicle on the day of the experiment. Administer the assigned dose via oral gavage.
-
Post-Dose Monitoring: Monitor blood pressure and heart rate continuously (if using telemetry) or at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) if using a tail-cuff system.
-
Clinical Observations: Observe the animals for any clinical signs of hypotension or distress.
-
Data Analysis: Analyze the blood pressure and heart rate data to determine the dose-response relationship. The MTD can be defined as the highest dose that does not produce significant clinical signs of toxicity or a pre-defined level of hypotension (e.g., a drop in mean arterial pressure of more than 20-25% from baseline). The optimal therapeutic dose for your specific study will be a dose that achieves the desired pharmacological effect without causing unacceptable hypotension.
Protocol 2: Blood Pressure Monitoring Using Radiotelemetry in Conscious Rats
Objective: To continuously monitor blood pressure and heart rate in conscious, freely moving rats treated with doxazosin.
Materials:
-
Implantable telemetry transmitters
-
Receivers and data acquisition system
-
Surgical instruments for implantation
-
Anesthetics and analgesics
-
Doxazosin and vehicle
Methodology:
-
Transmitter Implantation: Surgically implant the telemetry transmitter according to the manufacturer's instructions. A common method involves placing the catheter in the abdominal aorta. Allow for a recovery period of at least one week post-surgery.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24-48 hours before the start of the experiment to establish a stable diurnal rhythm.
-
Drug Administration: Administer doxazosin or vehicle at the desired dose and route.
-
Continuous Data Acquisition: Record blood pressure, heart rate, and activity continuously throughout the experimental period.
-
Data Analysis: Analyze the telemetered data to assess the time course and magnitude of the cardiovascular effects of doxazosin. This will allow for a detailed characterization of the onset, peak, and duration of any hypotensive effects.
Visualizations
Caption: Mechanism of Doxazosin-Induced Hypotension.
Caption: Experimental Workflow for Doxazosin Dose Optimization.
References
- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cardura, Cardura XL (doxazosin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Novel anti-inflammatory effects of doxazosin in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. (-)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (−)Doxazosin is a necessary component for the hypotensive effect of (±)doxazosin during long-term administration in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The α1-adrenoceptor antagonist profile of doxazosin: Preclinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of doxazosin on biosynthesis of S100A6 and atrial natriuretic factor peptides in the heart of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the interaction between the hypotensive actions of doxazosin and enalaprilat in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting doxazosin hydrochloride interference in fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by doxazosin hydrochloride in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is doxazosin and why might it interfere with my fluorescence assay?
Doxazosin is a quinazoline-based alpha-1 selective adrenergic antagonist used to treat hypertension and benign prostatic hyperplasia.[1][2][3][4][5] Its chemical structure, containing heterocyclic rings (a quinazoline core and a 1,4-benzodioxane core), gives it intrinsic fluorescent properties.[1] This can interfere with fluorescence-based assays through several mechanisms:
-
Autofluorescence: The compound itself can emit a fluorescent signal when excited by the assay's light source, leading to false-positive results or high background noise.[6][7]
-
Fluorescence Quenching: Doxazosin may interact with the fluorescent probe or dye in your assay, causing a decrease in its signal intensity.[8][9] This can be misinterpreted as biological activity, leading to false negatives in inhibition assays or false positives in activation assays.
-
Inner Filter Effect: At higher concentrations, doxazosin may absorb light at the excitation or emission wavelengths of your fluorophore, reducing the light that reaches the detector and leading to an artificially low signal.[6][10]
Q2: What are the known spectroscopic properties of doxazosin?
Direct and comprehensive excitation and emission spectra for this compound are not widely published. However, its fluorescence is utilized in analytical methods like HPLC. The reported wavelengths under specific conditions can serve as a starting point for assessing potential spectral overlap.
| Parameter | Wavelength (nm) | Context / Method |
| Excitation Max (λex) | ~335 nm | HPLC with fluorescence detection in human plasma.[11] |
| Emission Max (λem) | ~390 nm | HPLC with fluorescence detection in human plasma.[11] |
Note: These values are a guide. The exact spectral properties can be influenced by the solvent, pH, and other buffer components in your specific assay.
Q3: How can I quickly check if doxazosin is interfering in my assay?
The most crucial first step is to run a "compound-only" control.[6] This involves preparing a sample containing doxazosin at the highest concentration used in your experiment, in the assay buffer, but without your fluorescent probe or biological target (e.g., enzyme, cells).
-
If you detect a signal in this control at your assay's wavelengths, doxazosin is autofluorescent under your experimental conditions.
-
If you do not detect a signal, interference could still be occurring via quenching or the inner filter effect. To check for this, compare the signal of your fluorescent probe with and without doxazosin (in the absence of the biological target). A significant decrease in the probe's signal in the presence of doxazosin points towards quenching.
Troubleshooting Guide
If control experiments suggest interference, follow this systematic approach to diagnose and mitigate the issue.
Step 1: Characterize the Interference
The first step is to understand the nature of the interference. The following workflow provides a decision-making process.
Caption: Troubleshooting decision tree for doxazosin interference.
Step 2: Select and Implement a Mitigation Strategy
Based on the nature of the interference, choose one or more of the following strategies.
| Strategy | Best For | Description |
| 1. Spectral Subtraction | Autofluorescence | Measure the signal from a "compound-only" control and subtract this value from all experimental wells containing doxazosin. |
| 2. Use Red-Shifted Dyes | Autofluorescence | Many interfering compounds fluoresce in the blue-green region. Switching to a fluorophore with excitation and emission wavelengths >500 nm can often avoid the spectral overlap with doxazosin.[7][12] |
| 3. Lower Doxazosin Concentration | All Types | If experimentally feasible, reducing the concentration of doxazosin can minimize autofluorescence, quenching, and inner filter effects.[9] |
| 4. Use an Orthogonal Assay | All Types | Confirm findings using a non-fluorescence-based method, such as a luminescent or colorimetric assay, to validate your results.[6][7] |
The concept of using a red-shifted dye is based on avoiding the spectral properties of the interfering compound.
Caption: Avoiding interference by shifting to a red-shifted dye.
Experimental Protocols
Protocol 1: Characterizing Doxazosin Autofluorescence
Objective: To determine the excitation and emission spectra of this compound in your specific assay buffer.
Materials:
-
This compound
-
Your experimental assay buffer
-
Spectrofluorometer with scanning capabilities
-
Appropriate microplates or cuvettes
Methodology:
-
Prepare a solution of doxazosin in your assay buffer at the highest concentration you plan to use in your experiments.
-
Prepare a "buffer only" blank sample.
-
Emission Scan: a. Set the spectrofluorometer's excitation wavelength to a value known to excite doxazosin (e.g., 335 nm) or a broad UV range (e.g., 350 nm). b. Scan the emission spectrum across a wide range (e.g., 360 nm to 700 nm). c. Subtract the "buffer only" spectrum from the doxazosin spectrum to identify the emission peak(s).
-
Excitation Scan: a. Set the spectrofluorometer's emission wavelength to the peak identified in the emission scan (e.g., 390 nm). b. Scan the excitation spectrum across a wide range (e.g., 250 nm to 380 nm). c. Subtract the "buffer only" spectrum to identify the excitation peak(s).
-
Analysis: Compare the resulting spectra with the excitation and emission spectra of your assay's fluorophore to determine the degree of spectral overlap.
Protocol 2: Implementing a Background Subtraction Correction
Objective: To correct for autofluorescence by subtracting the signal contributed by doxazosin.
Methodology:
-
Design your experiment to include three sets of controls for every concentration of doxazosin tested:
-
Full Experiment: Biological target + Fluorescent probe + Doxazosin.
-
Compound-Only Control: Buffer + Doxazosin (no probe or target).
-
Vehicle Control: Biological target + Fluorescent probe + Vehicle (e.g., DMSO).
-
-
Run the assay and measure the fluorescence intensity in all wells.
-
For each concentration of doxazosin, calculate the corrected fluorescence (F_corrected) as follows:
F_corrected = F_full_experiment - F_compound_only_control
-
Use the F_corrected values for all subsequent data analysis, such as calculating percent inhibition or generating dose-response curves. This corrected value represents the fluorescence signal derived from your assay's probe, with the compound's intrinsic fluorescence removed.
References
- 1. View of A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 6. benchchem.com [benchchem.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Doxazosin hydrochloride light sensitivity and proper handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the light sensitivity of doxazosin hydrochloride and outlines proper handling procedures to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is a photolabile compound, meaning it is susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] It is more stable under thermal and photolytic conditions compared to acidic, alkaline, and oxidative environments.[3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.
Q3: What happens when this compound is exposed to light?
A3: Exposure to light, especially UV and simulated solar light, can induce photodegradation of the doxazosin molecule.[1][2] This degradation can lead to a loss of potency and the formation of various degradation byproducts. The rate of degradation is influenced by the type of light, the pH of the solution, and the presence of other substances in the matrix.[2]
Q4: Under what type of light is this compound most unstable?
A4: Studies have shown that this compound degradation is more pronounced under UV radiation compared to simulated solar light.[1][2]
Q5: How should I prepare solutions of this compound to minimize light-induced degradation?
A5: All solutions containing this compound should be prepared in a dark environment or under amber or red light.[6] Use low-actinic (amber) glassware and protect the solutions from light by wrapping the containers in aluminum foil.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Photodegradation of this compound in solution due to light exposure during sample preparation or analysis. | Prepare all solutions under subdued light, using amber glassware. Protect solutions from light at all stages of the experiment. Ensure the autosampler in your analytical instrument protects samples from light. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products resulting from light exposure. | Confirm the identity of the extra peaks by conducting forced degradation studies (photostability) and comparing the chromatograms. Implement stricter light protection measures. |
| Loss of biological activity in cell-based assays. | Degradation of the active this compound compound. | Prepare fresh solutions for each experiment and protect them from light. Store stock solutions in small, single-use aliquots at -20°C in the dark. |
| Precipitate formation in stock solutions. | Potential for photodegradation products to have lower solubility. | Visually inspect solutions for any changes before use. If precipitation is observed, discard the solution and prepare a fresh batch under appropriate light-protected conditions. |
Data on Photodegradation of Doxazosin
The following tables summarize the kinetic data for the photodegradation of doxazosin under different light conditions.
Table 1: Photodegradation Kinetics of Doxazosin under UV and Simulated Solar Light
| Light Source | Wavelength/Conditions | Kinetic Model | Rate Constant (k) | Half-life (t½) | Reference |
| UV Light | 365 nm | Pseudo-first-order | Varies with pH | - | [2] |
| Simulated Solar Light | Full Spectrum | Pseudo-first-order | Varies with pH | - | [1] |
Table 2: Stability of Doxazosin Mesylate under Various Stress Conditions
| Stress Condition | Duration | Observation | Reference |
| UV Radiation (≥210Wh/m²) | 1 hour | More stable than under acidic, alkaline, or oxidative conditions | [3] |
| Sunlight | 3 days | Degradation observed | [7] |
| Thermal (60°C) | 3 days | Stable | [7] |
| Acidic (0.1N HCl, 80°C) | 10 hours | Degradation observed | [7] |
| Alkaline (0.1N NaOH, 80°C) | 20 minutes | Degradation observed | [7] |
| Oxidative (3% H₂O₂, RT) | 6 hours | Degradation observed | [7] |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
This protocol outlines the steps for preparing this compound solutions while minimizing light exposure.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., methanol, DMSO, water)
-
Low-actinic (amber) volumetric flasks and vials
-
Aluminum foil
-
Analytical balance
-
Sonicator
-
Pipettes and tips
Procedure:
-
Work Area Preparation: Conduct all procedures in a dimly lit room or a designated darkroom. Alternatively, use a workbench shielded from direct light and work under an amber or red safelight.
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance. Minimize the time the powder is exposed to any light.
-
Dissolution: Transfer the weighed powder to an amber volumetric flask. Add a portion of the desired solvent and sonicate briefly in a water bath (if necessary) to aid dissolution. Protect the flask with aluminum foil during sonication.
-
Dilution: Once dissolved, bring the solution to the final volume with the solvent. Mix thoroughly by inverting the flask multiple times.
-
Storage: Store the stock solution in an amber vial, tightly sealed, and wrapped in aluminum foil. For short-term storage, keep at 0-4°C. For long-term storage, aliquot into single-use amber vials and store at -20°C.
-
Working Solutions: Prepare working solutions by diluting the stock solution in amber volumetric flasks under the same light-protected conditions.
Protocol 2: Photostability Testing of this compound (ICH Q1B Guideline)
This protocol provides a framework for conducting photostability studies on this compound based on the International Council for Harmonisation (ICH) Q1B guidelines.
Objective: To evaluate the intrinsic photostability of this compound and identify potential degradation products.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) in an amber volumetric flask.
-
Prepare a "dark control" sample by wrapping a container of the same solution completely in aluminum foil.
-
-
Light Exposure:
-
Expose the unprotected sample to a light source capable of emitting both visible and UV light, as specified in the ICH Q1B guideline (e.g., a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Place the "dark control" sample alongside the exposed sample in the photostability chamber to account for any thermal degradation.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed sample with the dark control and an unexposed reference standard.
-
Calculate the percentage of degradation and identify and quantify any major degradation products.
-
Visualizations
Caption: Doxazosin's mechanism of action via alpha-1 adrenergic receptor blockade.
Caption: Workflow for conducting a photostability study of Doxazosin HCl.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 7. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing doxazosin degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of doxazosin degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for doxazosin?
A1: Doxazosin is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2] It is relatively stable under thermal and photolytic stress.[1][2] The primary degradation pathways involve:
-
Alkaline Hydrolysis: Cleavage of the amide bond, leading to the formation of (4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine and 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid.[3]
-
Acidic Hydrolysis: Similar to alkaline hydrolysis, acid-catalyzed cleavage of the amide bond is a primary degradation route.[2][4]
-
Oxidative Degradation: The molecule can be oxidized, though specific major degradation products from oxidative stress are less commonly reported in foundational studies.[1]
-
Metabolic Degradation: In vivo, doxazosin is primarily metabolized through O-demethylation and hydroxylation.[5]
Q2: Which analytical techniques are most suitable for identifying and quantifying doxazosin and its degradation products?
A2: Stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods are the most common and effective techniques.[1][2] These are typically coupled with photodiode array (PDA) detectors for spectral analysis and peak purity assessment, or mass spectrometry (MS) for structural elucidation of unknown impurities.[6] Spectrophotometric methods have also been developed for the determination of doxazosin in the presence of its degradation products.[7]
Q3: Where can I find information on the known impurities of doxazosin?
A3: The United States Pharmacopeia (USP) monograph for Doxazosin Mesylate tablets lists several related compounds (e.g., Doxazosin Related Compound A, B, C, D, etc.).[6] Some of these are process-related impurities, while others, like Doxazosin Related Compound D, are also known degradation products.[6]
Troubleshooting Guide for Analytical Methods
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Interaction of basic analytes (like doxazosin) with acidic silanol groups on the HPLC column.- Column contamination or degradation.- Inappropriate mobile phase pH. | - Use a base-deactivated column or an end-capped column.- Add a competing base like triethylamine or diethylamine (0.05-0.1%) to the mobile phase to mask silanol groups.[4]- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Use a guard column to protect the analytical column from strongly retained matrix components.[8]- If the column is old or has been exposed to harsh conditions, replace it. |
| Poor Resolution Between Doxazosin and Degradation Products | - Inadequate column efficiency.- Mobile phase composition is not optimal.- Flow rate is too high. | - Switch to a column with a smaller particle size (e.g., UPLC) or a longer column length.[9]- Optimize the mobile phase composition. Adjust the ratio of organic solvent to aqueous buffer. For doxazosin and related compounds, a mobile phase of acetonitrile, methanol, and an ammonium acetate buffer has been shown to be effective.[4]- Reduce the flow rate to allow for better separation.[9] |
| Inconsistent Retention Times | - Fluctuations in temperature.- Changes in mobile phase composition over time.- Pump malfunction or leaks in the HPLC system. | - Use a column oven to maintain a stable temperature.[9]- Prepare fresh mobile phase daily and ensure it is well-mixed.- Regularly maintain and calibrate the HPLC system, checking for leaks and ensuring consistent pump performance.[9] |
| Co-elution of Impurities | - The analytical method lacks specificity.- The detector is not suitable for distinguishing between co-eluting peaks. | - Perform peak purity analysis using a PDA detector to check for spectral homogeneity across the peak.[6]- If co-elution is suspected, modify the chromatographic conditions (e.g., change the mobile phase, gradient profile, or column chemistry).- Couple the LC system with a mass spectrometer (LC-MS) for more definitive identification based on mass-to-charge ratios. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Doxazosin
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of doxazosin mesylate in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Heat at 60-80°C for a specified period (e.g., 2 to 24 hours).[4][10]
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Heat at 60-80°C for a specified period (e.g., 20 minutes to 10 hours).[4][10]
-
Oxidative Degradation: Treat the stock solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature for a period of up to 7 days.[4][10]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat at a temperature of 60-80°C for several days.[4][11]
-
Photolytic Degradation: Expose a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
-
-
Sample Neutralization: After the specified stress period, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.[11]
-
Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is an example of a stability-indicating HPLC method for the analysis of doxazosin and its degradation products.
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 reverse-phase column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and 10 mM ammonium acetate buffer, with the addition of a small amount of diethylamine (e.g., 0.05%).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent Concentration | Temperature | Duration | % Degradation (Approx.) | Key Observations |
| Acid Hydrolysis | 1 M HCl | 70°C | 45 min | Significant | Degradation observed, but no additional peaks were resolved in some studies.[1] |
| Alkaline Hydrolysis | 1 M NaOH | 70°C | 45 min | Significant | Degradation observed, with the formation of known degradants.[1] |
| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 1 hour | Significant | Significant decrease in the parent drug peak.[1] |
| Thermal Degradation | N/A | 70°C | 7 days | Minimal | Doxazosin is relatively stable under thermal stress.[1] |
| Photolytic Degradation | N/A | Ambient | 7 days | Minimal | Doxazosin is relatively stable under photolytic stress.[1] |
Table 2: Chromatographic Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 1.0 - 300 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.033 - 0.109 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.102 - 0.332 µg/mL[4] |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for forced degradation and analysis.
Caption: Simplified doxazosin degradation pathways.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. longdom.org [longdom.org]
Technical Support Center: Improving the Bioavailability of Doxazosin in Oral Gavage Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the oral administration of doxazosin in preclinical gavage studies. Doxazosin's poor aqueous solubility often leads to low and variable bioavailability, which can compromise the reliability of in vivo experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your formulation and achieve more consistent results.
Frequently Asked questions (FAQs)
Q1: We are observing high variability in plasma concentrations of doxazosin in our rat oral gavage study. What are the likely causes?
A1: High variability in doxazosin plasma levels is often linked to its poor and inconsistent absorption from the gastrointestinal tract. The primary reason is its low aqueous solubility. When administered as a simple suspension, factors such as particle size, agglomeration, and wetting of the drug particles can significantly influence the dissolution rate and, consequently, the amount of drug absorbed. Inconsistent administration technique and animal-to-animal physiological differences can also contribute to this variability.
Q2: What is a simple and reliable vehicle for a basic doxazosin suspension for oral gavage in rodents?
A2: A commonly used and effective vehicle for suspending poorly water-soluble drugs like doxazosin for oral gavage is an aqueous solution of 0.5% w/v methylcellulose. Sometimes, a surfactant such as 0.1% to 0.2% w/v Tween 80 is added to improve the wettability of the drug particles and create a more uniform suspension. It is crucial to prepare the suspension fresh daily and ensure it is thoroughly homogenized before each administration.
Q3: What advanced formulation strategies can be used to significantly improve the oral bioavailability of doxazosin?
A3: To overcome the limitations of simple suspensions, several advanced formulation strategies can be employed to enhance the solubility and dissolution rate of doxazosin. These include:
-
Nanosuspensions: Reducing the particle size of doxazosin to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water nanoemulsion upon gentle agitation in the aqueous environment of the GI tract. This nanoemulsion keeps the drug in a solubilized state, facilitating its absorption.[2][3]
-
Liquisolid Compacts: This technique involves dissolving doxazosin in a non-volatile liquid vehicle and then converting this liquid into a free-flowing, compressible powder by blending with a carrier and coating material. This can enhance the dissolution rate by presenting the drug in a solubilized state.
Q4: How do I choose the best formulation strategy for my study?
A4: The choice of formulation depends on the goals of your study, the required dose, and the resources available. For initial screening studies, a simple, well-prepared suspension in methylcellulose may be sufficient. If you require higher and more consistent plasma exposure, or if you are conducting pivotal efficacy or pharmacokinetic studies, investing in the development of a nanosuspension or a SNEDDS formulation is highly recommended. The workflow diagram below provides a general guide for formulation selection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Doxazosin powder does not form a uniform suspension in the vehicle (clumping/agglomeration). | Poor wettability of the drug particles. Insufficient energy input during mixing. | 1. Triturate the doxazosin powder to a fine consistency before adding it to the vehicle. 2. Consider adding a small amount of a wetting agent like Tween 80 (0.1-0.2% w/v) to the vehicle. 3. Use a homogenizer or sonicator to break up agglomerates and ensure a uniform particle size distribution. |
| The prepared suspension is too viscous to be accurately drawn into a syringe or administered via gavage needle. | The concentration of the suspending agent (e.g., methylcellulose) is too high. The concentration of doxazosin is too high, leading to a high solid content. | 1. Reduce the concentration of the suspending agent. For methylcellulose, 0.5% w/v is usually sufficient. 2. If the drug concentration is high, you may need to increase the dosing volume (while staying within acceptable limits for the animal species) or consider an alternative formulation strategy like a SNEDDS that can accommodate a higher drug load in a smaller volume. |
| The drug precipitates out of the formulation over a short period. | The drug is dissolved in a solvent system where it has borderline solubility, and temperature changes or solvent evaporation are causing it to crash out. For SNEDDS, the formulation may be unstable upon dilution. | 1. Prepare the formulation fresh daily, or as close to the time of administration as possible. 2. Store the formulation under controlled conditions and protect it from light if the drug is light-sensitive. 3. For SNEDDS, optimize the ratio of oil, surfactant, and co-solvent to ensure the formation of a stable nanoemulsion upon dilution. |
| Inconsistent pharmacokinetic data (high standard deviations in Cmax and AUC). | Inconsistent dissolution of the drug in the GI tract. Inaccurate dosing due to an inhomogeneous suspension. | 1. Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity. 2. Switch to a bioavailability-enhancing formulation like a nanosuspension or SNEDDS to improve dissolution and absorption consistency. |
Data Presentation
Table 1: Physicochemical Properties of Advanced Doxazosin Formulations
| Formulation Type | Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | In Vitro Drug Release (at 20 min) | Reference |
| Nanosuspension | 385 ± 13 | 0.049 ± 3 | +50 ± 4 | 91 ± 0.43% | [2][3] |
| Liquid SNEDDS | 224 ± 15 | 0.470 ± 0.01 | -5 ± 0.10 | 93 ± 4% | [2][3] |
| Solid SNEDDS | 79 ± 14 | 1 ± 0.00 | -18 ± 0.26 | 100 ± 2.72% | [2][3] |
Table 2: Comparative Pharmacokinetic Parameters of Doxazosin Formulations in Humans (Illustrative)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Immediate-Release (IR) Tablet | 4 mg | ~29.3 | ~4 | - | 100% (Reference) | [4] |
| GITS* (Extended-Release) | 4 mg | ~11.3 | ~8 | - | 54% | [4] |
| GITS* (Extended-Release) | 8 mg | ~25.8 | ~9 | 472 ± 170.8 | 59% | [5] |
*Gastrointestinal Therapeutic System. Note: This data is from human studies and is provided to illustrate the impact of formulation on pharmacokinetic parameters. Direct comparative data in rats for nanosuspensions and SNEDDS is limited in the public domain. However, the trend of improved bioavailability with these advanced formulations is well-established for poorly soluble drugs. A study on a liquisolid formulation of doxazosin showed a 1.89-fold increase in oral bioavailability in rats compared to the pure drug.
Experimental Protocols
Protocol 1: Preparation of a 0.5% Methylcellulose Vehicle for Oral Gavage
Materials:
-
Methylcellulose (viscosity of ~400 cP)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed.
-
Once the powder is fully dispersed (it will not dissolve at this stage and will appear cloudy), remove the solution from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water to the mixture.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous. This may take several hours or can be left overnight.
-
To prepare the final doxazosin suspension, weigh the required amount of doxazosin powder and triturate it to a fine consistency.
-
Gradually add the 0.5% methylcellulose vehicle to the doxazosin powder while mixing to form a smooth paste.
-
Continue to add the vehicle in small portions with thorough mixing until the final desired concentration is reached.
-
Homogenize the suspension using a vortex mixer or sonicator before each use.
Protocol 2: Preparation of a Doxazosin Nanosuspension (Illustrative)
This protocol is based on methodologies described for preparing nanosuspensions of poorly soluble drugs.
Materials:
-
Doxazosin mesylate
-
Polyvinylpyrrolidone K30 (PVP K30) - stabilizer
-
Poloxamer 407 - stabilizer
-
Sodium Lauryl Sulphate (SLS) - stabilizer
-
Organic solvent (e.g., acetone or ethanol)
-
Deionized water
-
High-pressure homogenizer or probe sonicator
Procedure:
-
Dissolve doxazosin mesylate in a suitable organic solvent.
-
In a separate container, prepare an aqueous solution containing the stabilizers (e.g., a combination of PVP K30, Poloxamer 407, and SLS).
-
Add the organic phase (doxazosin solution) to the aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization or probe sonication. The exact parameters (pressure, number of cycles, sonication time, and amplitude) will need to be optimized to achieve the desired particle size and a narrow size distribution.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting aqueous suspension is the doxazosin nanosuspension, which can be used for oral gavage.
Protocol 3: Preparation of a Doxazosin Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is adapted from a study that developed a SNEDDS for doxazosin.[2][3]
Materials:
-
Doxazosin mesylate
-
Oleic acid (oil phase)
-
Tween 80 (surfactant)
-
PEG 400 (co-surfactant)
-
Ethanol (co-surfactant)
Procedure:
-
Prepare the Smix (surfactant/co-surfactant mixture) by blending Tween 80, PEG 400, and ethanol. The ratio of these components will need to be optimized, but a starting point could be a 2:1:1 ratio of Tween 80:PEG 400:Ethanol.
-
Prepare the SNEDDS vehicle by mixing the oil phase (oleic acid) with the Smix. A common starting ratio is 1:9 (w/w) of oil to Smix.
-
Add the doxazosin mesylate to the SNEDDS vehicle and mix thoroughly until the drug is completely dissolved. Gentle warming may be used to aid dissolution, but care should be taken to avoid drug degradation.
-
The resulting clear, isotropic liquid is the doxazosin-loaded SNEDDS, which can be administered directly by oral gavage.
Mandatory Visualizations
Caption: Workflow for selecting a suitable oral gavage formulation for doxazosin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oral bioavailability enhancement of doxazosin mesylate: Nanosuspension versus self-nanoemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Doxazosin hydrochloride lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving doxazosin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Doxazosin is a quinazoline-based compound that functions as a competitive alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves the selective blockade of postsynaptic alpha-1 adrenergic receptors, which are found in high density on vascular smooth muscle, the prostate, and the bladder neck.[2][3] This blockade prevents norepinephrine from binding to these receptors, leading to vasodilation (a relaxation of blood vessels), which results in decreased peripheral resistance and a reduction in blood pressure.[1][4] In the context of benign prostatic hyperplasia (BPH), this action relaxes the smooth muscle tone, decreasing urethral resistance and improving urinary flow.[4]
Q2: What are the critical quality control parameters to consider for incoming lots of this compound?
A2: When receiving a new lot of this compound, it is crucial to assess several quality control (QC) parameters to ensure consistency and reliability in experimental results. Key parameters include:
-
Purity: Assess the presence of process-related impurities and degradation products.[5] Limits for individual impurities are often in the 0.1% to 0.2% range, with total impurities not exceeding 0.5% to 1.0%.[5]
-
Identity: Confirm the material is this compound using methods like HPLC-UV with a photodiode array (PDA) detector to match the UV spectrum and retention time against a reference standard.[6]
-
Assay (Potency): Determine the exact concentration of the active pharmaceutical ingredient (API). This is typically performed using a validated HPLC method.
-
Dissolution Profile: For solid dosage forms, comparing the dissolution profile against a reference standard or previous lots is essential to ensure consistent release characteristics.[7][8]
-
Moisture Content: Specification of moisture content should be included for the release of this compound raw material.[9]
Q3: How can I verify the purity and concentration of my this compound solution?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for verifying the purity and concentration of doxazosin.[10][11] A reversed-phase HPLC (RP-HPLC) method with UV detection is typically employed. Several validated methods exist, often using a C18 column with a mobile phase consisting of a buffer (like potassium phosphate or sodium dihydrogen phosphate) and an organic solvent (such as methanol or acetonitrile).[12][13] Detection is commonly performed at wavelengths around 246 nm or 251 nm.[12][14] By comparing the peak area of your sample to a standard curve prepared from a certified reference standard, you can accurately determine the concentration. Purity is assessed by examining the chromatogram for any additional peaks, which may represent impurities or degradants.[6]
Q4: What are the known stability issues and degradation pathways for this compound?
A4: this compound is susceptible to degradation under certain stress conditions. Studies have shown that it degrades in acidic, alkaline, and oxidative (hydrogen peroxide) environments.[15] It is relatively more stable under thermal (heat) and photolytic (light) conditions.[15] To ensure the stability of your stock solutions and experimental samples, it is recommended to:
-
Store stock solutions in a cool, dark place.[6]
-
Prepare fresh solutions for experiments whenever possible. Studies have shown stability for prepared solutions for up to 40-48 hours at 10°C.[6]
-
Use buffers in your experiments that are within a stable pH range for doxazosin.
-
Avoid exposure to strong acids, bases, and oxidizing agents.
Troubleshooting Guide
Problem: Inconsistent experimental results (e.g., variable cell response, differing hypotensive effects) between different lots of this compound.
-
Possible Cause: Lot-to-lot variability in purity, potency, or impurity profile. While manufacturers adhere to specifications, minor variations can exist that may affect sensitive experimental systems.[16]
-
Troubleshooting Steps:
-
Perform a Head-to-Head Comparison: If you still have the old lot, run a direct comparison with the new lot in your experimental model. This is the most direct way to confirm if the lot is the source of variability.
-
Conduct Analytical Verification:
-
Review Certificate of Analysis (CoA): Compare the CoAs for both lots. Look for any differences in reported purity, impurity levels, or other specified parameters.
-
Contact the Supplier: If significant discrepancies are found, contact the supplier's technical support with your analytical data and CoA comparisons.
-
Problem: My this compound powder is difficult to dissolve, or my solution shows precipitation in the experimental buffer.
-
Possible Cause: Doxazosin mesylate is described as slightly soluble in water and methanol.[11] Its solubility is pH-dependent, with higher solubility observed at lower pH values.[18] Precipitation can occur due to buffer incompatibility or exceeding the solubility limit.
-
Troubleshooting Steps:
-
Check the pH: Doxazosin is a weak base and is more soluble in acidic conditions.[18] Ensure the pH of your solvent or buffer is appropriate. For stock solutions, using a small amount of acid (e.g., 0.1N HCl) can aid dissolution.[19]
-
Prepare a Concentrated Stock in an Appropriate Solvent: Dissolve the this compound in a suitable solvent like methanol or a mixture of mobile phase components (e.g., methanol and phosphate buffer) before diluting it into your final aqueous experimental buffer.[12][20]
-
Sonication: Use sonication to aid in the dissolution of the powder in the solvent.[21]
-
Warm the Solution: Gently warming the solution may improve solubility, but be cautious of potential degradation if overheating.
-
Filter the Stock Solution: After dissolution, filter the stock solution through a 0.2 µm or 0.45 µm filter to remove any undissolved particulates before use.[12]
-
Problem: My analytical quantification by HPLC is showing inconsistent retention times or peak areas.
-
Possible Cause: Issues with the HPLC system, mobile phase preparation, column integrity, or sample stability can lead to inconsistent results.
-
Troubleshooting Steps:
-
System Suitability Check: Always run a system suitability test before your sample analysis. Key parameters like theoretical plates, tailing factor, and reproducibility of standard injections should meet the validated method's criteria.[14]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and degassed properly (e.g., by sonication).[21] Inconsistent pH or composition of the mobile phase is a common cause of shifting retention times.[20]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting samples. A stable baseline is indicative of proper equilibration.
-
Sample Stability: As mentioned, doxazosin can degrade. Ensure samples are analyzed within their stability window or kept at a controlled low temperature (e.g., 10°C in an autosampler) during the run.[6]
-
Check for Contamination: A contaminated column or guard column can lead to peak splitting or tailing. Flush the column or replace the guard column if necessary.
-
Data Presentation: Quality Control Parameters
Table 1: Summary of Common HPLC Methods for Doxazosin Analysis
| Parameter | Method 1[12] | Method 2[20] | Method 3[13] |
| Column | Chromolith RP-C18 (100x4.6 mm, 10µ) | C18 | Hypersil® BDS C18 (250x4.6mm, 5µ) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 5) (60:40 v/v) | Methanol:Potassium Dihydrogen Orthophosphate (pH 5.0) (60:40) | 10mM Sodium Dihydrogen Phosphate (pH 3.0):Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection (UV/FL) | 251 nm | 251 nm | Fluorescence |
| Retention Time | ~3.8 min | ~4.48 min | ~4.5 min |
| Linearity Range | 1-5 µg/mL | 50-150 ppm | 5.0-200 ng/mL |
| LOD | 0.1 µg/mL | Not specified | Not specified |
| LOQ | 0.5 µg/mL | Not specified | Not specified |
Table 2: Summary of Dissolution Testing Conditions for Doxazosin Tablets
| Parameter | Method 1 (Immediate Release)[14] | Method 2 (Extended Release)[18] | Method 3 (FDA Guideline)[22] |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | USP Apparatus I or II |
| Speed | 75 rpm | 75 rpm | 100 rpm (App I) or 50 rpm (App II) |
| Medium | 900 mL of 0.05 mol/L acetate buffer, pH 4.0 | 900 mL of simulated gastric fluid (SGF) without enzyme, pH 1.2 | 3 media: pH 1.2, 4.5, and 6.8 buffers |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C | Not specified |
| Sampling Times | Specified minute(s) | Up to 960 minutes | Early times (1, 2, 4h) then every 2h until ≥80% release |
Experimental Protocols
Protocol 1: QC Analysis of this compound by RP-HPLC
This protocol is a generalized example based on published methods.[12][20]
-
Preparation of Mobile Phase:
-
Prepare a potassium phosphate buffer (e.g., 10mM) and adjust the pH to 5.0 with phosphoric acid.
-
Mix buffer with HPLC-grade methanol in a 40:60 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonicating for 15-20 minutes.
-
-
Preparation of Standard Solution:
-
Accurately weigh ~10 mg of doxazosin reference standard and dissolve in a 100 mL volumetric flask with mobile phase to obtain a 100 µg/mL stock solution.
-
Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a new lot of this compound powder and prepare a stock solution of 100 µg/mL in the mobile phase.
-
Dilute this stock to a concentration that falls within the linear range of the calibration curve (e.g., 10 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 251 nm.
-
Column Temperature: Ambient or controlled at 35°C.[14]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution in triplicate.
-
Calculate the concentration of the sample using the linear regression equation from the standard curve.
-
Assess purity by integrating all peaks in the chromatogram and calculating the area percentage of the main doxazosin peak.
-
Protocol 2: Dissolution Testing for Doxazosin Tablets
This protocol is a generalized example for immediate-release tablets based on published methods.[14][23]
-
Preparation of Dissolution Medium:
-
Test Setup:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Vessel Volume: 900 mL.
-
Rotation Speed: 75 rpm.
-
-
Procedure:
-
Place one tablet in each of the dissolution vessels (n=6 or 12).
-
Start the apparatus immediately.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the collected samples through a 0.45 µm filter.
-
-
Sample Analysis:
-
Analyze the filtered samples for doxazosin concentration using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculate the cumulative percentage of the labeled drug amount dissolved at each time point.
-
Visualizations
Caption: Doxazosin's primary mechanism of action.
Caption: Doxazosin's effect on JAK/STAT signaling.[24]
Caption: QC and troubleshooting workflow.
References
- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 5. veeprho.com [veeprho.com]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ijpsm.com [ijpsm.com]
- 11. scispace.com [scispace.com]
- 12. Determination of Doxazosin Mesylate in Tablets by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated RP-HPLC method for quantification of doxazosin in human plasma: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nihs.go.jp [nihs.go.jp]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. researchgate.net [researchgate.net]
- 20. ijpsr.com [ijpsr.com]
- 21. appconnect.in [appconnect.in]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. scispace.com [scispace.com]
- 24. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Doxazosin vs. Tamsulosin: A Comparative Guide for Uroselective Research
In the field of urological research, particularly in the context of benign prostatic hyperplasia (BPH), the selective targeting of alpha-1 (α1) adrenergic receptors in the lower urinary tract is a key therapeutic strategy. Doxazosin and tamsulosin are two prominent α1-adrenoceptor antagonists, yet they exhibit distinct profiles in terms of receptor selectivity and functional effects. This guide provides a comprehensive comparison of these two compounds in various uroselective research models, supported by experimental data and detailed methodologies.
Molecular Interactions: Receptor Binding Affinity
The differential effects of doxazosin and tamsulosin begin at the molecular level with their binding affinities for the three subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. The α1A subtype is predominantly expressed in the prostate and bladder neck, making it the primary target for BPH therapy.
| Compound | α1A (pKi) | α1B (pKi) | α1D (pKi) | Selectivity (α1A vs α1B) |
| Doxazosin | ~8.6 | ~7.3 | ~7.1 | Non-selective |
| Tamsulosin | ~9.8 | ~8.7 | ~9.7 | ~12-fold |
Table 1: Comparative binding affinities (pKi) of doxazosin and tamsulosin for human α1-adrenoceptor subtypes. Higher pKi values indicate greater binding affinity. Data compiled from multiple sources.[1][2]
As the data indicates, doxazosin is a non-selective antagonist, binding with high affinity to all three α1-adrenoceptor subtypes.[1][2] In contrast, tamsulosin demonstrates a notable selectivity for the α1A and α1D subtypes over the α1B subtype, which is more prevalent in blood vessels.[1][2] This selectivity is hypothesized to contribute to its uroselective profile with a lower incidence of cardiovascular side effects, such as hypotension.[3]
Functional Antagonism: In Vitro Smooth Muscle Contraction
The functional consequences of these binding affinities are evident in in vitro models of smooth muscle contraction. These assays typically involve measuring the ability of the antagonist to inhibit contractions induced by an α1-agonist, such as noradrenaline or phenylephrine, in isolated tissue preparations.
| Tissue Model | Agonist | Antagonist | pA2 Value |
| Human Prostate | Noradrenaline | Doxazosin | ~7.5 |
| Tamsulosin | ~9.8 | ||
| Rat Aorta (α1D) | Noradrenaline | Doxazosin | ~8.0 |
| Tamsulosin | ~8.9 |
Table 2: Functional antagonist potency (pA2) of doxazosin and tamsulosin in isolated smooth muscle tissues. A higher pA2 value indicates greater antagonist potency.[1]
In human prostate tissue, where the α1A subtype is predominant, tamsulosin is a significantly more potent antagonist than doxazosin.[1] In the rat aorta, a model for α1D-adrenoceptor-mediated vasoconstriction, both drugs are potent antagonists, though tamsulosin again shows a higher potency.[1]
In Vivo Models: Urodynamic and Hemodynamic Effects
In vivo studies in animal models and humans provide a more integrated understanding of the uroselectivity of these drugs, taking into account pharmacokinetic and pharmacodynamic factors.
| Model | Measured Parameters | Doxazosin Effects | Tamsulosin Effects |
| Anesthetized Dog | Prostatic Pressure, Blood Pressure | Similar inhibition of both | Similar inhibition of both |
| Healthy Male Volunteers | Urethral Pressure, Vascular Resistance | Effective blockade of both | Less effect on vascular resistance at therapeutic doses |
| Rat with Partial Urethral Obstruction | Bladder Capacity, Micturition Frequency | Increased bladder capacity, decreased frequency | Not explicitly detailed in the provided search results |
Table 3: Summary of in vivo effects of doxazosin and tamsulosin in different research models. [1][4][5]
Studies in anesthetized dogs have shown that both doxazosin and tamsulosin inhibit phenylephrine-induced increases in prostatic and blood pressure with similar affinity, suggesting a lack of selectivity in this particular model.[1] However, studies in healthy male volunteers have indicated that while doxazosin effectively blocks both urethral and vascular responses, tamsulosin has a lesser effect on vascular parameters at clinically relevant doses.[4][6] In a rat model of partial urethral obstruction, doxazosin was shown to increase bladder capacity and decrease micturition frequency.[5]
Experimental Protocols
Radioligand Binding Assays
These assays determine the affinity of a drug for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of doxazosin and tamsulosin for α1A, α1B, and α1D adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Cloned human α1-adrenoceptor subtypes are stably expressed in a suitable cell line (e.g., Rat-1 fibroblasts).[2] The cells are cultured and harvested, and cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]tamsulosin or [125I]HEAT) at various concentrations.[2]
-
Competition Assay: To determine the affinity of the unlabeled drugs (doxazosin and tamsulosin), competition binding experiments are performed. A fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of the unlabeled drug.[2][7]
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assays
These assays measure the functional potency of an antagonist in inhibiting agonist-induced muscle contraction.[8]
Objective: To determine the pA2 value of doxazosin and tamsulosin against noradrenaline-induced contractions in isolated human prostate and rat aorta tissues.
Methodology:
-
Tissue Preparation: Human prostate tissue is obtained from patients undergoing surgery for BPH, and rat aortas are dissected from euthanized rats. The tissues are cut into strips or rings and mounted in organ baths containing a physiological salt solution (e.g., Krebs' solution) maintained at 37°C and gassed with 95% O2/5% CO2.[9]
-
Isometric Tension Recording: The tissue preparations are connected to isometric force transducers to record changes in muscle tension.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with a fixed concentration of the antagonist (doxazosin or tamsulosin) for a specific period.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.
Visualizing the Mechanisms
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Alpha-1 adrenoceptor signaling pathway.
Experimental Workflow for Assessing Uroselectivity
Caption: Experimental workflow for uroselectivity.
Conclusion
The research models discussed highlight the distinct pharmacological profiles of doxazosin and tamsulosin. Tamsulosin's selectivity for the α1A-adrenoceptor subtype, as demonstrated in receptor binding and in vitro functional assays, provides a molecular basis for its clinical uroselectivity. While doxazosin is a potent α1-blocker, its lack of subtype selectivity may contribute to a higher incidence of systemic effects, such as changes in blood pressure. The choice between these agents in a research context will depend on the specific questions being addressed, with tamsulosin being a more suitable tool for studies focused on the specific role of the α1A-adrenoceptor in lower urinary tract function.
References
- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha1-adrenoceptor selectivity: the North American experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urodynamic evaluation of fesoterodine metabolite, doxazosin and their combination in a rat model of partial urethral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the antagonistic activity of tamsulosin and doxazosin at vascular alpha 1-adrenoceptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro study on human ureteric smooth muscle with the alpha1-adrenoceptor subtype blocker, tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Doxazosin and Terazosin in Benign Prostatic Hyperplasia (BPH) Models: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of doxazosin and terazosin, two alpha-1 adrenergic receptor antagonists, in the context of benign prostatic hyperplasia (BPH) models. While both drugs are established treatments for BPH, this document focuses on the preclinical and mechanistic data relevant to researchers, scientists, and drug development professionals. The information presented is based on available experimental data, highlighting both their shared mechanisms and any reported differences in effect.
Mechanism of Action: A Dual Approach
Doxazosin and terazosin are both quinazoline derivatives that effectively alleviate the lower urinary tract symptoms (LUTS) associated with BPH.[1] Their therapeutic action is primarily attributed to two distinct mechanisms:
-
Alpha-1 Adrenergic Receptor Blockade: Both drugs are non-selective antagonists of alpha-1 adrenergic receptors, which are abundant in the smooth muscle of the prostate, bladder neck, and prostatic capsule.[1][2][3][4][5][6][7][8][9][10][11][12][13] By blocking these receptors, they inhibit the contractile effects of norepinephrine, leading to smooth muscle relaxation. This reduces urethral resistance and relieves the dynamic component of bladder outlet obstruction, thereby improving urine flow.[1][2][3][4][5][6][7][8][9][10][11][12][13]
-
Induction of Apoptosis: A significant body of evidence indicates that the long-term efficacy of doxazosin and terazosin in reducing BPH symptoms is also due to their ability to induce apoptosis (programmed cell death) in both prostatic epithelial and stromal smooth muscle cells.[2][3][4][5][6][14][15][16] This effect is independent of their alpha-1 adrenergic blocking activity and is considered a class effect of quinazoline-based antagonists.[1][2][3][4][5] The induction of apoptosis contributes to a reduction in prostate volume over time.
Mechanism of Alpha-1 Adrenergic Receptor Blockade by Doxazosin and Terazosin.
Signaling pathway for apoptosis induction by quinazoline-based antagonists.
Comparative Efficacy Data
In Vitro Studies on Prostate Cell Lines
In vitro experiments using prostate cancer and smooth muscle cell lines have provided some insights into the comparative effects of doxazosin and terazosin on cell viability and apoptosis.
| Cell Line | Drug | Endpoint | Observation | Reference |
| PC-3 (Prostate Cancer) | Doxazosin | Cell Viability | Significant dose-dependent decrease | [4] |
| Terazosin | Cell Viability | Significant dose-dependent decrease | [4] | |
| DU-145 (Prostate Cancer) | Doxazosin | Cell Viability | Significant cell death effect | [4] |
| Terazosin | Cell Viability | Minimal antigrowth activity | [4] | |
| SMC-1 (Prostate Smooth Muscle) | Doxazosin | Cell Viability | Dose-dependent decrease | [4] |
| Terazosin | Cell Viability | Dose-dependent decrease | [4] | |
| PC-3 and BPH-1 | Doxazosin | Apoptosis | Induction of apoptosis via death receptor pathway | [15] |
Clinical Efficacy in BPH Patients
Clinical trials directly comparing doxazosin and terazosin have generally concluded that both drugs have similar efficacy in improving BPH symptoms and urine flow rates.
| Study Parameter | Doxazosin | Terazosin | Conclusion | Reference(s) |
| International Prostate Symptom Score (IPSS) | Significant decrease | Significant decrease | Both drugs are effective and show similar improvement. | [7][9][10][13][14] |
| Maximum Urinary Flow Rate (Qmax) | Significant increase | Significant increase | Both drugs are effective and show similar improvement. | [7][9][10][13][14] |
| Side Effects | Tolerable, mainly dizziness and postural hypotension. | Tolerable, may have slightly more frequent adverse effects. | Both drugs have a similar safety profile. | [8][9][10] |
Experimental Protocols
While a direct comparative preclinical study is not available, the following are detailed methodologies for key experiments that would be employed in such a study, based on established BPH models.
Testosterone-Induced BPH in Rats
This is a widely used model to study the effects of various therapeutic agents on prostatic hyperplasia.
Objective: To induce BPH in rats and evaluate the effects of doxazosin and terazosin on prostate weight and histology.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Testosterone propionate
-
Olive oil (vehicle)
-
Doxazosin and Terazosin
-
Surgical instruments for castration
-
Anesthetics
Procedure:
-
Acclimatization: House rats under standard laboratory conditions for at least one week.
-
Castration: Anesthetize the rats and perform bilateral orchiectomy. Allow a 7-day recovery period for the prostate to regress. A sham-operated control group should also be included.
-
BPH Induction: For the BPH group, administer subcutaneous injections of testosterone propionate (e.g., 3 mg/kg/day) dissolved in olive oil for a period of 28 days. The sham group receives only the vehicle.
-
Treatment: Divide the BPH-induced rats into three groups: vehicle control, doxazosin-treated, and terazosin-treated. Administer the respective drugs daily (e.g., via oral gavage) for the duration of the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals.
-
Prostate Weight: Carefully dissect and weigh the prostate glands. Calculate the prostate index (prostate weight / body weight).
-
Histological Analysis: Fix prostate tissues in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to evaluate glandular hyperplasia and stromal proliferation.
-
Workflow for evaluating doxazosin and terazosin in a testosterone-induced BPH rat model.
Assessment of Apoptosis in Prostate Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a standard method to detect DNA fragmentation, a hallmark of apoptosis.
Objective: To quantify and compare the apoptotic index in prostate tissue from BPH models treated with doxazosin and terazosin.
Materials:
-
Paraffin-embedded prostate tissue sections
-
TUNEL assay kit (commercial kits are recommended for consistency)
-
Proteinase K
-
Terminal deoxynucleotidyl transferase (TdT) enzyme
-
Labeled nucleotides (e.g., BrdUTP or fluorescently tagged dUTP)
-
Antibodies for detection (if using indirect method)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol concentrations.
-
Permeabilization: Treat sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT and labeled nucleotides. TdT will catalyze the addition of labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection:
-
Direct Method: If using fluorescently labeled nucleotides, the signal can be directly visualized.
-
Indirect Method: If using biotin or BrdU-labeled nucleotides, incubate with a labeled streptavidin or anti-BrdU antibody, respectively.
-
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide to visualize all cells.
-
Imaging and Quantification: Capture images using a fluorescence microscope. The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
Western Blot for Apoptotic Markers: To further confirm the apoptotic pathway, Western blot analysis can be performed on protein lysates from treated prostate tissues or cells to detect key apoptotic proteins such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.[12][15][17][18]
Conclusion
Doxazosin and terazosin are both effective in alleviating the symptoms of BPH through a dual mechanism of alpha-1 adrenergic receptor blockade and induction of apoptosis in prostate cells.[1][2][3][4][5][6][7][8][9][10][11][12][13] This apoptotic effect is a distinct feature of their quinazoline chemical structure and contributes to their long-term efficacy.[1][2][3][4][5] While clinical studies in humans suggest comparable efficacy and safety profiles, there is a lack of direct, head-to-head comparative studies in preclinical BPH models.[7][8][9][10][11][12][13] In vitro data indicates potential subtle differences in potency that may be cell-line specific.[4] Future research utilizing established animal models, such as the testosterone-induced BPH rat, is warranted to directly compare the in vivo efficacy of these two drugs on urodynamic parameters, prostate volume reduction, and apoptotic indices. Such studies would provide valuable data for the continued development and optimization of treatments for BPH.
References
- 1. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxazosin reduces cell proliferation and increases collagen fibers in rat prostatic lobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. Terazosin and doxazosin in the treatment of BPH: results of a randomized study with crossover in non-responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. Terazosin and doxazosin in normotensive men with symptomatic prostatism: a pilot study to determine the effect of dosing regimen on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of doxazosin in men with benign prostatic hyperplasia: urodynamic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alpha 1-adrenoceptor antagonists terazosin and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alpha–blocker and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
Doxazosin's Anti-Proliferative Effects in Vascular Smooth Muscle Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of doxazosin in vascular smooth muscle cells (VSMCs) against other alpha-1 adrenergic receptor antagonists, namely prazosin and terazosin. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development.
Abstract
Vascular smooth muscle cell (VSMC) proliferation is a key pathological event in the development of atherosclerosis and restenosis following angioplasty. Doxazosin, a quinazoline-based alpha-1 adrenergic receptor antagonist primarily used for hypertension and benign prostatic hyperplasia (BPH), has demonstrated significant anti-proliferative effects on VSMCs. Notably, this action appears to be independent of its alpha-1 adrenoceptor blockade. This guide delves into the quantitative data, experimental methodologies, and underlying signaling pathways of doxazosin's anti-proliferative capacity in comparison to prazosin and terazosin.
Comparative Anti-Proliferative Efficacy
The following table summarizes the quantitative data on the anti-proliferative effects of doxazosin, prazosin, and terazosin on VSMCs. It is important to note that while data for doxazosin and prazosin are available, specific quantitative data for terazosin's anti-proliferative effect on VSMCs is limited in the current literature. Most studies on terazosin focus on its induction of apoptosis, particularly in prostate cells.
| Drug | Cell Type | Assay | Mitogen | Concentration | % Inhibition / IC50 | Citation |
| Doxazosin | Human VSMCs | DNA Synthesis | PDGF, EGF, Thrombin, Angiotensin II | 0.3 - 1 µM | IC50: 0.3 - 1 µM | |
| Human VSMCs | Cell Count | PDGF-AB (1 nM) | 1 µM | 70-80% inhibition | [1] | |
| Human Bladder SMCs | BrdU Uptake | 10% FBS | 10 µM | ~50% decrease | [2] | |
| Human Bladder SMCs | BrdU Uptake | 10% FBS | 25 µM | ~90% decrease | [2] | |
| Prazosin | Human VSMCs | Mitogenesis Assay | PDGF-AB | Not specified | Less potent than doxazosin | [1] |
| U251 & U87 Glioblastoma Cells | CCK-8 Assay | - | 13.16 µM & 11.57 µM | IC50 | [3] | |
| Terazosin | Human BPH Tissue | Ki-67 Immunostaining | - | 1-10 mg/day (in vivo) | No significant change in proliferation | |
| Human BPH Tissue | Apoptosis Assay | - | 1-10 mg/day (in vivo) | Significant induction of apoptosis | [4] |
Mechanism of Action: A Comparative Overview
Doxazosin and its structural analog prazosin, both quinazoline derivatives, appear to exert their anti-proliferative effects through mechanisms that are independent of alpha-1 adrenergic receptor blockade. In contrast, much of the research on terazosin, another quinazoline, has focused on its pro-apoptotic effects in prostate tissue, with studies indicating it does not significantly affect cell proliferation in that context[4].
The anti-proliferative action of doxazosin in VSMCs is primarily attributed to:
-
Cell Cycle Arrest: Doxazosin has been shown to block the progression of the cell cycle from the G1 to the S phase[5]. This is achieved by inhibiting the phosphorylation of the retinoblastoma (Rb) protein and preventing the downregulation of the cyclin-dependent kinase inhibitor p27[5].
-
Induction of Apoptosis: At higher concentrations, doxazosin can induce programmed cell death (apoptosis) in VSMCs[2][6].
-
Inhibition of Key Signaling Pathways: Doxazosin has been demonstrated to suppress the phosphorylation of critical signaling molecules in the PI3K/Akt/mTOR and JAK/STAT pathways[7][8].
Prazosin also appears to inhibit the PI3K/Akt/mTOR signaling pathway to suppress proliferation and induce apoptosis in certain cancer cell lines[9]. The specific signaling pathways affected by terazosin in VSMCs regarding proliferation are less clear, with studies in prostate cells pointing towards the involvement of transforming growth factor-beta (TGF-β) signaling in apoptosis[4].
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by doxazosin and prazosin in relation to cell proliferation and survival.
Doxazosin's inhibitory signaling pathways in VSMCs.
Prazosin's inhibitory signaling pathway.
Experimental Protocols
This section details common methodologies used to assess the anti-proliferative effects of doxazosin and its alternatives on VSMCs.
Cell Culture
-
Cell Source: Primary human aortic or coronary artery smooth muscle cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Medium 199 supplemented with 10-20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. For proliferation assays, cells are often rendered quiescent by serum starvation (0.4-1% FBS) for 24-48 hours prior to mitogen stimulation.
Proliferation Assays
A variety of assays can be employed to quantify VSMC proliferation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Protocol:
-
Seed quiescent VSMCs in a 96-well plate.
-
Pre-treat with various concentrations of doxazosin or other compounds for a specified time (e.g., 30 minutes).
-
Stimulate with a mitogen (e.g., PDGF, 10% FBS) for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO, acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
-
BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay:
-
Principle: Measures DNA synthesis in proliferating cells. BrdU or EdU, analogs of thymidine, are incorporated into newly synthesized DNA.
-
Protocol (EdU as an example):
-
Seed and treat cells as described for the MTT assay.
-
During the final hours of incubation (e.g., 2-24 hours), add EdU to the culture medium.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100).
-
Detect incorporated EdU using a click chemistry reaction with a fluorescently labeled azide.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy or a high-content imaging system.
-
-
-
Direct Cell Counting:
-
Principle: A straightforward method to determine the total number of cells.
-
Protocol:
-
Seed a known number of VSMCs in multi-well plates.
-
Treat the cells as required for the experiment.
-
At the end of the incubation period, detach the cells using trypsin-EDTA.
-
Resuspend the cells in culture medium and count them using a hemocytometer or an automated cell counter.
-
-
Western Blotting for Signaling Pathway Analysis
-
Principle: A technique to detect and quantify specific proteins in a cell lysate.
-
Protocol:
-
Lyse treated VSMCs in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-STAT3, total STAT3, Rb, p27).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
General experimental workflow for studying VSMC proliferation.
Conclusion
Doxazosin demonstrates potent anti-proliferative effects on vascular smooth muscle cells, a characteristic that is likely independent of its alpha-1 adrenergic receptor antagonism. This effect is mediated through cell cycle arrest and the inhibition of key pro-proliferative signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways. Prazosin exhibits similar, though reportedly less potent, anti-proliferative properties and also acts on the PI3K/Akt/mTOR pathway. In contrast, the primary cellular effect of terazosin described in the literature, particularly in prostate tissue, is the induction of apoptosis rather than the inhibition of proliferation. The detailed experimental protocols and comparative data provided in this guide offer a valuable resource for researchers investigating novel therapeutic strategies for vasculoproliferative diseases. Further research is warranted to fully elucidate the comparative efficacy and mechanisms of these agents in VSMCs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antihypertension drug doxazosin suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihypertensive effects of doxazosin in systemic hypertension and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxazosin vs. Atenolol: A Comparative Analysis of their Impact on Cardiovascular Risk Factors
A comprehensive review of clinical data on the differential effects of the alpha-blocker doxazosin and the beta-blocker atenolol on key cardiovascular risk factors. This guide is intended for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of doxazosin and atenolol, two antihypertensive agents with distinct mechanisms of action and consequently, varied effects on a range of cardiovascular risk factors beyond blood pressure reduction. The following sections present a synthesis of data from multiple clinical studies, including quantitative comparisons, experimental methodologies, and visual representations of their pharmacological pathways and clinical trial workflows.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various comparative studies.
Table 1: Effects on Blood Pressure and Heart Rate
| Parameter | Doxazosin | Atenolol | Key Findings | Citations |
| Systolic Blood Pressure (SBP) | Significant reduction | Significant reduction, sometimes greater than doxazosin in sitting/supine positions | Both are effective in lowering SBP. Atenolol may show a slightly greater reduction in some studies. | [1][2][3] |
| Diastolic Blood Pressure (DBP) | Significant reduction | Significant reduction | Both effectively lower DBP, with comparable efficacy in many studies. | [1][2][3] |
| Heart Rate | Minimal to no change | Marked reduction (bradycardia) | A key differentiating factor; atenolol significantly lowers heart rate while doxazosin has a neutral effect. | [1][3][4] |
Table 2: Impact on Lipid Profile
| Parameter | Doxazosin | Atenolol | Key Findings | Citations |
| Total Cholesterol | Decrease or no significant change | No significant change or slight increase | Doxazosin shows a more favorable or neutral effect on total cholesterol. | [2][4][5] |
| High-Density Lipoprotein (HDL) Cholesterol | Increase | Decrease | Doxazosin beneficially increases HDL, while atenolol has an adverse effect, decreasing it. | [2][3][4] |
| Low-Density Lipoprotein (LDL) Cholesterol | Decrease or no significant change | No significant change | Doxazosin may have a favorable effect on LDL, while atenolol is generally neutral. | [3] |
| Triglycerides | Decrease | Increase | Doxazosin has a favorable effect, lowering triglycerides, whereas atenolol adversely increases them. | [2][3][4] |
| HDL/Total Cholesterol Ratio | Increase | Decrease | Doxazosin improves this ratio, indicating a less atherogenic lipid profile, while atenolol worsens it. | [2][3] |
Table 3: Effects on Other Cardiovascular Risk Factors
| Parameter | Doxazosin | Atenolol | Key Findings | Citations |
| Calculated Coronary Heart Disease (CHD) Risk | Significant reduction | No significant change or slight increase | Doxazosin's favorable lipid profile contributes to a significant reduction in calculated CHD risk. | [2][3][6] |
| Insulin Sensitivity | Improvement | No significant effect or potential for impairment | Doxazosin has been shown to improve insulin sensitivity, a beneficial metabolic effect. | [7][8][9] |
| Left Ventricular Mass Index (LVMI) | Significant reduction | Less pronounced or no significant reduction | In some studies, doxazosin showed a greater reduction in LVMI, a marker of cardiac hypertrophy. | [10] |
| Exercise Capacity | Maintained | Decreased | Doxazosin does not adversely affect exercise performance, unlike atenolol which can reduce it. | [11] |
Experimental Protocols
The methodologies of the cited studies share common elements, providing a basis for robust comparison.
Typical Study Design
Most of the comparative studies were designed as randomized, double-blind, parallel-group or crossover clinical trials.[1][2][5][6][11] The duration of these studies ranged from a few weeks to several years to assess both short-term and long-term effects.[2][3][4]
Patient Population
The subjects were typically adults with mild to moderate essential hypertension.[1][2][5][6][11] Some studies specifically included patients with concomitant conditions like type 2 diabetes or hypercholesterolemia to evaluate the drugs' effects in these higher-risk populations.[7][10]
Drug Administration and Dosage
-
Doxazosin: Typically administered once daily, with the dose titrated upwards from 1 mg to a maximum of 16 mg per day to achieve the target blood pressure.[1][5][11]
-
Atenolol: Also administered once daily, with dosages typically ranging from 50 mg to 100 mg per day.[1][5][11]
Key Measurements
-
Blood Pressure and Heart Rate: Measured at baseline and at regular intervals throughout the study period, often in both supine and standing positions.[4][5]
-
Lipid Profile: Fasting blood samples were collected to measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides.[2][3]
-
Insulin Sensitivity: Assessed using techniques like the euglycemic-hyperinsulinemic clamp, a gold standard for measuring insulin sensitivity.[8][9]
-
Coronary Heart Disease Risk: Calculated using established risk engines, such as the Framingham Heart Study equation, which incorporates multiple risk factors.[2][6]
-
Left Ventricular Mass Index: Determined by echocardiography at the beginning and end of the study.[10]
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms through which doxazosin and atenolol exert their effects.
Caption: Mechanisms of action for doxazosin and atenolol.
The diagram above illustrates the distinct signaling pathways of doxazosin and atenolol. Doxazosin, a selective alpha-1 adrenergic antagonist, acts on vascular smooth muscle to cause vasodilation, thereby reducing total peripheral resistance and lowering blood pressure.[12][13][14][15] In contrast, atenolol is a cardioselective beta-1 adrenergic antagonist that primarily acts on the heart to decrease heart rate and myocardial contractility, leading to a reduction in cardiac output and subsequently, blood pressure.[16][17][18][19][20]
Comparative Effects on Cardiovascular Risk Factors
Caption: Doxazosin vs. Atenolol: Impact on Cardiovascular Risk Factors.
This diagram provides a comparative summary of the effects of doxazosin and atenolol on key cardiovascular risk factors. Notably, doxazosin demonstrates a more favorable profile concerning lipid metabolism and insulin sensitivity.
Experimental Workflow of a Comparative Clinical Trial
Caption: Generalized workflow of a comparative clinical trial.
The diagram above outlines a typical experimental workflow for a clinical trial comparing doxazosin and atenolol, from patient recruitment and randomization to data collection and final analysis.
References
- 1. Short-term double-blind comparison of doxazosin and atenolol in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of doxazosin and atenolol on blood pressure and blood lipids: a one-year, double-blind study in 228 hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxazosin and atenolol as monotherapy in mild and moderate hypertension: a randomized, parallel study with a three-year follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of doxazosin versus atenolol in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind parallel trial to assess the efficacy of doxazosin, atenolol and placebo in patients with mild to moderate systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxazosin versus atenolol: a randomized comparison of calculated coronary heart disease risk reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of doxazosin on insulin sensitivity in hypertensive non-insulin dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxazosin improves insulin sensitivity in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha 1-blocker doxazosin improves peripheral insulin sensitivity in diabetic hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of doxazosin and atenolol on target organ damage in adults with type 2 diabetes mellitus and hypertension in the CARDHIAC study: a 9-month, prospective, randomized, open-label, blinded-evaluation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of doxazosin and atenolol in mild hypertension, and effects on exercise capacity, hemodynamics and left ventricular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Clinical pharmacotherapeutics of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Atendol? [synapse.patsnap.com]
- 18. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
Doxazosin's Adrenergic Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of doxazosin's binding affinity and functional activity across various adrenergic receptor subtypes. Doxazosin is a quinazoline-based compound widely recognized as a potent and selective antagonist of alpha-1 adrenergic receptors.[1][2] This selectivity is the foundation of its therapeutic applications in hypertension and benign prostatic hyperplasia (BPH).[3][4] This document summarizes key experimental data to illuminate the cross-reactivity profile of doxazosin, offering valuable insights for research and drug development.
Comparative Analysis of Doxazosin's Binding Affinity
Doxazosin demonstrates high affinity for all alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) with minimal differentiation between them, establishing it as a non-selective alpha-1 antagonist. In contrast, its affinity for alpha-2 adrenergic receptors is significantly lower. Experimental data indicates that doxazosin's affinity for alpha-1 binding sites is approximately 100 times greater than for alpha-2 binding sites.[5] Data on its binding affinity for beta-adrenergic receptors is limited, which aligns with its known classification as a selective alpha-1 blocker.
Below is a summary of the available quantitative data on doxazosin's binding affinity for various adrenergic receptor subtypes.
| Receptor Subtype | Test Species | Ligand | Kᵢ (nM) | pKᵢ | Reference |
| Alpha-1A | Human | [3H]-Prazosin | 0.26 | 9.59 | [6] |
| Alpha-1B | Human | [3H]-Prazosin | 0.35 | 9.46 | [6] |
| Alpha-1D | Human | [3H]-Prazosin | 0.47 | 9.33 | [6] |
| Alpha-2 | Human | [3H]-Rauwolscine | ~20 (estimated) | ~7.7 (estimated) | [5] |
Note: The Kᵢ value for the Alpha-2 receptor is an estimation based on the reported 100-fold lower affinity compared to the Alpha-1 receptor, for which the Kd was found to be 0.2 nM in the same study.
Functional Activity Profile of Doxazosin
Doxazosin functions as a competitive antagonist at post-synaptic alpha-1 adrenergic receptors.[3] This antagonism prevents the binding of endogenous catecholamines like norepinephrine, leading to the relaxation of smooth muscle in blood vessels and the prostate.[3][7] This mechanism of action is responsible for its therapeutic effects of lowering blood pressure and improving urinary flow in patients with BPH.[4][8]
While doxazosin's functional antagonism at alpha-1 receptors is well-established, comprehensive quantitative data such as IC₅₀ or pA₂ values for each specific adrenergic receptor subtype from functional assays are not consistently available in the literature. The available data from tissue-based functional assays further supports its potent alpha-1 antagonism. For example, the pA₂ values for the R- and S-enantiomers of doxazosin against noradrenaline-induced vasoconstriction in rabbit arteries range from 7.29 to 8.32, indicating potent competitive antagonism.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cross-reactivity of doxazosin.
Radioligand Binding Assay
This assay is considered the gold standard for determining the binding affinity of a compound to a receptor.[9]
Objective: To determine the equilibrium dissociation constant (Kᵢ) of doxazosin for various adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the specific human adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]-prazosin for alpha-1 receptors, [³H]-yohimbine for alpha-2 receptors).
-
Unlabeled doxazosin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the target receptor and stored at -80°C. Protein concentration is determined using a standard protein assay.
-
Competition Binding: A fixed concentration of the radioligand and varying concentrations of unlabeled doxazosin are incubated with the cell membranes in the assay buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of doxazosin (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the effect of a compound on the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger involved in adrenergic receptor signaling. Alpha-1 adrenergic receptors are typically Gq-coupled and do not primarily signal through cAMP. Alpha-2 receptors are Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in cAMP. Beta-adrenergic receptors are Gs-coupled and stimulate adenylyl cyclase, increasing cAMP levels.
Objective: To determine the functional potency (IC₅₀ or EC₅₀) of doxazosin at alpha-2 and beta-adrenergic receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human adrenergic receptor subtype of interest.
-
Doxazosin.
-
Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).
-
Isoproterenol (a beta-adrenergic agonist).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in 96- or 384-well plates.
-
Compound Treatment (for Gi-coupled α₂ receptors): Cells are pre-incubated with varying concentrations of doxazosin before being stimulated with a fixed concentration of forskolin to induce cAMP production.
-
Compound Treatment (for Gs-coupled β receptors): Cells are treated with varying concentrations of doxazosin in the presence of a sub-maximal concentration of an agonist like isoproterenol.
-
Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data is plotted as a concentration-response curve, and the IC₅₀ (for antagonists) or EC₅₀ (for agonists) value for doxazosin is determined using non-linear regression.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Alpha-1 adrenergic signaling pathway and the inhibitory action of doxazosin.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxazosin - Wikipedia [en.wikipedia.org]
- 3. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Binding and functional properties of doxazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxazosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Clinical pharmacotherapeutics of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
The Impact of Doxazosin and Other Alpha-1 Blockers on Lipid Profiles: A Comparative Analysis
A comprehensive review of clinical data reveals favorable effects of alpha-1 adrenergic antagonists, particularly doxazosin, on plasma lipid levels. These agents not only effectively manage hypertension but also offer beneficial modifications to cholesterol and triglyceride profiles, a crucial aspect for cardiovascular risk management in patients.
Alpha-1 adrenergic receptor blockers, a class of drugs primarily used to treat high blood pressure and benign prostatic hyperplasia (BPH), have demonstrated a positive influence on lipid metabolism. Among them, doxazosin has been extensively studied and has shown consistent benefits in improving the lipid profiles of patients. This guide provides a comparative analysis of the effects of doxazosin and other alpha-1 blockers—prazosin, terazosin, tamsulosin, and alfuzosin—on plasma lipids, supported by data from various clinical trials.
Doxazosin: A Favorable Metabolic Profile
Clinical trials have consistently shown that doxazosin therapy is associated with reductions in total cholesterol (TC), low-density lipoprotein (LDL) cholesterol, and triglycerides (TG).[1][2] Furthermore, it has been observed to increase levels of high-density lipoprotein (HDL) cholesterol, which is known to be protective against cardiovascular disease.[1][3] These favorable changes in the lipid profile suggest that doxazosin may offer an added benefit in reducing the overall risk of coronary heart disease in hypertensive patients.[3][4]
Comparative Efficacy of Alpha-1 Blockers on Lipid Parameters
While doxazosin has a well-documented positive effect on lipids, other alpha-1 blockers also exhibit beneficial properties.
Doxazosin vs. Prazosin: Both doxazosin and prazosin have been shown to have favorable effects on lipid profiles.[5] Studies have indicated that both drugs can lead to decreases in total cholesterol and triglycerides, along with increases in HDL cholesterol.[5] One open, non-comparative study on prazosin showed a 12.5% increase in HDL cholesterol and a 4.5% decrease in LDL and VLDL, although total cholesterol and triglycerides remained largely unchanged.[6]
Doxazosin vs. Terazosin: Terazosin has also demonstrated positive effects on lipid metabolism. In placebo-controlled trials, terazosin significantly reduced total serum cholesterol and the combined LDL plus very-low-density lipoprotein (VLDL) cholesterol fraction.[7] In a study of patients with BPH, terazosin treatment resulted in a significant decrease in total cholesterol and LDL in the hypercholesterolemic group, and a significant decrease in triglycerides in both normo- and hypercholesterolemic patients.[8][9]
Doxazosin vs. Tamsulosin and Alfuzosin: Data on the lipid-modifying effects of tamsulosin and alfuzosin are less extensive. Some studies suggest that tamsulosin may have a neutral or even slightly unfavorable effect on lipid profiles, with one study reporting a significant elevation in triglycerides and cholesterol after six months of treatment.[10] However, another study found no significant changes in the lipid profiles of patients treated with tamsulosin. In a head-to-head comparison, doxazosin showed a significant decrease in total and LDL cholesterol compared to tamsulosin.[11] Information on the specific effects of alfuzosin on lipid profiles from comparative trials is limited.
Quantitative Analysis of Lipid Profile Changes
The following tables summarize the quantitative data from various clinical studies, showcasing the impact of different alpha-1 blockers on lipid parameters.
Table 1: Effect of Doxazosin on Lipid Profiles
| Study | Duration | Total Cholesterol (TC) Change | LDL Cholesterol (LDL-C) Change | HDL Cholesterol (HDL-C) Change | Triglycerides (TG) Change |
| Ahaneku et al. (1994)[12] | 12 months | Significant Reduction | Significant Reduction | No significant change | Significant Reduction |
| Hypertension and Lipid Trial (HALT)[13] | 16 weeks | -2.7% (p < 0.05) | -2.4% (p < 0.05) | No significant change | -3.4% (p < 0.05) |
| Lehtonen et al. (vs. Atenolol)[3] | 20 weeks | -8.9% (p < 0.01) | -16.9% (p < 0.01) | Slight Increase | -5.9% (p = 0.01 vs. Atenolol) |
| Takeda et al. (vs. Atenolol)[4] | 5 years | Similar to Atenolol | - | Significant Increase (p < 0.05) | No significant change |
Table 2: Comparative Effects of Alpha-1 Blockers on Lipid Profiles
| Drug | Study | Duration | Total Cholesterol (TC) Change | LDL Cholesterol (LDL-C) Change | HDL Cholesterol (HDL-C) Change | Triglycerides (TG) Change |
| Prazosin | Leren et al. (vs. Propranolol)[14] | 8 weeks | Decrease | - | - | - |
| Imai et al. (1983)[6] | 12 weeks | No significant change | -4.5% | +12.5% | No significant change | |
| Ferrara et al. (vs. Metoprolol)[15] | 10 weeks | -6.9% (from 202 to 188 mg/dL) | - | +12.5% (from 36 to 40.5 mg/dL) | No significant change | |
| Terazosin | Deger et al. (2001)[8] | 12 weeks | -10.88% (in hypercholesterolemic group, p < 0.05) | Significant Decrease (in hypercholesterolemic group, p < 0.05) | Increase (in hypercholesterolemic group) | Significant Decrease (p < 0.05) |
| Yasunari et al. (1996)[16] | 6 months | Significant Decrease (in hypercholesterolemic group) | Significant Decrease (in hypercholesterolemic group) | - | Significant Decrease (in IGT group) | |
| Tamsulosin | Malekzadeh et al. (2020)[10] | 6 months | Significant Increase | Significant Increase | Decrease | Significant Increase |
| Caştur et al. (vs. Doxazosin)[11] | 12 weeks | +4.02% (vs. -3.63% for Doxazosin, p = 0.005) | +5.24% (vs. -5.62% for Doxazosin, p = 0.015) | - | - |
Mechanism of Action: How Alpha-1 Blockers Influence Lipid Metabolism
The beneficial effects of alpha-1 blockers on lipid profiles are attributed to several mechanisms. These drugs are thought to increase the activity of lipoprotein lipase, an enzyme that breaks down triglycerides.[17][18] They may also reduce the synthesis and secretion of VLDL by the liver and increase the number of LDL receptors, leading to enhanced clearance of LDL cholesterol from the bloodstream.[1][17][18]
Caption: Signaling pathway of alpha-1 blockers on lipid metabolism.
Experimental Protocols: A Brief Overview
The findings presented in this guide are based on a variety of clinical trial designs, the general methodologies of which are outlined below.
Study Design: The majority of the cited studies were randomized, controlled trials, with many employing a double-blind design to minimize bias. Some were open-label or non-comparative studies. The duration of these trials ranged from several weeks to five years.
Patient Population: The participants in these studies were typically adult patients diagnosed with essential hypertension or benign prostatic hyperplasia. Some studies specifically included patients with hypercholesterolemia.
Interventions: Patients were administered daily doses of the respective alpha-1 blocker. Dosages were often titrated to achieve a desired therapeutic effect, such as blood pressure control. Comparator groups received either a placebo or another active drug, such as a beta-blocker.
Lipid Profile Measurement: Fasting blood samples were collected at baseline and at various intervals throughout the studies. Standard laboratory methods were used to measure the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
Caption: General experimental workflow for clinical trials.
Conclusion
The available evidence strongly suggests that alpha-1 blockers, and doxazosin in particular, have a favorable impact on the lipid profiles of patients. By reducing levels of atherogenic lipoproteins and increasing protective HDL cholesterol, these medications may offer a significant advantage in the comprehensive management of cardiovascular risk, beyond their primary indications for hypertension and BPH. For researchers and drug development professionals, the differential effects of various alpha-1 blockers on lipid metabolism warrant further investigation to optimize therapeutic strategies for patients with multiple cardiovascular risk factors.
References
- 1. Effects of doxazosin on serum lipids: a review of the clinical data and molecular basis for altered lipid metabolism [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the effects of doxazosin, a new selective alpha 1-adrenergic inhibitor, on lipoproteins in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum lipid changes in a one-year, multicenter, double-blind comparison of doxazosin and atenolol for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An open one-year comparison of doxazosin and prazosin for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of prazosin on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of terazosin on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of terazosin on the lipid profile in patients with symptomatic benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Effect of different alpha-receptor antagonists on metabolic parameters: a head-to-head comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of doxazosin on plasma lipid and lipoprotein levels in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Principal results of the Hypertension and Lipid Trial (HALT): a multicenter study of doxazosin in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative effects of prazosin and propranolol on blood lipid profiles in hypertensive, hypercholesterolemic patients. Preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of alpha-adrenergic and beta-adrenergic receptor blockade on lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term therapy with terazosin may improve glucose and lipid metabolism in hypertensives: a multicenter prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha 1-adrenoreceptor blockade and the molecular basis of lipid metabolism alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid metabolism: implications of alpha 1-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxazosin's Specificity for Alpha-1a vs. Alpha-1b Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of doxazosin for alpha-1a (α1A) and alpha-1b (α1B) adrenergic receptors. Doxazosin, a quinazoline derivative, is a widely used alpha-1 adrenergic receptor antagonist in the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Understanding its interaction with receptor subtypes is crucial for elucidating its mechanism of action and potential for subtype-selective drug development. This guide synthesizes experimental data on binding affinity and functional antagonism and details the distinct signaling pathways associated with each receptor subtype.
Doxazosin: A Non-Selective Alpha-1 Adrenergic Antagonist
Experimental evidence consistently demonstrates that doxazosin is a high-affinity, non-selective antagonist for all three alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D).[3][4] This lack of selectivity means that doxazosin binds to and inhibits these receptor subtypes with similar potency.
Quantitative Analysis of Doxazosin's Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled drug being tested. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.
A key study utilizing [3H]prazosin whole-cell binding in CHO cells stably expressing the full-length human α1A, α1B, or α1D-adrenoceptors provides the following binding affinities for doxazosin[3]:
| Receptor Subtype | log K D | K D (nM) |
| Alpha-1a (α1A) | -8.58 | 0.26 |
| Alpha-1b (α1B) | -8.46 | 0.35 |
| Alpha-1d (α1D) | -8.33 | 0.47 |
| Table 1: Binding Affinity of Doxazosin for Human Alpha-1 Adrenergic Receptor Subtypes. Data sourced from a [3H]prazosin whole-cell binding assay.[3] |
As the data indicates, the Ki values for doxazosin across the three subtypes are very similar, confirming its non-selective profile at the binding level.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Competitive Binding)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a compound like doxazosin.
Objective: To determine the binding affinity (Ki) of doxazosin for α1A and α1B adrenergic receptors.
Materials:
-
Cell lines stably expressing human α1A or α1B adrenergic receptors (e.g., CHO or HEK293 cells)
-
Membrane preparation from these cells
-
Radioligand (e.g., [3H]prazosin)
-
Unlabeled doxazosin at various concentrations
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Culture cells expressing the receptor of interest and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a multi-well plate, add a constant amount of membrane preparation to each well.
-
Competition: Add increasing concentrations of unlabeled doxazosin to the wells.
-
Radioligand Addition: Add a constant, low concentration of the radioligand (e.g., [3H]prazosin) to all wells.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the doxazosin concentration. The concentration of doxazosin that inhibits 50% of the specific binding is the IC50. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways of Alpha-1a and Alpha-1b Receptors
While both α1A and α1B receptors primarily couple to the Gq/11 family of G-proteins to initiate the canonical phospholipase C (PLC) signaling cascade, there is growing evidence of subtype-specific differences in signaling efficiency and the activation of divergent downstream pathways.[5][6]
The Canonical Gq/11 Signaling Pathway
Activation of both α1A and α1B receptors by an agonist leads to the activation of Gq/11. This, in turn, stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately, a cellular response such as smooth muscle contraction.
Canonical Gq/11 signaling pathway for α1A and α1B receptors.
Divergent Signaling and Functional Selectivity
Despite sharing the primary signaling pathway, α1A and α1B receptors exhibit notable differences in their signaling properties and downstream effects:
-
Signaling Efficiency: Some studies suggest that the α1A receptor couples more efficiently to phospholipase C than the α1B subtype.[6]
-
MAPK Activation: In certain cell types, both α1A and α1B receptors can activate the mitogen-activated protein kinase (MAPK) pathway; however, the specific upstream effectors and the kinetics of activation can differ between the two subtypes.[5]
-
Receptor Internalization: A significant difference lies in their response to prolonged agonist stimulation. The α1B receptor undergoes agonist-induced internalization, a process of desensitization where the receptor is removed from the cell surface. In contrast, the α1A receptor shows little to no agonist-induced internalization.[5]
-
Cell Cycle Regulation: Studies in fibroblasts have shown that α1A and α1B receptors can have opposing effects on cell cycle progression.
-
Cardiac Effects: In the heart, both subtypes are involved in the hypertrophic response.[5]
These differences in signaling beyond the initial Gq/11 activation highlight the complexity of alpha-1 adrenergic receptor function and suggest that even a non-selective antagonist like doxazosin could have nuanced effects depending on the receptor subtype expression and the specific cellular context.
Conclusion
The available experimental data unequivocally characterizes doxazosin as a non-selective alpha-1 adrenergic receptor antagonist with high and nearly equal affinity for the α1A and α1B subtypes. While both receptors primarily signal through the canonical Gq/11-PLC pathway, they exhibit distinct differences in signaling efficiency, downstream pathway activation (such as MAPK), and regulation by internalization. For researchers and drug development professionals, this non-selectivity is a critical consideration. Future development of subtype-selective antagonists will be essential for dissecting the precise physiological and pathological roles of the α1A and α1B receptors and for developing more targeted therapeutics with potentially fewer side effects.
References
- 1. Doxazosin: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chronic administration of doxazosin on alpha1-adrenoceptors in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxazosin's apoptotic mechanism compared to other quinazoline derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the apoptotic mechanisms of doxazosin and other quinazoline derivatives, such as prazosin and terazosin. We delve into the distinct signaling pathways, present comparative experimental data, and offer detailed protocols for key assays to support further investigation into the therapeutic potential of these compounds.
The quinazoline-based α1-adrenoceptor antagonists, including doxazosin, prazosin, and terazosin, have garnered significant interest for their ability to induce apoptosis in various cell types, independent of their primary pharmacological action of α1-adrenoceptor blockade.[1][2][3] This pro-apoptotic activity presents a promising avenue for the development of novel anti-cancer therapies. This guide offers a detailed comparison of their apoptotic mechanisms, supported by experimental findings.
Comparative Apoptotic Mechanisms
While all three quinazoline derivatives induce apoptosis, their underlying molecular mechanisms exhibit notable differences.
Doxazosin primarily triggers the extrinsic or death receptor-mediated apoptotic pathway.[4][5] Studies have shown that doxazosin upregulates the expression of the Fas/CD95 death receptor and promotes the recruitment of the Fas-associated death domain (FADD).[4] This leads to the activation of the initiator caspase-8, which in turn activates the executioner caspase-3, culminating in apoptosis.[4][5] Furthermore, doxazosin has been observed to modulate the expression of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-xL.[4] Some evidence also suggests the involvement of transforming growth factor-beta (TGF-β) signaling in doxazosin-induced apoptosis.[4][6]
Prazosin appears to exert its pro-apoptotic effects through a mechanism centered on DNA damage and cell cycle arrest.[7][8] Research indicates that prazosin can induce DNA strand breaks, leading to the activation of the ATM/ATR checkpoint pathways.[7] This results in a G2 checkpoint arrest, preventing cells from entering mitosis.[7] Subsequently, the intrinsic or mitochondrial apoptotic pathway is initiated, involving the modulation of Bcl-2 family proteins such as Mcl-1, Bad, and Bid, and leading to caspase activation.[9][10] Notably, in some prostate cancer cell lines, prazosin has demonstrated greater potency in inducing apoptosis compared to doxazosin.[7]
Terazosin , similar to doxazosin, has been shown to induce apoptosis in prostate cells.[2][11] Its mechanism is also linked to the upregulation of TGF-β1, which in turn activates the caspase cascade, leading to programmed cell death.[2][12]
A key takeaway is that the apoptotic action of these quinazoline derivatives is attributed to their chemical structure rather than their α1-adrenoceptor antagonism.[2] Non-quinazoline α1-blockers like tamsulosin do not exhibit the same pro-apoptotic effects.[2][11]
Quantitative Comparison of Apoptotic Effects
The following table summarizes quantitative data from various studies, providing a comparative view of the apoptotic efficacy of doxazosin and other quinazoline derivatives.
| Compound | Cell Line | Concentration | Time | Apoptotic Effect | Assay | Reference |
| Doxazosin | HEK-hERG | 30 µM | 24 h | 14.1 ± 2.6% apoptosis | TUNEL | [13] |
| Doxazosin | HEK-hERG | 30 µM | 72 h | 42.9 ± 5.1% cell death | Flow Cytometry (PI) | [13] |
| Doxazosin | Prostatic Epithelial & Stromal Cells | 2-8 mg daily | 1-36 months | Significant increase in apoptotic index | Immunohistochemistry | [2] |
| Terazosin | Prostatic Epithelial & Stromal Cells | 1-10 mg daily | 1-36 months | Significant increase in apoptotic index | Immunohistochemistry | [2] |
| Prazosin | HUVEC | 6.53 µM (IC50) | - | Inhibition of cell growth | Growth Assay | [14] |
| Prazosin | U251 & U87 | - | - | Increased Bax and Caspase-3, decreased Bcl-2 | Western Blot | [10] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the apoptotic mechanisms of doxazosin and prazosin.
Caption: Doxazosin's extrinsic apoptotic pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. auajournals.org [auajournals.org]
- 3. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Prazosin Displays Anticancer Activity against Human Prostate Cancers: Targeting DNA and Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Doxazosin induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-angiogenic effects and mechanism of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Doxazosin and Prazosin: Antihypertensive Effects
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the antihypertensive effects of two selective alpha-1 adrenergic receptor antagonists, doxazosin and prazosin. By examining key clinical trial data, experimental protocols, and the underlying signaling pathways, this document aims to offer a clear and objective resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
Doxazosin and prazosin are both effective antihypertensive agents that exert their effects by blocking alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure. Clinical evidence suggests that while both drugs significantly lower blood pressure, doxazosin's longer half-life allows for once-daily dosing, potentially improving patient adherence compared to the multiple daily doses required for prazosin. Some studies indicate that doxazosin may offer a greater reduction in diastolic blood pressure. Both drugs exhibit a similar and generally well-tolerated side effect profile, with dizziness being a common occurrence.
Comparative Efficacy in Hypertension
Multiple clinical trials have directly compared the antihypertensive efficacy of doxazosin and prazosin. These studies consistently demonstrate that both drugs are effective in reducing both systolic and diastolic blood pressure in patients with mild to moderate essential hypertension.
A multicenter, double-blind study involving 266 patients with essential hypertension found that both doxazosin and prazosin produced a significant reduction in blood pressure (p < 0.001) without a significant increase in heart rate.[1] In this study, 70.8% of patients treated with doxazosin and 70.0% of those treated with prazosin were considered to have a "markedly decreased" or "decreased" blood pressure, with no statistically significant difference in overall antihypertensive efficacy observed between the two groups.[1]
Another double-blind comparative study focused on patients whose hypertension was not adequately controlled by diuretics and beta-blockers. In this trial, doxazosin, administered once daily, was found to produce significantly greater mean reductions in both standing (p = 0.01) and supine (p = 0.04) diastolic blood pressure (DBP) compared to prazosin, which was administered twice daily.[2] There were no significant differences in the reduction of systolic blood pressure or changes in heart rate between the two treatment groups.[2] A higher percentage of patients treated with doxazosin (84.2%) were deemed therapeutic successes compared to those treated with prazosin (56.5%).[2]
A longer-term, open-label study over one year also suggested that the reductions in blood pressure produced by doxazosin were greater than those produced by prazosin.[3]
Table 1: Comparative Antihypertensive Efficacy
| Parameter | Doxazosin | Prazosin | Study Reference |
| Dosing Frequency | Once daily | Twice daily | [2][3] |
| Mean Final Daily Dose | 4.7 mg - 11.3 mg | 6.7 mg - 13.8 mg | [2][4] |
| Therapeutic Success Rate | 70.8% - 84.2% | 56.5% - 70.0% | [1][2] |
| Effect on Diastolic BP | Significant reduction; potentially greater than prazosin | Significant reduction | [2] |
| Effect on Systolic BP | Significant reduction | Significant reduction | [2][4] |
| Effect on Heart Rate | No significant increase | No significant increase | [1] |
Pharmacokinetic and Pharmacodynamic Profile
The primary difference in the clinical application of doxazosin and prazosin stems from their distinct pharmacokinetic profiles.
Table 2: Pharmacokinetic Properties
| Parameter | Doxazosin | Prazosin |
| Half-life | ~22 hours | ~2-3 hours |
| Dosing Frequency | Once daily | Two to three times daily |
| Onset of Action | Gradual | More rapid |
Doxazosin's longer half-life of approximately 22 hours allows for a once-daily dosing regimen, which can contribute to better patient compliance. In contrast, prazosin has a much shorter half-life of 2-3 hours, necessitating multiple doses throughout the day to maintain effective blood pressure control. The more gradual onset of action of doxazosin may also reduce the risk of "first-dose" hypotension, a sudden drop in blood pressure that can occur with the initial administration of alpha-1 blockers.
Side Effect and Tolerability Profile
Both doxazosin and prazosin are generally well-tolerated. The most common side effects are a direct result of their vasodilatory action and include dizziness, headache, and postural hypotension.[2] Most side effects are reported as mild to moderate and often diminish with continued treatment.[2][3] In comparative studies, the overall incidence of side effects was similar for both drugs.[3]
Table 3: Common Adverse Effects
| Adverse Effect | Doxazosin | Prazosin |
| Dizziness | Reported | Reported |
| Headache | Reported | Reported |
| Drowsiness | Reported | Reported |
| Postural Hypotension | Reported | Reported |
Impact on Lipid Profile
Some studies have suggested a beneficial effect of alpha-1 blockers on the lipid profile. In one comparative study, doxazosin was noted to have a more favorable effect on serum lipid levels than prazosin, although the differences were not statistically significant.[2] Another 12-week, double-blind study found that both doxazosin and prazosin, as well as a placebo, had a similar effect on plasma lipid profiles, with an approximate 10% increase in the HDL/total cholesterol ratio.[4] However, a statistically significant decrease in triglycerides was only observed in the doxazosin-treated group in this particular study.[4]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the typical experimental protocols used in these comparative studies.
Multicentre 12-Week Double-Blind Comparison of Doxazosin, Prazosin, and Placebo
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled, multicenter study.[4]
-
Patient Population: 172 patients with mild to moderate essential hypertension.[4]
-
Treatment Protocol:
-
Patients were randomly assigned to receive doxazosin (1-16 mg once daily), prazosin (0.5-10 mg twice daily), or a placebo.[4]
-
The dosage was titrated according to the patient's blood pressure response.
-
-
Efficacy Assessment:
-
Blood pressure was measured in both standing and supine positions at regular intervals.
-
Heart rate was also monitored.
-
-
Biochemical Analysis:
-
Plasma lipid profiles (total cholesterol, HDL cholesterol, triglycerides) were assessed at the beginning and end of the treatment period.[4]
-
-
Statistical Analysis:
-
Statistical tests were used to compare the changes in blood pressure, heart rate, and lipid profiles between the treatment groups and the placebo group.
-
Caption: A typical experimental workflow for a double-blind, placebo-controlled clinical trial comparing doxazosin and prazosin.
Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling Pathway
Doxazosin and prazosin are selective antagonists of the alpha-1 adrenergic receptor. These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[5] They are predominantly located on the vascular smooth muscle.
The binding of endogenous catecholamines, such as norepinephrine, to the alpha-1 adrenergic receptor activates the Gq protein. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[5] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5] The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn leads to the phosphorylation of various proteins that contribute to smooth muscle contraction. The elevated intracellular calcium also binds to calmodulin, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in vasoconstriction.
Doxazosin and prazosin competitively block the binding of norepinephrine to the alpha-1 adrenergic receptor, thereby inhibiting this signaling pathway. This prevents vasoconstriction, leading to vasodilation, a decrease in peripheral resistance, and consequently, a reduction in blood pressure.
Caption: The signaling cascade of the alpha-1 adrenergic receptor leading to vasoconstriction and the point of inhibition by doxazosin and prazosin.
Conclusion
Both doxazosin and prazosin are effective and well-tolerated selective alpha-1 adrenergic receptor antagonists for the treatment of hypertension. The principal difference between the two agents lies in their pharmacokinetic profiles, with doxazosin's longer half-life affording the convenience of once-daily administration. This may translate to improved patient adherence and potentially more consistent blood pressure control over a 24-hour period. While some evidence suggests doxazosin may have a slight advantage in reducing diastolic blood pressure, both drugs demonstrate comparable overall antihypertensive efficacy. The choice between doxazosin and prazosin may therefore be guided by considerations of dosing convenience and individual patient response.
References
- 1. A double-blind comparative study of doxazosin and prazosin in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind comparative study of doxazosin and prazosin when administered with beta-blockers or diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An open one-year comparison of doxazosin and prazosin for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicentre 12-week double-blind comparison of doxazosin, prazosin and placebo in patients with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
Safety Operating Guide
Navigating the Disposal of Doxazosin Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of doxazosin hydrochloride, ensuring the protection of personnel and the environment.
Core Principles of this compound Disposal
This compound, an alpha-adrenergic blocker, is not classified as a hazardous substance for transport; however, its disposal must adhere to local and national regulations.[1][2] Improper disposal, such as flushing down the drain, should be avoided to prevent environmental contamination, as the substance can be harmful to aquatic life with long-lasting effects.[3] The primary methods of disposal for pharmaceutical waste include incineration, chemical treatment, and disposal through a licensed waste management contractor.
Procedural Guidance for Disposal
The appropriate disposal method for this compound depends on the quantity and form of the waste. The following procedures outline the recommended steps for managing different waste streams in a laboratory setting.
1. Small Quantities of Aqueous Solutions (e.g., from analytical standards, cell culture media):
-
Step 1: Chemical Degradation (Hydrolysis). Doxazosin has been shown to degrade under basic and acidic conditions.[2] For small volumes, consider adjusting the pH to promote hydrolysis.
-
Base-Promoted Degradation: Adjust the pH of the aqueous solution to >9 with a suitable base (e.g., sodium hydroxide). Allow the solution to stand for a sufficient period (e.g., 24 hours) to facilitate degradation. Neutralize the solution to a pH between 6 and 8 before proceeding.
-
Acid-Promoted Degradation: Adjust the pH of the aqueous solution to <5 with a suitable acid (e.g., hydrochloric acid). Allow the solution to stand for a sufficient period (e.g., 24 hours). Neutralize the solution to a pH between 6 and 8.
-
-
Step 2: Collection. Following degradation and neutralization, collect the treated aqueous waste in a designated, clearly labeled hazardous waste container.
-
Step 3: Disposal. The container should be collected by a licensed hazardous waste disposal company for incineration.
2. Bulk Powder or Unused Tablets:
-
Step 1: Segregation and Packaging. Keep the this compound in its original or a compatible, well-sealed container. Ensure the container is clearly labeled with the chemical name and any relevant hazard information. Do not mix with other waste chemicals.[2]
-
Step 2: Licensed Disposal. Arrange for the collection and disposal of the bulk powder or tablets through a licensed pharmaceutical waste disposal company. This is the most secure and compliant method for disposing of concentrated forms of the chemical.
3. Contaminated Labware (e.g., vials, pipette tips, gloves):
-
Step 1: Decontamination. Whenever possible, rinse contaminated reusable labware three times with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound. Collect the rinsate as hazardous waste.
-
Step 2: Collection of Solid Waste. Place disposable contaminated items, such as gloves, wipes, and plasticware, into a designated, labeled solid hazardous waste container.
-
Step 3: Disposal. The solid hazardous waste should be collected by a licensed waste disposal company for incineration.
Summary of Doxazosin Stability and Degradation
The following table summarizes the known stability and degradation characteristics of doxazosin, which can inform disposal strategies.
| Condition | Stability/Degradation |
| Base Hydrolysis | Doxazosin degradation is observed under basic conditions (e.g., 0.5 N NaOH).[2] A basic pH promotes the decomposition of doxazosin.[4] |
| Acid Hydrolysis | Doxazosin degradation is observed under acidic conditions (e.g., 0.5 N HCl).[2] |
| Oxidative Stress | Doxazosin is stable under oxidative stress conditions (e.g., 3.0 % H₂O₂).[2] |
| Thermal Degradation | Doxazosin is stable when exposed to heat (e.g., 105°C).[2] |
| Photolysis | Doxazosin is stable when exposed to UV light (at 254 nm).[2] However, it is a photolabile compound in aqueous environments, with degradation promoted by UV radiation.[4] |
| Advanced Oxidation | Advanced oxidation processes, such as the photo-Fenton process, can lead to the complete degradation of doxazosin in a short time.[4] |
Experimental Protocols
Protocol for Base-Promoted Degradation of this compound in Aqueous Solution:
-
Objective: To degrade this compound in an aqueous waste stream prior to collection for disposal.
-
Materials:
-
Aqueous waste containing this compound.
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
pH meter or pH indicator strips.
-
Stir plate and stir bar.
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
Place the aqueous waste solution in a suitable container within a fume hood.
-
While stirring, slowly add 1 M NaOH solution dropwise until the pH of the solution is greater than 9.
-
Cover the container and allow it to stir at room temperature for 24 hours to facilitate hydrolysis.
-
After 24 hours, slowly add 1 M HCl solution dropwise to neutralize the solution to a pH between 6 and 8.
-
Transfer the treated solution to a designated aqueous hazardous waste container for collection by a licensed disposal service.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
